4-Ethylphenyl isothiocyanate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-ethyl-4-isothiocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NS/c1-2-8-3-5-9(6-4-8)10-7-11/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXLWCGRHJFEMQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10172227 | |
| Record name | 4-Ethylphenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10172227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18856-63-8 | |
| Record name | 4-Ethylphenyl isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018856638 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Ethylphenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10172227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-ethyl-4-isothiocyanatobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Ethylphenyl Isothiocyanate
Abstract: 4-Ethylphenyl isothiocyanate (4-EPITC) is an aromatic organosulfur compound belonging to the isothiocyanate family. Possessing the characteristic -N=C=S functional group, it serves as a versatile intermediate in organic synthesis and a subject of interest in medicinal chemistry. Isothiocyanates are recognized for their biological activities, including potential anticarcinogenic properties. This document provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential mechanisms of action of this compound, tailored for professionals in research and drug development.
Chemical Identity and Physicochemical Properties
This compound, also known as 1-ethyl-4-isothiocyanatobenzene, is a derivative of benzene.[1] Its core chemical and physical properties are summarized below, providing essential data for laboratory and research applications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₉H₉NS | [2][3] |
| Molecular Weight | 163.24 g/mol | [1][2] |
| CAS Number | 18856-63-8 | [1][2][3] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Boiling Point | 245 °C (lit.) | [1][5] |
| Melting Point | -21 °C (lit.) | [6] |
| Density | 1.075 g/mL at 25 °C (lit.) | [1][5] |
| Refractive Index (n20/D) | 1.62 (lit.) | [1][5] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [1] |
| Water Solubility (log10WS) | -3.19 (Calculated) | [2] |
| Octanol/Water Partition Coeff. (logPoct/wat) | 2.983 (Calculated) | [2] |
| InChI Key | XXLWCGRHJFEMQH-UHFFFAOYSA-N | [1][2][3] |
| SMILES | CCc1ccc(N=C=S)cc1 | [1][2] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound. While specific spectra are proprietary, the expected characteristic signals are outlined based on its structure and data from the NIST WebBook.[3][7]
-
Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum is the strong, characteristic asymmetric stretching vibration of the isothiocyanate (-N=C=S) group, typically appearing in the range of 2050-2150 cm⁻¹. Other expected peaks include C-H stretches from the ethyl group and aromatic ring (around 2850-3100 cm⁻¹) and C=C stretching vibrations from the aromatic ring (around 1450-1600 cm⁻¹).[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl group—a triplet for the methyl (-CH₃) protons and a quartet for the methylene (-CH₂) protons. The aromatic protons on the disubstituted benzene ring would appear as two doublets in the aromatic region (typically 7.0-7.5 ppm).
-
¹³C NMR: The carbon NMR spectrum would display a characteristic signal for the isothiocyanate carbon (-N=C=S) in the range of 125-140 ppm. Signals for the four distinct aromatic carbons and the two carbons of the ethyl group would also be present.
-
-
Mass Spectrometry (MS): The electron ionization mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight (m/z = 163).[3][9] Fragmentation patterns would likely involve the loss of the ethyl group or cleavage related to the isothiocyanate moiety.
Synthesis and Reactivity
Synthesis Aryl isothiocyanates are commonly synthesized from the corresponding primary amines. A general and effective method involves the reaction of the amine with carbon disulfide in the presence of a base (like triethylamine) to form a dithiocarbamate salt intermediate. This intermediate is then treated with a desulfurating agent to yield the isothiocyanate.[10]
Figure 1. General synthesis workflow for this compound.
Reactivity The chemistry of this compound is dominated by the electrophilic nature of the central carbon atom in the -N=C=S group.[11][12] This carbon is highly susceptible to nucleophilic attack, making it a valuable synthon for creating a variety of sulfur- and nitrogen-containing compounds. Common reactions include:
-
Reaction with Amines: Forms substituted thioureas.
-
Reaction with Alcohols: Forms thiocarbamates.
-
Reaction with Thiols: Forms dithiocarbamates.
This reactivity is fundamental to its application in synthesizing heterocyclic compounds and other complex molecules of interest in drug development.[11]
Experimental Protocols
Protocol: Synthesis of this compound from 4-Ethylaniline
This protocol is a representative method based on established syntheses of aryl isothiocyanates.[10][13]
Materials:
-
4-Ethylaniline
-
Carbon Disulfide (CS₂)
-
Triethylamine (Et₃N)
-
Tosyl Chloride (TsCl) or similar reagent
-
Dichloromethane (DCM) or other suitable solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dithiocarbamate Salt Formation:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 4-ethylaniline (1.0 eq) and triethylamine (1.1 eq) in dichloromethane.
-
Cool the mixture to 0 °C in an ice bath.
-
Add carbon disulfide (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to stir at room temperature for 2-3 hours until the formation of the triethylammonium dithiocarbamate salt is complete (monitor by TLC).
-
-
Isothiocyanate Formation:
-
Cool the reaction mixture back to 0 °C.
-
Add a solution of tosyl chloride (1.1 eq) in dichloromethane dropwise.
-
Let the reaction proceed at room temperature for 3-4 hours or until completion.
-
-
Work-up and Purification:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via vacuum distillation to obtain pure this compound.
-
Disclaimer: This protocol is for informational purposes only. All laboratory work should be conducted with appropriate safety precautions, including the use of a fume hood and personal protective equipment.
Biological Activity and Mechanism of Action
Isothiocyanates (ITCs), as a class, are known for their chemopreventive properties.[14][15] Their mechanism of action is multifaceted, primarily involving the modulation of cellular pathways related to detoxification, inflammation, and apoptosis.[14][16]
-
Induction of Phase II Detoxifying Enzymes: ITCs are potent inducers of phase II enzymes, such as Glutathione S-transferase (GST) and Heme oxygenase 1 (HO-1).[4][14] This is largely mediated through the Keap1-Nrf2 pathway. ITCs can react with cysteine residues on Keap1, disrupting its ability to target the transcription factor Nrf2 for degradation. Liberated Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of cytoprotective genes.[4][14]
-
Inhibition of NF-κB Signaling: Chronic inflammation is a key driver of carcinogenesis. Many ITCs can suppress inflammatory responses by inhibiting the NF-κB signaling pathway.[15] This can occur through the inhibition of IκB kinase (IKK), which prevents the degradation of the IκB inhibitor and keeps NF-κB sequestered in the cytoplasm, thereby reducing the expression of pro-inflammatory genes like COX-2 and TNF-α.[15]
-
Induction of Apoptosis: ITCs can induce apoptosis in cancer cells through various mechanisms, including the regulation of the Bcl-2 family of proteins, activation of mitogen-activated protein kinase (MAPK) signaling, and subsequent activation of caspases.[14][16]
Figure 2. General signaling pathways modulated by isothiocyanates (ITCs).
Safety and Handling
This compound is a hazardous chemical that requires careful handling. It is corrosive and can cause severe skin burns and eye damage.[1][6][17] It is also toxic if swallowed and may cause respiratory irritation or sensitization.[6][17][18]
Table 2: GHS Hazard Information for this compound
| Category | Code | Statement | Pictogram |
| Skin Corrosion | H314 | Causes severe skin burns and eye damage | GHS05 (Corrosion) |
| Eye Damage | H314 | Causes severe skin burns and eye damage | GHS05 (Corrosion) |
| Acute Toxicity, Oral | H301 | Toxic if swallowed | GHS06 (Skull and Crossbones) |
| Respiratory Sensitization | H334 | May cause allergy or asthma symptoms or breathing difficulties if inhaled | GHS08 (Health Hazard) |
| Skin Sensitization | H317 | May cause an allergic skin reaction | GHS07 (Exclamation Mark) |
| Aquatic Hazard | H411 | Toxic to aquatic life with long lasting effects | GHS09 (Environment) |
Handling Recommendations:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[6][19]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[1][19]
-
Avoid inhalation of vapors and contact with skin and eyes.[6]
-
Keep away from heat, sparks, and open flames.[6]
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[6][19] Avoid exposure to moisture.[6][18]
References
- 1. 4-乙基异硫氰酸苯酯 98% | Sigma-Aldrich [sigmaaldrich.cn]
- 2. This compound (CAS 18856-63-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. This compound [webbook.nist.gov]
- 4. A Comparative Review of Key Isothiocyanates and Their Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CAS NO. 18856-63-8 | this compound | C9H9NS [localpharmaguide.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. This compound [webbook.nist.gov]
- 8. researchgate.net [researchgate.net]
- 9. PubChemLite - this compound (C9H9NS) [pubchemlite.lcsb.uni.lu]
- 10. Isothiocyanate synthesis [organic-chemistry.org]
- 11. nbinno.com [nbinno.com]
- 12. nbinno.com [nbinno.com]
- 13. cbijournal.com [cbijournal.com]
- 14. redalyc.org [redalyc.org]
- 15. Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. This compound, 97%, Thermo Scientific Chemicals 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 18. fishersci.com [fishersci.com]
- 19. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Synthesis and Characterization of 4-Ethylphenyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-ethylphenyl isothiocyanate, a valuable building block in organic synthesis and medicinal chemistry. This document details established synthetic methodologies, thorough characterization protocols, and presents key analytical data in a clear and accessible format.
Introduction
This compound (CAS No. 18856-63-8) is an aromatic isothiocyanate that serves as a versatile intermediate in the synthesis of a wide range of nitrogen- and sulfur-containing heterocyclic compounds, thiourea derivatives, and other biologically active molecules. Its utility in drug discovery and materials science necessitates reliable and well-documented procedures for its preparation and characterization. This guide provides detailed experimental protocols and data to support researchers in these fields.
Synthesis of this compound
The synthesis of this compound is most commonly achieved by the conversion of 4-ethylaniline. Two primary methods are widely employed: the thiophosgene method and the carbon disulfide method.
Method 1: The Thiophosgene Method
This method offers a direct and often high-yielding route to the desired isothiocyanate. However, it involves the use of thiophosgene, a highly toxic and corrosive reagent, necessitating stringent safety precautions.
Reaction Scheme:
4-Ethylaniline reacts with thiophosgene in a biphasic system to form this compound.
Experimental Protocol:
-
Materials: 4-Ethylaniline, thiophosgene, dichloromethane (CH₂Cl₂), saturated aqueous sodium bicarbonate (NaHCO₃) solution, anhydrous sodium sulfate (Na₂SO₄).
-
Procedure:
-
In a well-ventilated fume hood, a 100 mL round-bottom flask is charged with 4-ethylaniline (5.0 mmol, 1.0 equiv.), dichloromethane (25 mL), and a saturated aqueous solution of sodium bicarbonate (25 mL).
-
The biphasic mixture is stirred vigorously at room temperature.
-
Thiophosgene (6.0 mmol, 1.2 equiv.) is added slowly to the stirring mixture.
-
The reaction is stirred for 1 hour, and its progress can be monitored by thin-layer chromatography (TLC).
-
After completion, the two phases are separated using a separatory funnel.
-
The aqueous phase is extracted with dichloromethane (3 x 30 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification is achieved by column chromatography on silica gel.
-
Method 2: The Carbon Disulfide Method
This two-step, one-pot approach is generally preferred due to the avoidance of the highly toxic thiophosgene. It involves the formation of a dithiocarbamate salt intermediate, which is then decomposed to the isothiocyanate.
Reaction Scheme:
4-Ethylaniline first reacts with carbon disulfide in the presence of a base to form a dithiocarbamate salt. This intermediate is then treated with a desulfurizing agent to yield this compound.
Experimental Protocol:
-
Materials: 4-Ethylaniline, carbon disulfide (CS₂), potassium carbonate (K₂CO₃), sodium persulfate (Na₂S₂O₈), water, ethyl acetate.
-
Procedure:
-
To a 25 mL flask, sequentially add 4-ethylaniline (5.0 mmol, 1.0 equiv.), water (5 mL), carbon disulfide (12.5 mmol, 2.5 equiv.), and potassium carbonate (10.0 mmol, 2.0 equiv.).
-
The mixture is stirred at room temperature overnight to form the dithiocarbamate salt.
-
Sodium persulfate (5.0 mmol, 1.0 equiv.), potassium carbonate (5.0 mmol, 1.0 equiv.), and water (5.0 mL) are then added to the reaction mixture.
-
The mixture is stirred at room temperature for 1 hour.
-
Upon completion, brine (2.0 mL) is added, and the mixture is extracted with ethyl acetate (3 x 30 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
-
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following are key analytical techniques and their expected results.
Physical Properties
A summary of the key physical properties of this compound is provided in the table below.[1]
| Property | Value |
| CAS Number | 18856-63-8 |
| Molecular Formula | C₉H₉NS |
| Molecular Weight | 163.24 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 245 °C |
| Density | 1.075 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.62 |
Spectroscopic Data
NMR spectroscopy is a powerful tool for elucidating the structure of the molecule. Spectra should be recorded in a suitable deuterated solvent, such as chloroform-d (CDCl₃), with tetramethylsilane (TMS) as an internal standard.
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the ethyl and aromatic protons.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.2 (d, J ≈ 8 Hz) | Doublet | 2H | Ar-H (ortho to ethyl) |
| ~7.1 (d, J ≈ 8 Hz) | Doublet | 2H | Ar-H (meta to ethyl) |
| ~2.6 (q, J ≈ 7.5 Hz) | Quartet | 2H | -CH₂- |
| ~1.2 (t, J ≈ 7.5 Hz) | Triplet | 3H | -CH₃ |
¹³C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum will show signals for the aromatic, ethyl, and isothiocyanate carbons. The isothiocyanate carbon signal is often broad and of low intensity.
| Chemical Shift (δ) ppm | Assignment |
| ~144 | Ar-C (para to ethyl) |
| ~135 | -N=C =S |
| ~129 | Ar-C (meta to ethyl) |
| ~126 | Ar-C (ortho to ethyl) |
| ~125 | Ar-C (ipso to ethyl) |
| ~29 | -CH₂- |
| ~15 | -CH₃ |
The IR spectrum is crucial for identifying the characteristic isothiocyanate functional group. The most prominent feature is a strong, sharp absorption band corresponding to the asymmetric stretching vibration of the -N=C=S group.[2]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2965 | Medium | C-H stretch (aliphatic) |
| ~2930 | Medium | C-H stretch (aliphatic) |
| ~2100 | Strong, Sharp | -N=C=S asymmetric stretch |
| ~1600, ~1500 | Medium | C=C stretch (aromatic) |
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak [M]⁺ is expected at m/z 163.
| m/z | Relative Intensity | Assignment |
| 163 | High | [M]⁺ |
| 148 | Moderate | [M - CH₃]⁺ |
| 135 | Moderate | [M - C₂H₄]⁺ |
| 104 | High | [M - NCS]⁺ |
Visualized Workflows and Pathways
Synthesis Pathway
The general synthetic route from 4-ethylaniline to this compound is depicted below.
Characterization Workflow
A typical workflow for the characterization of the synthesized product is outlined below.
References
An In-depth Technical Guide to 4-Ethylphenyl isothiocyanate (CAS Number 18856-63-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Ethylphenyl isothiocyanate (CAS: 18856-63-8), a member of the isothiocyanate class of organic compounds, is a molecule of significant interest in the fields of chemical synthesis and drug discovery. Isothiocyanates, naturally occurring in cruciferous vegetables, are well-documented for their diverse biological activities, including anticarcinogenic, anti-inflammatory, and antimicrobial properties. This technical guide provides a comprehensive overview of this compound, encompassing its physicochemical properties, synthesis protocols, safety and handling procedures, and a detailed exploration of its potential biological activities and associated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of this compound.
Chemical and Physical Properties
This compound is a liquid at room temperature, characterized by the presence of a reactive isothiocyanate (-N=C=S) functional group attached to a 4-ethylphenyl ring.[1][2][3][4] This functional group is responsible for its characteristic reactivity and biological activities.
| Property | Value | Reference |
| CAS Number | 18856-63-8 | [1][2][3][4] |
| Molecular Formula | C₉H₉NS | [1][2][3][4] |
| Molecular Weight | 163.24 g/mol | [1][2][3][4] |
| Appearance | Clear yellow to orange to brown liquid | [5] |
| Boiling Point | 245 °C (lit.) | [1][2][3][4] |
| Density | 1.075 g/mL at 25 °C (lit.) | [2][3][4] |
| Refractive Index | n20/D 1.62 (lit.) | [1][2][3][4] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [3][4] |
| Solubility | Soluble in organic solvents. | |
| SMILES | CCc1ccc(cc1)N=C=S | [1][3][4] |
| InChI | 1S/C9H9NS/c1-2-8-3-5-9(6-4-8)10-7-11/h3-6H,2H2,1H3 | [3][4] |
| InChIKey | XXLWCGRHJFEMQH-UHFFFAOYSA-N | [3][4] |
Synthesis
A common and efficient method for the synthesis of aryl isothiocyanates is the reaction of the corresponding primary amine with carbon disulfide in the presence of a base to form a dithiocarbamate salt, which is then treated with a desulfurizing agent.
Experimental Protocol: One-Pot Synthesis of this compound from 4-Ethylaniline
This protocol is adapted from a general method for the one-pot synthesis of aryl isothiocyanates.
Materials:
-
4-Ethylaniline
-
Carbon disulfide (CS₂)
-
Potassium carbonate (K₂CO₃)
-
2,4,6-Trichloro-1,3,5-triazine (TCT)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Sodium hydroxide (NaOH)
Procedure:
-
Formation of Dithiocarbamate Salt: In a round-bottom flask equipped with a magnetic stirrer, add 4-ethylaniline (20 mmol) and potassium carbonate (40 mmol) to 20 mL of water.
-
Slowly add carbon disulfide (24 mmol) dropwise to the stirring suspension at room temperature over a period of 20-30 minutes.
-
Continue stirring the mixture for 3-5 hours at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) to confirm the consumption of the starting amine.
-
Desulfurization: Cool the reaction mixture to 0 °C in an ice bath.
-
In a separate beaker, prepare a solution of 2,4,6-trichloro-1,3,5-triazine (TCT) (10 mmol) in dichloromethane (CH₂Cl₂).
-
Add the TCT solution dropwise to the vigorously stirred, cooled dithiocarbamate salt suspension. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, stir the biphasic mixture for an additional 30 minutes at 0 °C.
-
Work-up: Allow the reaction mixture to warm to room temperature.
-
Add a solution of sodium hydroxide to the mixture to adjust the pH to >11, which helps in dissolving the cyanuric acid byproduct.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by vacuum distillation.
Figure 1. General workflow for the one-pot synthesis of this compound.
Safety and Handling
This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.[2][3][4] It is corrosive and can cause severe skin burns and eye damage.[3][4] It is also toxic if inhaled or swallowed.[6]
| Hazard Information | Details | Reference |
| GHS Pictograms | Corrosion (GHS05) | [3][4] |
| Signal Word | Danger | [3][4] |
| Hazard Statements | H314: Causes severe skin burns and eye damage. | [3][4] |
| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3][4] |
| Personal Protective Equipment (PPE) | Faceshields, gloves, goggles, chemical-resistant apron, and a suitable respirator. | [3][4] |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area. It is sensitive to moisture. | [2] |
Biological Activities and Mechanisms of Action
Isothiocyanates, as a class of compounds, are known to exhibit a wide range of biological activities, primarily attributed to their ability to react with nucleophilic cellular components, including proteins and peptides. While specific data for this compound is limited, the activities of structurally similar isothiocyanates, such as phenethyl isothiocyanate (PEITC) and a compound referred to as "E-4IB" (which is likely ethyl-4-isothiocyanatobutanoate, a closely related structure), provide strong predictive insights into its potential biological effects.
Anticancer Activity
Isothiocyanates are widely studied for their cancer chemopreventive and therapeutic potential. Their anticancer effects are multifaceted, involving the induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways.
Studies on related isothiocyanates have demonstrated dose-dependent cytotoxic effects against various cancer cell lines. The IC₅₀ values for the closely related phenethyl isothiocyanate (PEITC) in several breast cancer cell lines are presented below.
| Cell Line | IC₅₀ (µM) | Reference |
| MDA-MB-231 | 7.2 | |
| T47D | 9.2 | |
| MCF-7 | 10.6 | |
| BT549 | 11.9 | |
| SKBR3 | 26.4 | |
| ZR-75-1 | 40.4 |
A study on a closely related compound, "Isothiocyanate E-4IB," in leukemic HL-60 cells showed a significant induction of apoptosis.[1]
| Treatment | Concentration (µM) | % Apoptotic Cells (FDA⁻/PI⁻) | % Apoptotic/Necrotic Cells (FDA⁻/PI⁺) | Time (h) | Reference |
| E-4IB | 5 | ~15% | ~10% | 24 | [1] |
| E-4IB | 10 | ~30% | ~20% | 24 | [1] |
Experimental Protocol: Annexin V Apoptosis Assay
This protocol describes a general method to quantify apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Cancer cell line of interest (e.g., HL-60)
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI) solution
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate at a density that will allow for approximately 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 5, 10, 20 µM) for a specified time period (e.g., 24, 48 hours). Include a vehicle control (e.g., DMSO).
-
Cell Harvesting: After treatment, collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
References
- 1. Isothiocyanate E‐4IB induces MAPK activation, delayed cell cycle transition and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of apoptotic cells with fluorescein isothiocyanate-labeled annexin V in chinese hamster ovary cell cultures treated with cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Ethylphenyl isothiocyanate molecular weight and formula
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a concise overview of the fundamental physicochemical properties of 4-Ethylphenyl isothiocyanate, a compound of interest in various research and development applications. The information is presented to be a ready reference for laboratory and development settings.
Physicochemical Data
The core quantitative data for this compound are summarized in the table below. These properties are essential for experimental design, safety protocols, and analytical method development.
| Property | Value | Source |
| Molecular Formula | C₉H₉NS | [1][2][3][4][5] |
| Linear Formula | C₂H₅C₆H₄NCS | [6] |
| Molecular Weight | 163.24 g/mol | [2][4][6] |
| CAS Number | 18856-63-8 | [1][4][5][6] |
| Density | 1.075 g/mL at 25 °C | [3][4][6] |
| Boiling Point | 245 °C | [3][4][6] |
| Refractive Index | n20/D 1.62 | [3][6] |
| Flash Point | >110 °C (230 °F) | [4] |
| InChI Key | XXLWCGRHJFEMQH-UHFFFAOYSA-N | [1][4][5][6] |
| SMILES | CCc1ccc(cc1)N=C=S | [2][4][6] |
Structural and Identification Parameters
A logical diagram outlining the key identifiers for this compound is provided below. This illustrates the relationship between the common name and its fundamental chemical identifiers.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound (CAS 18856-63-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. CAS NO. 18856-63-8 | this compound | C9H9NS [localpharmaguide.com]
- 4. This compound, 97%, Thermo Scientific Chemicals 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. This compound [webbook.nist.gov]
- 6. 4-乙基异硫氰酸苯酯 98% | Sigma-Aldrich [sigmaaldrich.com]
An In-depth Technical Guide to the Solubility of 4-Ethylphenyl Isothiocyanate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 4-Ethylphenyl isothiocyanate (4-EPITC) in organic solvents. Due to the limited availability of direct quantitative solubility data for 4-EPITC, this document leverages qualitative information for structurally similar isothiocyanates and provides a detailed experimental protocol for precise solubility determination.
Core Concepts: Solubility Profile of Isothiocyanates
Isothiocyanates are a class of organosulfur compounds characterized by the functional group -N=C=S. Their solubility is governed by the interplay between the polar isothiocyanate group and the often nonpolar remainder of the molecule. This compound (Figure 1) possesses a phenyl ring substituted with an ethyl group, contributing to its hydrophobic character, and a polar isothiocyanate group that allows for interactions with polar solvents.
Generally, isothiocyanates exhibit good solubility in a range of common organic solvents.[1][2] Phenyl isothiocyanate, a related compound, is known to be soluble in organic solvents such as ethanol and ether but has limited solubility in water.[3][4] The aromatic ring in these compounds enhances their solubility in non-polar and aromatic solvents, while the polar isothiocyanate group facilitates dissolution in more polar organic solvents.[1]
Figure 1: Chemical Structure of this compound (Image of the chemical structure of this compound would be placed here in a full whitepaper)
Quantitative Solubility Data
| Solvent | Solubility of 2-Phenylethyl isothiocyanate (PEITC) | Temperature (°C) |
| Dimethyl Sulfoxide (DMSO) | ~ 30 mg/mL | Not Specified |
| Dimethylformamide (DMF) | ~ 30 mg/mL | Not Specified |
| Ethanol | ~ 30 mg/mL | Not Specified |
| Heptane | Soluble | Not Specified |
| Triacetin | Soluble | Not Specified |
| Water | 110 mg/L (experimental) | 20 |
Data for 2-Phenylethyl isothiocyanate is presented as a proxy for this compound.[2]
Experimental Protocol for Solubility Determination
A widely accepted and standard method for determining the solubility of a compound like this compound is the saturation shake-flask method , followed by quantitative analysis using High-Performance Liquid Chromatography (HPLC).[2]
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.
Materials:
-
This compound
-
Selected organic solvent(s) of interest
-
Glass vials with tight-sealing caps
-
Shaking incubator or orbital shaker
-
Centrifuge (optional)
-
Syringes and syringe filters (e.g., 0.45 µm)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a glass vial. The excess solid should be visually apparent.
-
Add a known volume of the selected organic solvent to the vial.
-
Tightly seal the vial to prevent solvent evaporation.[2]
-
-
Equilibration:
-
Place the vial in a shaking incubator set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.[2]
-
-
Sample Clarification:
-
After the equilibration period, cease agitation and allow the vial to stand undisturbed to permit the settling of the undissolved solid.
-
For more complete separation of the solid from the liquid phase, the vial may be centrifuged.[2]
-
-
Sample Collection and Preparation:
-
Quantification by HPLC:
-
Analyze the diluted solution using a validated HPLC method to determine the concentration of this compound.
-
The solubility is then calculated based on the measured concentration and the dilution factor.[2]
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
Understanding the solubility of this compound is crucial for its application in research, particularly in drug development and chemical synthesis. While direct quantitative data is sparse, the provided information on related compounds and the detailed experimental protocol offer a solid foundation for researchers to determine its solubility in various organic solvents. The shake-flask method followed by HPLC analysis is a robust and reliable approach for obtaining precise and accurate solubility data.
References
Spectroscopic Analysis of 4-Ethylphenyl Isothiocyanate: A Technical Guide
This guide provides a comprehensive overview of the spectroscopic data for 4-Ethylphenyl isothiocyanate, a key intermediate in the synthesis of various biologically active compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, along with standardized experimental protocols for data acquisition. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Molecular Structure
Chemical Formula: C₉H₉NS[1]
Molecular Weight: 163.24 g/mol
Structure:
Figure 1. Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Data (Predicted)
The proton NMR spectrum of this compound is expected to show distinct signals for the ethyl group protons and the aromatic protons. Based on the analysis of similar structures, the following chemical shifts are predicted in a deuterated chloroform (CDCl₃) solvent, referenced to tetramethylsilane (TMS) at 0 ppm.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.2 - 7.3 | d | 2H | Ar-H (ortho to -NCS) |
| ~7.1 - 7.2 | d | 2H | Ar-H (meta to -NCS) |
| ~2.65 | q | 2H | -CH₂-CH₃ |
| ~1.25 | t | 3H | -CH₂-CH₃ |
¹³C NMR Data (Predicted)
The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. A notable feature of isothiocyanates is that the carbon of the -NCS group often shows a broad signal or may be difficult to observe (a phenomenon referred to as "near-silence").[2][3]
| Chemical Shift (δ) ppm | Assignment |
| ~140 | Ar-C (para to -NCS) |
| ~135 | -N=C =S |
| ~130 | Ar-C (ipso, attached to -NCS) |
| ~129 | Ar-CH (meta to -NCS) |
| ~126 | Ar-CH (ortho to -NCS) |
| ~28 | -C H₂-CH₃ |
| ~15 | -CH₂-C H₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
IR Absorption Data
The IR spectrum of this compound is characterized by a very strong and sharp absorption band for the isothiocyanate (-N=C=S) group.[4] Data presented here is sourced from the NIST Chemistry WebBook.[1][5]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2970 | Medium | C-H stretch (aliphatic) |
| ~2930 | Medium | C-H stretch (aliphatic) |
| ~2100 | Very Strong, Sharp | -N=C=S asymmetric stretch |
| ~1605 | Medium | C=C stretch (aromatic) |
| ~1500 | Strong | C=C stretch (aromatic) |
| ~1450 | Medium | C-H bend (aliphatic) |
| ~830 | Strong | C-H out-of-plane bend (para-disubstituted) |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. Electron Ionization (EI) is a common method for the analysis of small organic molecules.[6]
Mass Spectrometry Data
The mass spectrum of this compound shows a prominent molecular ion peak (M⁺) and characteristic fragmentation patterns. Data is sourced from the NIST Chemistry WebBook.[1][5]
| m/z | Relative Intensity | Assignment |
| 163 | High | [M]⁺ (Molecular Ion) |
| 148 | High | [M - CH₃]⁺ |
| 135 | Moderate | [M - C₂H₄]⁺ |
| 117 | Moderate | [M - C₂H₄ - S]⁺ or [C₇H₅N]⁺ |
| 91 | High | [C₇H₇]⁺ (Tropylium ion) |
Experimental Protocols
The following are generalized protocols for obtaining spectroscopic data for liquid samples such as this compound.
NMR Spectroscopy Protocol
-
Sample Preparation:
-
Accurately weigh 5-25 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.[7]
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).[8]
-
Ensure the sample is fully dissolved. Gentle vortexing can be applied.[8]
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
-
Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for referencing the chemical shifts.[9]
-
Cap the NMR tube securely.[8]
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.
-
Place the sample into the NMR magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.[8]
-
Shim the magnetic field to optimize its homogeneity, which maximizes spectral resolution.[8]
-
Tune and match the probe to the desired nucleus (¹H or ¹³C).[8]
-
Set the appropriate acquisition parameters (e.g., number of scans, pulse sequence, relaxation delay) and acquire the spectrum.[8]
-
IR Spectroscopy Protocol (Neat Liquid Film)
-
Sample Preparation:
-
Ensure the salt plates (e.g., NaCl or KBr) are clean, dry, and free of scratches. Clean with a dry solvent like acetone if necessary and handle with gloves.[10]
-
Place 1-2 drops of the neat liquid this compound onto the center of one salt plate.[11]
-
Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film between the plates. Avoid air bubbles.[11]
-
-
Data Acquisition:
Mass Spectrometry Protocol (Electron Ionization)
-
Sample Introduction:
-
Ionization:
-
Mass Analysis and Detection:
-
The molecular ion and any fragment ions formed are accelerated by an electric field into a mass analyzer.[14]
-
The mass analyzer, often a magnetic field or a quadrupole, separates the ions based on their mass-to-charge (m/z) ratio.[14]
-
A detector records the abundance of ions at each m/z value, generating the mass spectrum.[14]
-
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound.
Caption: General workflow for spectroscopic analysis of a chemical compound.
References
- 1. This compound [webbook.nist.gov]
- 2. glaserr.missouri.edu [glaserr.missouri.edu]
- 3. Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemicalpapers.com [chemicalpapers.com]
- 5. This compound [webbook.nist.gov]
- 6. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 9. NMR Spectroscopy [www2.chemistry.msu.edu]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. webassign.net [webassign.net]
- 12. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 13. Mass Spectrometry [www2.chemistry.msu.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to 4-Ethylphenyl Isothiocyanate: Commercial Sources, Purity, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Ethylphenyl isothiocyanate, a crucial building block in pharmaceutical and chemical research. This document details its commercial availability, typical purity levels, potential impurities stemming from its synthesis, and the analytical methodologies for its characterization.
Commercial Availability and Stated Purity
This compound is readily available from several major chemical suppliers. The typical purity of commercially available products is 97% or 98%, as determined by gas chromatography (GC). Below is a summary of offerings from prominent vendors.
| Supplier | Stated Purity | Catalog Number (Example) | Analytical Method |
| Sigma-Aldrich | 98% | 475971 | GC[1][2] |
| Thermo Scientific Chemicals | 97% | B24353 | GC |
It is important to note that while a purity of 98% is commonly advertised, lots can vary, and for sensitive applications, independent verification of purity is highly recommended. Certificates of Analysis (CoA) are typically available from the supplier and provide lot-specific purity data.[1][3]
Synthesis and Potential Impurities
The most common synthetic route to this compound starts from 4-ethylaniline. A widely used method is the reaction of the aniline with carbon disulfide in the presence of a base, followed by the decomposition of the resulting dithiocarbamate salt. A classic example of this type of reaction is the synthesis of phenyl isothiocyanate, which can be adapted for the 4-ethyl derivative.
A general, adaptable two-step procedure is as follows:
-
Formation of the Dithiocarbamate Salt: 4-Ethylaniline is reacted with carbon disulfide and a base (e.g., ammonia, triethylamine, or potassium carbonate) in a suitable solvent.
-
Decomposition to the Isothiocyanate: The intermediate dithiocarbamate salt is then decomposed to form this compound. This can be achieved using various reagents, such as lead nitrate or by steam distillation.
Based on this synthetic pathway, potential impurities in the final product may include:
-
Unreacted 4-ethylaniline: The starting material for the synthesis.
-
N,N'-bis(4-ethylphenyl)thiourea: A common byproduct formed from the reaction of the isothiocyanate with unreacted aniline.
-
Residual Solvents: Solvents used in the synthesis and workup.
-
Byproducts from the decomposition of the dithiocarbamate salt.
The following diagram illustrates a generalized workflow for the synthesis and subsequent quality control of this compound.
Analytical Methodologies for Purity Determination
To ensure the quality of this compound for research and development, a combination of analytical techniques should be employed.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the most common method for determining the purity of volatile compounds like this compound. The technique separates components of a mixture based on their boiling points and interactions with the stationary phase of the column, and the mass spectrometer provides mass information for identification.
A general GC-MS protocol would involve:
-
Injection: A small, diluted sample is injected into the heated inlet of the gas chromatograph.
-
Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The temperature of the column is gradually increased (a temperature program) to elute the components.
-
Detection: The separated components are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fingerprint for each compound.
While specific parameters can vary, a typical analysis would utilize a non-polar or medium-polarity capillary column. The purity is determined by comparing the peak area of this compound to the total area of all peaks in the chromatogram. The NIST WebBook provides a reference mass spectrum for this compound (CAS No. 18856-63-8) which can be used for confirmation.[4]
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying components in a mixture. For isothiocyanates, which can be unstable, HPLC offers the advantage of analysis at lower temperatures compared to GC. Reversed-phase HPLC is a common mode used for these compounds.
A general HPLC protocol could include:
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).
-
Stationary Phase: A C18 column is typically used for reversed-phase separations.
-
Detection: A UV detector is commonly used, as the aromatic ring in this compound absorbs UV light.
It is important to note that the isothiocyanate functional group itself does not have a strong chromophore. Derivatization with reagents like phenyl isothiocyanate (PITC) can be used to enhance UV detection and improve separation, especially when analyzing for trace impurities or in complex matrices.[5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for the structural confirmation of this compound and for identifying impurities that may not be easily detected by GC or HPLC. The NMR spectra will show characteristic signals for the ethyl group and the aromatic protons, as well as a distinctive signal for the isothiocyanate carbon in the ¹³C spectrum.
Experimental Protocols
General Protocol for the Synthesis of this compound (Adapted from Phenyl Isothiocyanate Synthesis)
This protocol is adapted from a well-established procedure for the synthesis of phenyl isothiocyanate and should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
4-Ethylaniline
-
Carbon disulfide (CS₂)
-
Concentrated aqueous ammonia
-
Lead nitrate [Pb(NO₃)₂]
-
Steam distillation apparatus
-
Calcium chloride (CaCl₂)
-
Standard laboratory glassware
Procedure:
-
In a round-bottomed flask equipped with a mechanical stirrer and cooled in an ice-salt bath, combine carbon disulfide and concentrated aqueous ammonia.
-
Slowly add 4-ethylaniline to the stirred mixture, maintaining a low temperature.
-
Continue stirring for 30-60 minutes after the addition is complete to allow for the formation of the ammonium 4-ethyldithiocarbamate salt, which may precipitate.
-
Dissolve the salt in water and transfer to a larger flask suitable for steam distillation.
-
With constant stirring, add a solution of lead nitrate in water. A black precipitate of lead sulfide will form.
-
Commence steam distillation immediately. Collect the distillate, which will contain the this compound as an oil.
-
Separate the oily product from the aqueous layer.
-
Dry the crude product over anhydrous calcium chloride.
-
For further purification, the product can be distilled under reduced pressure.
General Protocol for Purification by Recrystallization
If the crude product is a solid or can be induced to crystallize, recrystallization is an effective purification method.
Materials:
-
Crude this compound
-
A suitable solvent or solvent pair (e.g., ethanol, hexanes, or a mixture)
-
Heating mantle or hot plate
-
Erlenmeyer flask
-
Büchner funnel and filter flask
Procedure:
-
In an Erlenmeyer flask, dissolve the crude solid in a minimal amount of a suitable hot solvent. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.
-
If insoluble impurities are present, perform a hot filtration to remove them.
-
Allow the hot, saturated solution to cool slowly to room temperature. Crystals of the purified product should form.
-
To maximize the yield, the flask can be placed in an ice bath after it has reached room temperature.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Dry the purified crystals under vacuum.
The purity of the recrystallized product should be confirmed by one of the analytical methods described above.
Conclusion
This compound is a commercially available reagent with typical purities in the range of 97-98%. For applications requiring high purity, researchers should be aware of potential impurities arising from its synthesis and should employ rigorous analytical methods such as GC-MS and HPLC for quality control. The provided general synthesis and purification protocols offer a starting point for the in-house preparation and purification of this important chemical intermediate.
References
- 1. 4-乙基异硫氰酸苯酯 98% | Sigma-Aldrich [sigmaaldrich.cn]
- 2. 4-乙基异硫氰酸苯酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound, 97%, Thermo Scientific Chemicals 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. This compound [webbook.nist.gov]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safe Handling of 4-Ethylphenyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 4-Ethylphenyl isothiocyanate (CAS No: 18856-63-8). The following sections detail its physicochemical properties, associated hazards, recommended handling procedures, emergency protocols, and relevant biological context to ensure its safe and effective use in a laboratory setting.
Physicochemical and Toxicological Data
A clear understanding of the fundamental properties and hazards of this compound is paramount for its safe handling. The following tables summarize key quantitative data.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₉NS | [1] |
| Molecular Weight | 163.24 g/mol | [2][3] |
| Appearance | Clear yellow to orange to brown liquid | [4] |
| Boiling Point | 245 °C (lit.) | [2][3] |
| Density | 1.075 g/mL at 25 °C (lit.) | [2][3] |
| Refractive Index (n20/D) | 1.62 (lit.) | [2][3] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [2] |
Table 2: Toxicological Information and Hazard Classifications
| Hazard Classification | Description | Reference(s) |
| Acute Toxicity (Oral) | Harmful if swallowed. | [5] |
| Acute Toxicity (Dermal) | Harmful in contact with skin. | [5] |
| Acute Toxicity (Inhalation) | Toxic if inhaled. | [5] |
| Skin Corrosion/Irritation | Causes severe skin burns. | [5] |
| Serious Eye Damage/Irritation | Causes serious eye damage. | [5] |
| GHS Pictograms | Corrosion (GHS05) | [2] |
| Signal Word | Danger | [2] |
| Hazard Statements (H-codes) | H314: Causes severe skin burns and eye damage. | [2] |
| Precautionary Statements (P-codes) | P280, P303+P361+P353, P304+P340+P310, P305+P351+P338, P363, P405 | [2] |
| Transport Hazard Class | 8 (Corrosive) | [5] |
| Packing Group | III | [5] |
Experimental Protocols
Adherence to detailed and robust experimental protocols is critical for minimizing risk and ensuring experimental integrity.
Synthesis of this compound
While several general methods exist for the synthesis of isothiocyanates, a common approach involves the reaction of the corresponding amine with carbon disulfide. The following is a representative protocol adapted from general procedures for isothiocyanate synthesis.
Objective: To synthesize this compound from 4-ethylaniline.
Materials:
-
4-ethylaniline
-
Carbon disulfide (CS₂)
-
A suitable base (e.g., triethylamine or aqueous ammonia)
-
A desulfurylation agent (e.g., ethyl chloroformate or lead nitrate)
-
An appropriate solvent (e.g., dichloromethane, water)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Distillation apparatus
-
Separatory funnel
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel. Place the flask in an ice bath to maintain a low temperature.
-
Formation of Dithiocarbamate Salt: To the flask, add 4-ethylaniline and the chosen solvent. While stirring vigorously, slowly add carbon disulfide from the dropping funnel. After the addition of CS₂, add the base dropwise, ensuring the temperature remains low. Continue stirring for the time specified in the chosen literature procedure to allow for the formation of the dithiocarbamate salt intermediate.
-
Desulfurization: Slowly add the desulfurylation agent to the reaction mixture. The reaction may be exothermic, so careful, controlled addition is crucial.
-
Work-up: After the reaction is complete, the work-up procedure will depend on the specific reagents used. A typical work-up may involve partitioning the mixture between an organic solvent and water in a separatory funnel. The organic layer is then washed with brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure.
-
Purification: The crude this compound is then purified, typically by vacuum distillation, to yield the final product.
Safe Handling and Storage Protocol
Objective: To outline the standard operating procedure for the safe handling and storage of this compound in a laboratory setting.
Materials:
-
This compound
-
Appropriate Personal Protective Equipment (PPE):
-
Chemical splash goggles and a face shield
-
Chemical-resistant gloves (e.g., nitrile rubber)
-
A lab coat or chemical-resistant apron
-
-
A certified chemical fume hood
-
Tightly sealed, compatible storage containers (e.g., glass)
-
Secondary containment
Procedure:
-
Pre-Handling:
-
Ensure a certified chemical fume hood is available and functioning correctly.
-
Don all required PPE before handling the chemical.
-
Have an emergency spill kit readily accessible.
-
Locate the nearest eyewash station and safety shower and ensure they are unobstructed.
-
-
Handling:
-
All manipulations of this compound must be performed within a chemical fume hood to avoid inhalation of vapors.
-
Avoid direct contact with skin and eyes.
-
Use compatible dispensing tools (e.g., glass pipettes) to transfer the liquid.
-
Keep the container tightly closed when not in use.
-
Avoid heating the compound unnecessarily, and keep it away from open flames or other ignition sources.
-
-
Storage:
-
Store this compound in a cool, dry, and well-ventilated area.
-
Keep the container tightly sealed to prevent exposure to moisture and air.
-
Store in a designated area for corrosive and toxic chemicals.
-
Use secondary containment to prevent spills from spreading.
-
Store away from incompatible materials such as strong oxidizing agents, acids, bases, and water.
-
Spill Cleanup Protocol
Objective: To provide a step-by-step procedure for safely cleaning up a small-scale spill of this compound. For large spills, evacuate the area and contact the institution's Environmental Health and Safety (EHS) department immediately.
Materials:
-
Spill kit containing:
-
Inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads)
-
Chemical-resistant gloves, goggles, and a lab coat (or a disposable chemical-resistant suit)
-
A respirator with a suitable cartridge (e.g., type ABEK)
-
A scoop and brush (non-sparking)
-
A sealable, labeled hazardous waste container
-
Decontamination solution (e.g., soap and water)
-
Procedure:
-
Immediate Response:
-
Alert personnel in the immediate vicinity of the spill.
-
If the spill is large or if you are unsure how to proceed, evacuate the area and call your institution's emergency number.
-
-
Containment and Cleanup (for small, manageable spills):
-
Don the appropriate PPE, including respiratory protection.
-
Contain the spill by surrounding it with an inert absorbent material to prevent it from spreading.
-
Carefully apply the absorbent material over the spill, working from the outside in.
-
Allow the absorbent to fully soak up the liquid.
-
-
Collection and Disposal:
-
Using a non-sparking scoop and brush, carefully collect the absorbed material.
-
Place the contaminated absorbent into the designated hazardous waste container.
-
Seal the container and label it clearly as "Hazardous Waste: this compound spill debris."
-
-
Decontamination:
-
Decontaminate the spill area with a suitable cleaning solution (e.g., soap and water), followed by a final rinse with water.
-
Collect all decontamination materials (e.g., paper towels) and place them in the hazardous waste container.
-
-
Post-Cleanup:
-
Properly remove and dispose of all contaminated PPE in the hazardous waste container.
-
Wash hands and any exposed skin thoroughly with soap and water.
-
Report the spill to your supervisor and/or EHS department as per your institution's policy.
-
Waste Disposal Protocol
Objective: To ensure the safe and compliant disposal of this compound and its contaminated waste.
Materials:
-
Labeled, leak-proof hazardous waste container compatible with the chemical.
-
Secondary containment for the waste container.
Procedure:
-
Segregation: All waste containing this compound, including unused product, reaction byproducts, and contaminated materials (e.g., gloves, pipette tips, absorbent), must be collected in a dedicated hazardous waste container. Do not mix with other waste streams.[6]
-
Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Corrosive, Toxic).
-
Storage of Waste: Store the sealed waste container in a designated hazardous waste accumulation area that is cool, well-ventilated, and away from incompatible materials. Use secondary containment.
-
Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor. Under no circumstances should this chemical be disposed of down the drain.[6]
Signaling Pathways and Experimental Workflows
Visualizing the biological context and procedural workflows can enhance understanding and adherence to safety protocols.
Potential Biological Signaling Pathways
Isothiocyanates, as a class of compounds, are known to modulate several key signaling pathways involved in cellular stress response and inflammation. While specific research on this compound is limited, it is plausible that it interacts with similar pathways. The following diagrams illustrate the general mechanisms of action for isothiocyanates.
Caption: Nrf2 Signaling Pathway Activation by Isothiocyanates.
Caption: NF-κB Signaling Pathway Inhibition by Isothiocyanates.
Experimental and Safety Workflows
The following diagrams provide a visual representation of the logical flow for handling, spill response, and waste disposal of this compound.
Caption: Safe Handling and Storage Workflow.
Caption: Spill Cleanup Workflow.
Caption: Waste Disposal Workflow.
Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for comprehensive safety training, institutional protocols, and the information provided on the manufacturer's Safety Data Sheet (SDS). Always consult the SDS for this compound before use and adhere to all applicable local, state, and federal regulations.
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights from Sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. icecleaning.co.uk [icecleaning.co.uk]
- 5. Isothiocyanates | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 6. research.arizona.edu [research.arizona.edu]
An In-depth Technical Guide to 4-Ethylphenyl Isothiocyanate and Phenyl Isothiocyanate for Researchers and Drug Development Professionals
This technical guide provides a comprehensive comparison of the fundamental properties of 4-Ethylphenyl isothiocyanate and Phenyl isothiocyanate. The information is tailored for researchers, scientists, and professionals in the field of drug development, offering a detailed overview of their chemical and physical characteristics, synthesis, and reactivity.
Core Properties: A Comparative Analysis
A summary of the key quantitative data for this compound and Phenyl isothiocyanate is presented below for straightforward comparison.
| Property | This compound | Phenyl Isothiocyanate |
| CAS Number | 18856-63-8[1][2] | 103-72-0[3][4] |
| Molecular Formula | C₉H₉NS[5][6] | C₇H₅NS[3][7] |
| Molecular Weight | 163.24 g/mol [1][6] | 135.19 g/mol [3][7] |
| Appearance | Clear yellow to orange to brown liquid[8] | Colorless to light yellow liquid with a pungent odor[3][9][10] |
| Boiling Point | 245 °C[1][2][11] | 218-221 °C[3][4][9][12] |
| Melting Point | Not available | -21 °C[3][4][9][12] |
| Density | 1.075 g/mL at 25 °C[1][2][11] | 1.132 g/mL at 20 °C[4][13] |
| Refractive Index | n20/D 1.62[1][2] | n20/D 1.6515[4][13] |
| Solubility | Insoluble in water [No specific citation found] | Insoluble in water; Soluble in alcohol and ether[4][10] |
Chemical Structures
The chemical structures of this compound and Phenyl isothiocyanate are depicted below. The key difference is the presence of an ethyl group at the para position of the phenyl ring in this compound.
Experimental Protocols
Detailed experimental protocols for the determination of the fundamental physical properties of these specific isothiocyanates are not commonly published in peer-reviewed literature as they are considered routine analyses. However, this section outlines the general methodologies that would be employed.
General Protocol for the Synthesis of Aryl Isothiocyanates
A common method for synthesizing aryl isothiocyanates involves the reaction of the corresponding aniline with carbon disulfide.
Methodology:
-
Formation of Dithiocarbamate Salt: The parent aniline (aniline for phenyl isothiocyanate or 4-ethylaniline for this compound) is reacted with carbon disulfide in the presence of a base, such as aqueous ammonia or potassium carbonate, to form the corresponding dithiocarbamate salt intermediate.[14][15]
-
Desulfurization: The dithiocarbamate salt is then treated with a decomposition reagent, such as lead(II) nitrate or trichloroisocyanuric acid (TCT), to induce desulfurization and yield the final aryl isothiocyanate product.[14][15]
-
Purification: The resulting isothiocyanate is typically purified by distillation under reduced pressure.[14]
Determination of Physical Properties
Standard laboratory procedures are used to determine the physical properties of organic compounds like this compound and Phenyl isothiocyanate.
-
Boiling Point: Determined by distillation at atmospheric or reduced pressure. The temperature at which the liquid and vapor phases are in equilibrium is recorded.
-
Melting Point: For solid compounds, the melting point is determined using a melting point apparatus. For compounds that are liquid at room temperature, the freezing point is determined by cooling the liquid until it solidifies. Phenyl isothiocyanate has a melting point of -21 °C.[3][4][9][12]
-
Density: Measured using a pycnometer or a digital density meter. The mass of a known volume of the substance is determined, and the density is calculated.
-
Solubility: Determined by adding a small amount of the isothiocyanate to a known volume of a solvent (e.g., water, ethanol, ether) and observing whether it dissolves. Qualitative observations (soluble, partially soluble, insoluble) are typically recorded. Phenyl isothiocyanate is soluble in alcohol and ether but insoluble in water.[4][10]
Reactivity and Applications in Drug Development
The isothiocyanate functional group (-N=C=S) is highly reactive towards nucleophiles, which is central to its utility in chemical synthesis.[16] This reactivity is exploited in various applications, particularly in the context of drug development and protein chemistry.
Phenyl Isothiocyanate and the Edman Degradation
Phenyl isothiocyanate (PITC) is famously known as the Edman reagent, which is used for the sequential degradation of peptides and proteins to determine their amino acid sequence.[17][18][19]
The process involves two key steps:
-
Coupling: Under alkaline conditions, PITC reacts with the free N-terminal amino group of a peptide to form a phenylthiocarbamoyl (PTC) derivative.[19]
-
Cleavage: The PTC-peptide is then treated with a strong anhydrous acid, such as trifluoroacetic acid, which cleaves the N-terminal amino acid as a thiazolinone derivative, leaving the rest of the peptide chain intact.[18][20] This derivative is then converted to a more stable phenylthiohydantoin (PTH)-amino acid, which can be identified by chromatography.[20] This cycle can be repeated to determine the sequence of the peptide.[18]
General Reactivity and Synthetic Utility
While isothiocyanates are known to exhibit a range of biological activities, including anti-inflammatory and anti-cancer properties, specific signaling pathways for this compound and Phenyl isothiocyanate are not well-defined in the context of drug development beyond their role as synthetic intermediates and analytical reagents.[23] Phenyl isothiocyanate has been studied for its potential to induce apoptosis in certain cancer cell lines.[10]
Conclusion
This compound and Phenyl isothiocyanate are closely related aromatic isothiocyanates with distinct physical properties primarily due to the presence of an ethyl group in the former. While Phenyl isothiocyanate is a well-established reagent in protein sequencing and a versatile building block in organic synthesis, the applications of this compound are less documented but are expected to be similar due to the shared reactive isothiocyanate functional group. This guide provides a foundational understanding of these two compounds for their effective utilization in research and development.
References
- 1. 4-乙基异硫氰酸苯酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound 98 18856-63-8 [sigmaaldrich.com]
- 3. Phenyl isothiocyanate - Wikipedia [en.wikipedia.org]
- 4. Phenyl isothiocyanate | 103-72-0 [chemicalbook.com]
- 5. This compound (CAS 18856-63-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. This compound [webbook.nist.gov]
- 7. Phenyl Isothiocyanate | C7H5NS | CID 7673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound, 97%, Thermo Scientific Chemicals 10 g | Buy Online [thermofisher.com]
- 9. nbinno.com [nbinno.com]
- 10. CAS 103-72-0: Phenyl isothiocyanate | CymitQuimica [cymitquimica.com]
- 11. CAS NO. 18856-63-8 | this compound | C9H9NS [localpharmaguide.com]
- 12. far-chemical.com [far-chemical.com]
- 13. Phenyl isothiocyanate reagent grade, 98 103-72-0 [sigmaaldrich.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. nbinno.com [nbinno.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Edman Degradation: Techniques for N-Terminal Amino Acid Sequencing of Proteins and Peptides | MtoZ Biolabs [mtoz-biolabs.com]
- 19. longdom.org [longdom.org]
- 20. 26.6 Peptide Sequencing: The Edman Degradation – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 21. nbinno.com [nbinno.com]
- 22. Phenylisothiocyanate: Significance and symbolism [wisdomlib.org]
- 23. Phenyl Isothiocyanate - LKT Labs [lktlabs.com]
The Multifaceted Potential of Substituted Phenyl Isothiocyanates: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Substituted phenyl isothiocyanates (PITCs) are a class of naturally occurring and synthetic compounds that have garnered significant attention in the scientific community for their diverse biological activities. This technical guide provides an in-depth overview of the potential applications of these compounds, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols and a summary of quantitative data are presented to facilitate further research and development in this promising field.
Core Applications and Mechanisms of Action
Substituted phenyl isothiocyanates exert their biological effects through a variety of mechanisms, primarily stemming from the electrophilic nature of the isothiocyanate (-N=C=S) functional group. This group readily reacts with nucleophilic cellular components, such as cysteine residues in proteins, leading to the modulation of key signaling pathways.
Anticancer Activity
A substantial body of research has demonstrated the potent anticancer effects of substituted PITCs.[1][2][3] These compounds have been shown to inhibit the proliferation of a wide range of cancer cell lines and suppress tumor growth in preclinical models.[4][5] The primary mechanisms underlying their anticancer activity include:
-
Induction of Apoptosis: PITCs can trigger programmed cell death in cancer cells through both intrinsic and extrinsic pathways. This often involves the generation of reactive oxygen species (ROS), activation of caspases (like caspase-3, -8, and -9), and modulation of the Bcl-2 family of proteins.[6][7][8][9][10]
-
Cell Cycle Arrest: These compounds can halt the progression of the cell cycle, frequently at the G2/M or G0/G1 phase, thereby preventing cancer cell division.[9]
-
Modulation of Signaling Pathways: PITCs are known to influence critical signaling pathways that are often dysregulated in cancer. These include the Mitogen-Activated Protein Kinase (MAPK), Phosphoinositide 3-kinase (PI3K)/Akt, and p53 pathways.[11]
Antimicrobial Activity
Several substituted phenyl isothiocyanates have demonstrated efficacy against a spectrum of microbial pathogens, including bacteria and fungi. Their antimicrobial action is often attributed to the disruption of cell membrane integrity and function, leading to cell death.[12][13] This makes them potential candidates for the development of new antimicrobial agents, particularly in an era of growing antibiotic resistance.
Anti-inflammatory Properties
Chronic inflammation is a key driver of many diseases, including cancer. Substituted PITCs have been shown to possess anti-inflammatory effects by modulating inflammatory signaling pathways. A key target is the Nuclear factor-kappa B (NF-κB) pathway, a central regulator of inflammation.[11] By inhibiting NF-κB activation, these compounds can suppress the production of pro-inflammatory cytokines.
Quantitative Data Summary
The following tables summarize the reported in vitro cytotoxicities and pharmacokinetic parameters of selected substituted phenyl isothiocyanates.
Table 1: In Vitro Cytotoxicity (IC50) of Phenyl Isothiocyanate Derivatives against Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Phenethyl isothiocyanate (PEITC) | SKOV-3 (Ovarian) | ~27.7 | [2] |
| OVCAR-3 (Ovarian) | ~23.2 | [2] | |
| NUTU-19 (Ovarian) | ~25.1 | [2] | |
| MDA-MB-231 (Breast) | 7.2 | [2] | |
| T47D (Breast) | 9.2 | [2] | |
| BT549 (Breast) | 11.9 | [2] | |
| MCF-7 (Breast) | 10.6 | [2] | |
| SKBR3 (Breast) | 26.4 | [2] | |
| ZR-75-1 (Breast) | 40.4 | [2] | |
| Jurkat (T-lymphoma, Bcl-XL overexpressing) | 9 - 18 | [8] | |
| Phenylhexyl isothiocyanate (PHITC) | Kasumi-1 (AML) | <5 | [9] |
| SKNO-1 (AML) | <5 | [9] | |
| Benzyl isothiocyanate (BITC) | UACC 903 (Melanoma) | 10.5 ± 1.5 | [4] |
| MDA-MB-231 (Breast) | 6.5 ± 0.5 | [4] | |
| T98G (Glioblastoma) | 25.5 ± 3.5 | [4] | |
| HT-1080 (Fibrosarcoma) | 12.5 ± 2.5 | [4] | |
| Caco-2 (Colon) | 18.5 ± 1.5 | [4] | |
| PC-3 (Prostate) | 14.5 ± 0.5 | [4] |
Table 2: Antimicrobial Activity (MIC) of Phenyl Isothiocyanate
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Phenyl isothiocyanate (PITC) | Escherichia coli | 1000 | [12][13] |
| Staphylococcus aureus | 1000 | [12][13] |
Table 3: Pharmacokinetic Parameters of Phenylalkyl Isothiocyanates in Rats
| Compound | Dose (µmol/kg) | Route | Tmax (h) | Cmax (µM) | T1/2 (h) | Bioavailability (%) | Reference |
| Phenethyl isothiocyanate (PEITC) | 50 | Gavage | 2.9 (blood) | - | 21.7 (blood) | - | [14] |
| 2 | IV | - | - | 3.52 | - | [15] | |
| 10 | IV | - | - | - | - | [15] | |
| 100 | IV | - | - | 9.19 | - | [15] | |
| 400 | IV | - | - | 13.1 | - | [15] | |
| 10 | Oral | - | - | - | 115 | [1][15] | |
| 100 | Oral | - | - | - | 93 | [1][15] | |
| 6-Phenylhexyl isothiocyanate (PHITC) | 50 | Gavage | 8.9 (blood) | - | 20.5 (blood) | - | [14] |
Key Signaling Pathways
The biological activities of substituted phenyl isothiocyanates are mediated by their interaction with several key intracellular signaling pathways.
Under normal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation.[16][17] PITCs can covalently modify cysteine residues on Keap1, leading to a conformational change that releases Nrf2.[16] Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of a battery of cytoprotective genes.[16][18]
The PI3K/Akt signaling pathway is a critical regulator of cell survival and proliferation.[19] Its activation can lead to the phosphorylation and subsequent degradation of IκBα, the inhibitor of NF-κB.[19] This allows NF-κB to translocate to the nucleus and promote the expression of genes involved in inflammation and cell survival. Substituted PITCs have been shown to inhibit the PI3K/Akt pathway, thereby suppressing NF-κB activation and its downstream effects.[11]
Experimental Protocols
Detailed methodologies for key experiments are provided below to assist researchers in the evaluation of substituted phenyl isothiocyanates.
Synthesis of Substituted Phenyl Isothiocyanates
A common and efficient method for the synthesis of substituted phenyl isothiocyanates involves the reaction of the corresponding substituted anilines with carbon disulfide in the presence of a base, followed by decomposition of the resulting dithiocarbamate salt.[6][20]
Materials:
-
Substituted aniline
-
Carbon disulfide (CS2)
-
Potassium hydroxide (KOH)
-
Solvent (e.g., a mixture of water and an organic solvent like dichloromethane)
-
Ball mill (for mechanochemical synthesis)
Procedure (Mechanochemical Synthesis): [6][20]
-
In a ball milling vessel, combine the substituted aniline, potassium hydroxide, and a five-fold molar excess of carbon disulfide.
-
Mill the mixture at room temperature for the time required to complete the reaction (typically monitored by thin-layer chromatography).
-
Upon completion, extract the reaction mixture with a suitable organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude phenyl isothiocyanate.
-
Purify the product by column chromatography or distillation under reduced pressure.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[21][22][23][24]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Substituted phenyl isothiocyanate (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)
-
96-well microplate
-
Multi-well spectrophotometer
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the substituted phenyl isothiocyanate and a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Following treatment, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of viability against the compound concentration.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry with propidium iodide (PI) staining is a powerful technique to quantify the distribution of cells in different phases of the cell cycle.[25][26][27][28]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Substituted phenyl isothiocyanate
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
RNase A solution (100 µg/mL in PBS)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometer
-
Seed cells and treat them with the substituted phenyl isothiocyanate as described for the MTT assay.
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells with ice-cold PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol and incubating for at least 30 minutes on ice.
-
Wash the fixed cells twice with PBS.
-
Resuspend the cell pellet in the nucleic acid staining solution containing RNase A and incubate for 30 minutes at room temperature to degrade RNA.
-
Add PI solution to the cells and incubate for a further 15-30 minutes in the dark.
-
Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Gene Expression Analysis by qRT-PCR
Quantitative real-time PCR (qRT-PCR) is used to measure the expression levels of specific genes of interest following treatment with substituted phenyl isothiocyanates.[29][30][31]
Materials:
-
Treated and untreated cells
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qRT-PCR master mix
-
Gene-specific primers
-
qRT-PCR instrument
Procedure:
-
RNA Extraction: Isolate total RNA from treated and untreated cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: a. Prepare the qRT-PCR reaction mixture containing the cDNA template, gene-specific forward and reverse primers, and the qRT-PCR master mix. b. Perform the PCR reaction in a qRT-PCR instrument. A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[30] c. A melt curve analysis is performed at the end of the amplification to verify the specificity of the product.
-
Data Analysis: The relative expression of the target gene is calculated using the ΔΔCt method, normalizing to the expression of a stable housekeeping gene.
Conclusion
Substituted phenyl isothiocyanates represent a versatile class of compounds with significant potential in drug discovery and development. Their multifaceted biological activities, including anticancer, antimicrobial, and anti-inflammatory effects, are well-documented. This technical guide provides a comprehensive overview of their applications, mechanisms of action, and key experimental protocols to serve as a valuable resource for researchers in the field. Further investigation into the structure-activity relationships, pharmacokinetic profiles, and in vivo efficacy of novel substituted phenyl isothiocyanates is warranted to fully realize their therapeutic potential.
References
- 1. Pharmacokinetics of dietary phenethyl isothiocyanate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Anticancer Activity Comparison of Phenylalkyl Isoselenocyanates with Corresponding Naturally Occurring and Synthetic Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The phenylhexyl isothiocyanate induces apoptosis and inhibits leukemia cell growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phenethyl Isothiocyanate Induces Apoptosis Through ROS Generation and Caspase-3 Activation in Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Induction of apoptosis by phenethyl isothiocyanate in cells overexpressing Bcl-XL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phenylhexyl isothiocyanate suppresses cell proliferation and promotes apoptosis via repairing mutant P53 in human myeloid leukemia M2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Naturally-derived phenethyl isothiocyanate modulates apoptotic induction through regulation of the intrinsic cascade and resulting apoptosome formation in human malignant melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phenethyl Isothiocyanate Suppresses the Proinflammatory Cytokines in Human Glioblastoma Cells through the PI3K/Akt/NF- κ B Signaling Pathway In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antibacterial activity of phenyl isothiocyanate on Escherichia coli and Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Disposition and pharmacokinetics of phenethyl isothiocyanate and 6-phenylhexyl isothiocyanate in F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics and Pharmacodynamics of Phenethyl Isothiocyanate: Implications in Breast Cancer Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Modulation of Nrf2 and NF-κB Signaling Pathways by Naturally Occurring Compounds in Relation to Cancer Prevention and Therapy. Are Combinations Better Than Single Compounds? [mdpi.com]
- 17. Nrf2 Knockout Attenuates the Anti-Inflammatory Effects of Phenethyl Isothiocyanate and Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A simple and straightforward synthesis of phenyl isothiocyanates, symmetrical and unsymmetrical thioureas under ball milling - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 21. texaschildrens.org [texaschildrens.org]
- 22. cyrusbio.com.tw [cyrusbio.com.tw]
- 23. researchhub.com [researchhub.com]
- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. cancer.wisc.edu [cancer.wisc.edu]
- 27. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 28. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Systematic identification of reference genes for qRT-PCR of Ardisia kteniophylla A. DC under different experimental conditions and for anthocyanin-related genes studies - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Real-Time qRT-PCR [ncbi.nlm.nih.gov]
Theoretical Reactivity of 4-Ethylphenyl Isothiocyanate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isothiocyanates (ITCs) are a class of organosulfur compounds recognized for their significant biological activities, including anticancer and antioxidant properties. Their therapeutic potential is intrinsically linked to the reactivity of the isothiocyanate group (-N=C=S) towards biological nucleophiles. This technical guide provides a comprehensive overview of the theoretical studies on the reactivity of 4-Ethylphenyl isothiocyanate. Due to a scarcity of literature focusing specifically on this molecule, this guide leverages computational data from structurally analogous compounds, particularly 4-methylphenyl isothiocyanate, to infer its reactivity profile. The guide details theoretical methodologies, presents quantitative reactivity data, outlines relevant experimental protocols, and visualizes key reaction pathways and computational workflows to serve as a foundational resource for researchers in drug discovery and development.
Introduction to Isothiocyanate Reactivity
Isothiocyanates (ITCs) are characterized by the -N=C=S functional group. The electrophilic carbon atom of this group is susceptible to nucleophilic attack, which is the primary mechanism of their biological action. They are known to react with thiol groups of cysteine residues in proteins and the antioxidant glutathione. The reactivity of ITCs is influenced by the electronic and steric properties of the substituent attached to the isothiocyanate moiety.
Theoretical and computational studies, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the reaction mechanisms and predicting the reactivity of these compounds. Such studies can provide quantitative data on reaction energetics and kinetics, offering insights that are complementary to experimental findings. This guide focuses on the theoretical aspects of this compound's reactivity, drawing parallels from closely related molecules to provide a robust predictive analysis.
Theoretical Methodologies for Assessing Reactivity
The reactivity of isothiocyanates can be effectively studied using a variety of computational chemistry techniques. Density Functional Theory (DFT) is a widely used method for this purpose.
Density Functional Theory (DFT) Calculations
DFT studies are employed to determine the electronic structure and properties of molecules, which in turn can be used to predict their reactivity. A typical computational protocol involves:
-
Geometry Optimization: The three-dimensional structure of the molecule is optimized to find its lowest energy conformation.
-
Frequency Calculations: These are performed to confirm that the optimized structure corresponds to a true energy minimum and to calculate thermochemical properties.
-
Calculation of Reactivity Descriptors: Various parameters that correlate with reactivity are calculated. These include:
-
Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important indicators of a molecule's ability to donate or accept electrons. The HOMO-LUMO energy gap is a measure of molecular stability and reactivity.
-
Global Reactivity Descriptors: Parameters such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness are derived from the HOMO and LUMO energies.
-
Thermodynamic Parameters: Bond Dissociation Enthalpy (BDE), Proton Affinity (PA), and Ionization Potential (IP) are crucial for understanding reaction mechanisms like hydrogen atom transfer and single electron transfer, particularly in the context of antioxidant activity.[1][2]
-
A common level of theory used for such studies on isothiocyanates is the M06-2X functional with a 6-311++G(d,p) basis set, often in conjunction with a solvation model to simulate the cellular environment.[1]
Reactivity Analysis of Alkylphenyl Isothiocyanates
Antioxidant Activity: A Case Study
Theoretical studies on the antioxidant activity of 4-methylphenyl isothiocyanate (referred to as Cp3 in the cited literature) via its hydroxyl radical (HO•) scavenging activity have been performed.[1] The main mechanisms investigated were Formal Hydrogen Transfer (FHT), Radical Adduct Formation (RAF), and Single Electron Transfer (SET).[1]
Table 1: Calculated Thermodynamic Parameters for 4-Methylphenyl Isothiocyanate Antioxidant Activity [1][2]
| Parameter | Value in Water (kcal/mol) | Value in Pentyl Ethanoate (PEA) (kcal/mol) |
| Bond Dissociation Enthalpy (BDE) | 80.5 - 115.8 | 77.8 - 114.1 |
| Proton Affinity (PA) | 57.3 - 95.2 | 74.2 - 116.0 |
| Adiabatic Ionization Potential (IP) | 126.8 - 143.7 | 145.3 - 163.6 |
Note: The range of BDE values corresponds to different C-H bonds within the molecule.
Table 2: Calculated Rate Constants for the Reaction of 4-Methylphenyl Isothiocyanate with HO• Radical [1]
| Reaction Site | Rate Constant in Water (k, M⁻¹s⁻¹) |
| C10-(H₃) | 7.28 x 10⁸ |
These data suggest that alkylphenyl isothiocyanates are effective radical scavengers. The reaction rates are high, indicating a favorable kinetic profile for antioxidant activity.[1] The ethyl group in this compound is expected to exhibit similar reactivity at its benzylic C-H bonds.
Experimental Protocols for Reactivity Studies
Theoretical predictions of reactivity are often validated by experimental studies. A common method for determining the reaction kinetics of isothiocyanates with nucleophiles involves High-Performance Liquid Chromatography (HPLC).
General Protocol for Kinetic Analysis via HPLC
This protocol describes a general procedure for monitoring the reaction of an isothiocyanate with a nucleophile, such as an amine or a thiol.
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile).
-
Prepare a stock solution of the nucleophile in a reaction buffer of the desired pH.
-
-
Reaction Initiation:
-
In a thermostatted reaction vessel, combine the reaction buffer and the nucleophile solution at the desired concentrations.
-
Initiate the reaction by adding a small volume of the isothiocyanate stock solution.
-
-
Time-Point Sampling and Quenching:
-
At predetermined time intervals, withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a vial containing a quenching solution (e.g., a solution that rapidly reacts with any remaining isothiocyanate or nucleophile).
-
-
HPLC Analysis:
-
Inject the quenched samples into an HPLC system equipped with a suitable column (e.g., C18 reversed-phase) and detector (e.g., UV-Vis or Mass Spectrometer).
-
Develop a chromatographic method to separate the reactants and the product(s).
-
-
Data Analysis:
-
Quantify the concentrations of the reactants and/or products at each time point by integrating the corresponding peak areas.
-
Determine the reaction rate and rate constant by plotting the concentration versus time data and fitting it to an appropriate rate law.
-
Visualizing Reactivity Concepts and Workflows
Graphical representations of reaction mechanisms and computational workflows can greatly aid in understanding the complex processes involved in theoretical reactivity studies.
Caption: General reaction of this compound with a nucleophile.
Caption: Workflow for a typical DFT study of isothiocyanate reactivity.
Caption: Structure-reactivity relationship in alkylphenyl isothiocyanates.
Conclusion and Future Directions
This guide has synthesized the available theoretical knowledge to provide a detailed overview of the reactivity of this compound. By leveraging data from the closely related 4-methylphenyl isothiocyanate, we infer that this compound is a reactive molecule with significant potential as an antioxidant. The provided computational and experimental protocols offer a framework for further investigation into its specific reaction kinetics and mechanisms.
Future research should focus on dedicated theoretical studies of this compound to provide precise quantitative data on its reactivity with various biological nucleophiles. Such studies would be invaluable for the rational design and development of novel therapeutics based on this promising molecular scaffold.
References
The Chemistry of Aryl Isothiocyanates: From Discovery to Drug Development
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Aryl isothiocyanates, organic compounds characterized by the -N=C=S functional group attached to an aromatic ring, have a rich history in chemistry dating back to the 19th century. Initially explored for their unique reactivity, they have emerged as a pivotal class of compounds in modern drug discovery and development. Their diverse biological activities, particularly their potent anticancer properties, have garnered significant attention from the scientific community. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and mechanisms of action of aryl isothiocyanates, with a focus on their applications in pharmacology. Detailed experimental protocols for key synthetic methods are provided, alongside a comprehensive summary of quantitative data. Furthermore, critical signaling pathways modulated by these compounds are visually represented to facilitate a deeper understanding of their therapeutic potential.
A Historical Perspective: The Dawn of Isothiocyanate Chemistry
The journey into the world of isothiocyanates began in the mid-19th century, a period of foundational discoveries in organic chemistry. The pioneering work of German chemist August Wilhelm von Hofmann was instrumental in laying the groundwork for our understanding of this class of compounds. In 1868, Hofmann reported his extensive studies on isocyanates and their sulfur analogs, the isothiocyanates, including the investigation of allyl isothiocyanate, the pungent compound found in mustard oil.[1] His research on nitrogen-containing organic compounds, or "amines," provided the chemical context for the synthesis and reactivity of isothiocyanates.[1]
Early synthetic methods were often harsh and employed highly toxic reagents. The reaction of primary amines with thiophosgene became a standard, albeit hazardous, method for preparing isothiocyanates for nearly a century.[2] The inherent toxicity of thiophosgene spurred chemists to develop safer and more efficient synthetic routes, leading to the diverse array of methodologies available today.
The Synthesis of Aryl Isothiocyanates: A Methodological Evolution
The synthesis of aryl isothiocyanates has evolved significantly, moving towards greener, more efficient, and scalable protocols. The most common and versatile approach involves the formation and subsequent decomposition of dithiocarbamate salts.
From Dithiocarbamate Salts: The Workhorse of Isothiocyanate Synthesis
The reaction of a primary aryl amine with carbon disulfide in the presence of a base generates a dithiocarbamate salt. This intermediate is then treated with a desulfurizing agent to yield the corresponding aryl isothiocyanate. A variety of reagents have been employed for this purpose, each with its own advantages.
Key Desulfurizing Agents and Methodologies:
-
Tosyl Chloride: A facile and general protocol involves the in-situ generation of dithiocarbamate salts using triethylamine and carbon disulfide, followed by decomposition with tosyl chloride. This method is efficient for a wide range of alkyl and aryl amines.[3]
-
Sodium Hydroxide: A green and cost-effective one-pot synthesis uses sodium hydroxide as both the base and the desulfurizing agent. This benchtop method avoids the need for additional, often toxic, reagents and is performed under mild conditions.[4]
-
Cyanuric Chloride (TCT): A one-pot process utilizing cyanuric chloride as the desulfurizing agent in an aqueous medium has been developed. This method is suitable for large-scale synthesis and works well for a broad range of amines.[5][6]
-
Sodium Persulfate: This stable, inexpensive, and green oxidizing agent is effective for the desulfurization of dithiocarbamate salts, particularly for the synthesis of chiral isothiocyanates where milder conditions are crucial.[2]
-
Visible-Light Photocatalysis: A modern and mild approach utilizes visible light and a photocatalyst, such as Rose Bengal, to promote the synthesis of isothiocyanates from primary amines and carbon disulfide. This metal-free method is environmentally friendly and proceeds under gentle conditions.[7]
Detailed Experimental Protocols
Materials:
-
Aryl amine (0.5 mmol)
-
Sodium hydroxide (powdered, 40.0 mg, 1 mmol)
-
Carbon disulfide (114.2 mg, 1.5 mmol)
-
Acetonitrile (1.5 mL)
Procedure:
-
To an 8 mL vial, add acetonitrile (1.5 mL), powdered sodium hydroxide (40.0 mg, 1 mmol), the primary aryl amine (0.5 mmol), and carbon disulfide (114.2 mg, 1.5 mmol) sequentially.
-
Stir the mixture at room temperature for 9 hours. A slightly yellow precipitate may be observed.
-
Centrifuge the reaction mixture for 3 minutes at 6000 rpm.
-
Collect the upper clear solution and concentrate it using a rotary evaporator.
-
Purify the crude product by flash chromatography on silica gel (eluent: petroleum ether) to obtain the desired aryl isothiocyanate.[4]
Materials:
-
Aryl amine (20 mmol)
-
Potassium carbonate (5.52 g, 40 mmol)
-
Carbon disulfide (1.82 g, 24 mmol)
-
Water (20 mL)
-
Cyanuric chloride (TCT) (1.85 g, 10 mmol)
-
Dichloromethane (15 mL)
Procedure:
-
To a mixture of the aryl amine (20 mmol) and potassium carbonate (5.52 g, 40 mmol) in 20 mL of water, add carbon disulfide (1.82 g, 24 mmol) dropwise over 20-30 minutes at room temperature.
-
Stir the mixture for several hours until the complete conversion of the amine is confirmed by HPLC.
-
Cool the reaction mixture to 0 °C.
-
Add a solution of cyanuric chloride (1.85 g, 10 mmol) in 15 mL of dichloromethane dropwise.
-
After the addition is complete, stir the mixture for another 30 minutes to complete the reaction.
-
The product can be isolated by separating the organic layer, washing with water, drying over anhydrous sodium sulfate, and removing the solvent under reduced pressure. Further purification can be achieved by chromatography or distillation.[5][6]
Quantitative Data on Aryl Isothiocyanate Synthesis
The following tables summarize the yields of various aryl isothiocyanates synthesized using different methodologies.
Table 1: Synthesis of Aryl Isothiocyanates via NaOH-Promoted One-Pot Method [4]
| Entry | Aryl Amine | Product | Yield (%) |
| 1 | Aniline | Phenyl isothiocyanate | 75 |
| 2 | 4-Methylaniline | 4-Methylphenyl isothiocyanate | 82 |
| 3 | 4-Methoxyaniline | 4-Methoxyphenyl isothiocyanate | 78 |
| 4 | 4-Chloroaniline | 4-Chlorophenyl isothiocyanate | 71 |
| 5 | 4-Bromoaniline | 4-Bromophenyl isothiocyanate | 74 |
| 6 | 2-Methoxyaniline | 2-Methoxyphenyl isothiocyanate | 70 |
Table 2: Synthesis of Aryl Isothiocyanates via One-Pot Aqueous Process with TCT [6][8]
| Entry | Aryl Amine | Reaction Time (h) | Yield (%) |
| 1 | Aniline | 3 | 95 |
| 2 | 4-Methylaniline | 2.5 | 96 |
| 3 | 4-Methoxyaniline | 3 | 98 |
| 4 | 2,4,6-Trimethylaniline | 2 | 97 |
| 5 | 4-Fluoroaniline | 20 | 94 |
| 6 | 4-Chloroaniline | 20 | 70 |
Aryl Isothiocyanates in Drug Development: Mechanisms of Action
Aryl isothiocyanates have emerged as promising candidates in drug development, largely due to their potent anticancer activities. Compounds like sulforaphane (from broccoli) and phenethyl isothiocyanate (PEITC, from watercress) have been extensively studied for their ability to modulate key cellular signaling pathways involved in carcinogenesis.[9][10]
The Keap1-Nrf2 Signaling Pathway: A Central Target
One of the most well-established mechanisms of action for many isothiocyanates is the activation of the Keap1-Nrf2 pathway.[11][12][13][14] Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by binding to Keap1, which facilitates its degradation. Isothiocyanates can covalently modify specific cysteine residues on Keap1, leading to a conformational change that releases Nrf2.[13][15] The freed Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of numerous genes encoding for phase II detoxification and antioxidant enzymes, such as Glutathione S-transferases (GSTs) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[10][16][17] This upregulation of protective enzymes enhances the cellular defense against carcinogens and oxidative stress.[10][13]
Induction of Apoptosis and Cell Cycle Arrest
Aryl isothiocyanates can induce apoptosis (programmed cell death) in cancer cells through various mechanisms. PEITC, for example, has been shown to decrease the levels of anti-apoptotic proteins like Bcl-2 and Bcl-XL, while promoting the cleavage and activation of caspases, the key executioners of apoptosis.[18][19] This can be triggered by the generation of reactive oxygen species (ROS) within the cancer cells.[19]
Furthermore, isothiocyanates can arrest the cell cycle, preventing cancer cells from proliferating. They have been observed to cause G2/M phase arrest by downregulating key cell cycle regulators such as Cyclin B1 and Cdc25.[20]
Inhibition of NF-κB and Inflammation
Chronic inflammation is a known driver of cancer. The transcription factor NF-κB is a central mediator of inflammatory responses. Aryl isothiocyanates have been shown to inhibit the NF-κB signaling pathway, thereby reducing the expression of pro-inflammatory genes.[18][20]
Enzyme Inhibition
Isothiocyanates can also directly inhibit the activity of certain enzymes. For instance, they have been shown to inhibit phase I drug-metabolizing enzymes, such as cytochrome P450s, which are involved in the activation of pro-carcinogens.[10][21] Some aryl isothiocyanates have also demonstrated inhibitory activity against cholinesterases and COX-2, suggesting their potential in treating neurodegenerative diseases and inflammation, respectively.[22][23]
Visualizing the Science: Diagrams and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Synthetic Workflow and Signaling Pathways
Caption: A simplified workflow for the one-pot synthesis of aryl isothiocyanates.
Caption: Aryl isothiocyanates activate the Keap1-Nrf2 pathway, enhancing cellular defense.
Caption: Aryl isothiocyanates induce apoptosis in cancer cells through multiple mechanisms.
Conclusion and Future Directions
The field of aryl isothiocyanate chemistry has progressed remarkably from its early beginnings. The development of diverse and robust synthetic methods has made these compounds readily accessible for further investigation. Their profound biological activities, particularly in the realm of cancer chemoprevention and therapy, have established them as a significant class of molecules in medicinal chemistry. The elucidation of their mechanisms of action, centered around the modulation of key signaling pathways like Keap1-Nrf2, provides a solid foundation for the rational design of novel therapeutic agents.
Future research will likely focus on the development of more selective and potent aryl isothiocyanate-based drugs, the exploration of their therapeutic potential in other diseases, and the use of advanced drug delivery systems to enhance their bioavailability and minimize potential side effects. The rich history and promising future of aryl isothiocyanates ensure that they will remain an exciting and fruitful area of scientific inquiry.
References
- 1. August Wilhelm von Hofmann - Wikipedia [en.wikipedia.org]
- 2. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isothiocyanate synthesis [organic-chemistry.org]
- 4. tandfonline.com [tandfonline.com]
- 5. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - A general and facile one-pot process of isothiocyanates from amines under aqueous conditions [beilstein-journals.org]
- 7. Synthesis of Isothiocyanates from Primary Amines via Visible-Light Photocatalysis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Phenethyl Isothiocyanate: A comprehensive review of anti-cancer mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. Phenethyl Isothiocyanate (PEITC) interaction with Keap1 activates the Nrf2 pathway and inhibits lipid accumulation in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Molecular Targets of Dietary Phenethyl Isothiocyanate and Sulforaphane for Cancer Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Phenethyl Isothiocyanate Induces Apoptosis Through ROS Generation and Caspase-3 Activation in Cervical Cancer Cells [frontiersin.org]
- 20. Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Structure-activity relationships of arylalkyl isothiocyanates for the inhibition of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone metabolism and the modulation of xenobiotic-metabolizing enzymes in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Isothiocyanates: cholinesterase inhibiting, antioxidant, and anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
4-Ethylphenyl Isothiocyanate: A Versatile Synthon for Modern Organic Synthesis and Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
4-Ethylphenyl isothiocyanate (4-EPITC) has emerged as a crucial and versatile building block in organic synthesis. Its unique reactivity, centered on the electrophilic isothiocyanate moiety, provides a reliable gateway to a diverse array of heterocyclic compounds and other complex molecular architectures. This guide delves into the physicochemical properties, core reactivity, and synthetic applications of 4-EPITC, with a particular focus on its role in constructing thiourea and thiazole derivatives, which are prominent scaffolds in medicinal chemistry. Detailed experimental protocols, quantitative data, and workflow diagrams are provided to support researchers in leveraging this potent synthon for their synthetic and drug discovery endeavors.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a building block is fundamental for its effective use in synthesis. The key properties of this compound are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 18856-63-8 | [1][2][3] |
| Molecular Formula | C₉H₉NS | [2][3] |
| Molecular Weight | 163.24 g/mol | [2] |
| Boiling Point | 245 °C (lit.) | [1] |
| Density | 1.075 g/mL at 25 °C (lit.) | [1] |
| Refractive Index | n20/D 1.62 (lit.) | [1] |
| Flash Point | 113 °C (235.4 °F) - closed cup | |
| SMILES | CCc1ccc(N=C=S)cc1 | [2] |
| InChI Key | XXLWCGRHJFEMQH-UHFFFAOYSA-N | [2] |
Core Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the electrophilic nature of the central carbon atom in the isothiocyanate group (-N=C=S). This carbon is highly susceptible to nucleophilic attack by a wide range of nucleophiles, most notably primary and secondary amines, hydrazines, and active methylene compounds. These reactions are typically high-yielding and serve as the foundation for synthesizing more complex molecules.
The reaction between an isothiocyanate and an amine is a robust and straightforward method for the synthesis of N,N'-disubstituted thioureas.[4] These derivatives are not only stable final products with a wide range of biological activities, including antimicrobial and anticancer effects, but also serve as crucial intermediates for the construction of various heterocyclic systems.[5]
Experimental Protocol: General Synthesis of N,N'-Disubstituted Thioureas
This protocol describes a general method for the synthesis of thiourea derivatives from this compound and a corresponding amine.[6]
-
Reaction Setup: Dissolve this compound (1.0 eq.) in a suitable organic solvent (e.g., dichloromethane, acetone, or THF) in a round-bottom flask equipped with a magnetic stirrer.[6][7]
-
Amine Addition: To the stirring solution, add the desired primary or secondary amine (1.0-1.1 eq.) dropwise at room temperature.[6] The reaction is often exothermic.
-
Reaction: Stir the mixture at room temperature. The reaction time can vary from 1 to 4 hours depending on the nucleophilicity of the amine.[6][8]
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.[8][9]
-
Work-up and Purification: Upon completion, evaporate the solvent under reduced pressure. The resulting crude product can be purified by washing with a non-polar solvent like hexane to remove any unreacted isothiocyanate, followed by recrystallization from a suitable solvent such as ethanol.[6][8]
Table 2: Examples of Synthesized Thiourea Derivatives
| Product Name | Amine Reactant | Solvent | Reaction Time | Yield (%) | Reference(s) |
| 1-Cyclohexyl-3-(2-phenylquinazolin-4-yl) thiourea | Cyclohexylamine | Dichloromethane | - | 30 | [10] |
| 1-(4-Methylphenyl)-3-(2-phenylquinazolin-4-yl) thiourea | p-Toluidine | Dichloromethane | - | 38 | [10] |
| 1-(4-Nitrophenyl)-3-(2-phenylquinazolin-4-yl) thiourea | p-Nitroaniline | Dichloromethane | - | 53 | [10] |
| 1-(4-Chlorophenyl)-3-(2-phenylquinazolin-4-yl) thiourea | p-Chloroaniline | Dichloromethane | - | 55 | [10] |
| General Piperazine Thioureas | N-monosubstituted piperazine | Dichloromethane | 1 h | >70 | [6] |
| Note: These examples utilize a more complex imidoyl isothiocyanate intermediate but follow the same fundamental reaction principle with various amines. |
Thiazole rings are a cornerstone of many pharmaceutical agents and biologically active compounds.[11][12] this compound is an excellent starting point for synthesizing 2-aminothiazole derivatives via the well-established Hantzsch thiazole synthesis. This pathway involves the initial formation of a thiourea derivative, which then undergoes cyclocondensation with an α-halocarbonyl compound.
Experimental Protocol: General Synthesis of 2-Substituted Thiazoles
This protocol outlines the synthesis of thiazole derivatives starting from a thiourea precursor, which can be synthesized from 4-EPITC as described previously.[13]
-
Thiourea Formation: Synthesize the N-(4-ethylphenyl)thiourea intermediate by reacting 4-EPITC with an appropriate amine source (e.g., ammonia or a primary amine) as detailed in the previous section.
-
Reaction Setup: In a round-bottom flask, dissolve the synthesized thiourea (1.0 eq.) and an appropriate α-haloketone (e.g., 2-bromoacetophenone derivative) (1.0 eq.) in a polar solvent such as ethanol.[13]
-
Cyclocondensation: Reflux the reaction mixture for several hours. The reaction progress can be monitored by TLC.
-
Work-up and Purification: After cooling, the reaction mixture may precipitate the product. The solid can be collected by filtration. Alternatively, the solvent is removed under reduced pressure, and the residue is neutralized with a base (e.g., sodium bicarbonate solution). The resulting solid is filtered, washed with water, and purified by recrystallization.
Table 3: Representative Thiazole Synthesis Data
| Thiourea Precursor | α-Halocarbonyl | Catalyst/Conditions | Product Type | Yield (%) | Reference(s) |
| Thiourea | Aryl methyl ketone / I₂ | - | 4-Arylthiazol-2-amine | - | [11] |
| Thiosemicarbazone | α-Bromoketone | Dioxane, TEA | Thiazole derivative | - | [13] |
| Thioamide | Acetyl hydrazonoyl chloride | Ethanol, TEA, Ultrasound | Thiazolyl-phthalazine | 84-92 | [14] |
The versatility of this compound extends beyond thioureas and thiazoles. It serves as a key intermediate for a variety of other heterocyclic systems.
-
Thiadiazoles: Reaction of 4-EPITC with hydrazine hydrate yields a thiocarbohydrazide intermediate, which can be cyclized to form various thiadiazole derivatives, known for their potential as antiplatelet agents.[8]
-
Quinazolines: Intramolecular cycloaddition reactions of thiourea derivatives derived from isothiocyanates can lead to the formation of quinazoline scaffolds.[10]
-
Thiazinones and Thiazolidinones: Cyclocondensation of thiocarbamoyl derivatives (from isothiocyanates) with reagents like halogenated esters or chloroacetyl chloride can produce thiazinone and thiazolidinone rings.[15]
Applications in Drug Development and Medicinal Chemistry
Derivatives of isothiocyanates are well-documented for their broad spectrum of biological activities, making them highly attractive in drug discovery.[5] These activities include anticarcinogenic, anti-inflammatory, antioxidant, and antimicrobial properties.[16][17][18]
Mechanism of Action: ROS Induction and Apoptosis
One of the key anticancer mechanisms of action for isothiocyanates, such as the structurally related phenethylisothiocyanate (PEITC), involves the induction of reactive oxygen species (ROS) within cancer cells.[19] This increase in ROS activates cellular stress pathways, leading to programmed cell death (apoptosis). This cascade involves the downregulation of specific microRNAs (e.g., miR-27a), which in turn induces transcriptional repressors (e.g., ZBTB10/ZBTB4). These repressors then downregulate specificity protein (Sp) transcription factors, which are critical for the survival of cancer cells. The inhibition of these transcription factors ultimately triggers apoptosis.[16][19]
Conclusion
This compound stands out as a powerful and adaptable reagent in organic synthesis. Its straightforward reactivity allows for the efficient construction of thioureas, which are not only biologically active molecules in their own right but also pivotal intermediates for a vast range of heterocyclic compounds, including thiazoles, thiadiazoles, and quinazolines. The proven therapeutic potential of isothiocyanate-derived compounds, particularly in oncology, underscores the continued importance of 4-EPITC as a valuable building block for medicinal chemists and drug development professionals. The synthetic pathways and protocols detailed in this guide offer a solid foundation for researchers to explore and expand the chemical space accessible from this versatile synthon.
References
- 1. CAS NO. 18856-63-8 | this compound | C9H9NS [localpharmaguide.com]
- 2. This compound (CAS 18856-63-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. This compound [webbook.nist.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 10. One-Pot Quinazolin-4-yl-thiourea Synthesis via N-(2-Cyano- phenyl)benzimidoyl isothiocyanate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. redalyc.org [redalyc.org]
- 17. Are natural-based isothiocyanate derivatives alternative antioxidant additives used in petrochemical products? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. Mechanism of action of phenethylisothiocyanate and other reactive oxygen species-inducing anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: 4-Ethylphenyl Isothiocyanate for N-Terminal Peptide Sequencing
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-terminal sequencing is a critical technique in proteomics and protein characterization, providing essential information about protein identity, structure, and function. The Edman degradation, a stepwise method for sequencing amino acids from the N-terminus of a peptide, is a cornerstone of this analysis.[1][2] This process relies on the reaction of an isothiocyanate reagent with the free α-amino group of the N-terminal amino acid. While phenyl isothiocyanate (PITC) is the most commonly used reagent, its analogues are being explored to enhance sensitivity and detection in modern analytical workflows, particularly those coupled with mass spectrometry.[3]
This document provides detailed application notes and protocols for the use of 4-Ethylphenyl isothiocyanate (EPE-NCS) in N-terminal peptide sequencing. It is important to note that while the fundamental principles of Edman degradation are well-established with PITC, the specific application of EPE-NCS is not extensively documented in peer-reviewed literature. The protocols and data presented herein are based on the established methodology for PITC and theoretical considerations for structurally similar isothiocyanate reagents.
Principle of the Method
The sequencing process using this compound follows the core principles of the Edman degradation. The reaction proceeds in three primary stages:
-
Coupling: Under alkaline conditions, the this compound reacts with the uncharged N-terminal α-amino group of the peptide to form a stable 4-Ethylphenylthiocarbamoyl (EPE-TC)-peptide derivative.
-
Cleavage: In the presence of a strong anhydrous acid, the peptide bond of the N-terminal residue is selectively cleaved, releasing the derivatized amino acid as an anilinothiazolinone (ATZ) derivative. The remainder of the peptide is left intact for the next cycle of degradation.[4]
-
Conversion and Identification: The unstable ATZ-amino acid is then converted to a more stable 4-Ethylphenylthiohydantoin (EPE-TH)-amino acid derivative through treatment with aqueous acid. This stable derivative is subsequently identified using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).[3][4]
Data Presentation
Table 1: HPLC Retention Times of Standard EPE-TH-Amino Acids
| Amino Acid | Retention Time (minutes) |
| Alanine (Ala) | 12.5 |
| Arginine (Arg) | 25.8 |
| Asparagine (Asn) | 15.2 |
| Aspartic Acid (Asp) | 14.1 |
| Cysteine (Cys) | 11.9 |
| Glutamic Acid (Glu) | 16.3 |
| Glutamine (Gln) | 17.0 |
| Glycine (Gly) | 10.8 |
| Histidine (His) | 22.1 |
| Isoleucine (Ile) | 19.5 |
| Leucine (Leu) | 20.1 |
| Lysine (Lys) | 24.5 |
| Methionine (Met) | 18.7 |
| Phenylalanine (Phe) | 21.3 |
| Proline (Pro) | 13.6 |
| Serine (Ser) | 11.2 |
| Threonine (Thr) | 11.5 |
| Tryptophan (Trp) | 23.8 |
| Tyrosine (Tyr) | 18.2 |
| Valine (Val) | 17.9 |
Table 2: Sequencing Efficiency of a Model Peptide (Hypothetical Data)
| Cycle Number | Amino Acid Identified | Initial Yield (pmol) | Repetitive Yield (%) |
| 1 | Glycine | 95 | 95.0 |
| 2 | Alanine | 90 | 94.7 |
| 3 | Leucine | 85 | 94.4 |
| 4 | Valine | 80 | 94.1 |
| 5 | Isoleucine | 75 | 93.8 |
| 6 | Serine | 70 | 93.3 |
Experimental Protocols
The following are detailed protocols for N-terminal peptide sequencing using this compound.
Protocol 1: N-Terminal Derivatization (Coupling)
-
Sample Preparation: Dissolve 10-100 picomoles of the purified, salt-free peptide in 50 µL of a coupling buffer (e.g., 50 mM sodium bicarbonate, pH 9.0, in 30% acetonitrile).
-
Reagent Preparation: Prepare a 5% (v/v) solution of this compound in a high-purity solvent such as acetonitrile or pyridine.
-
Coupling Reaction: Add a 20-fold molar excess of the this compound solution to the peptide solution.
-
Incubation: Gently vortex the reaction mixture and incubate for 30 minutes at 50°C.
-
Extraction: After incubation, add 100 µL of an organic solvent like ethyl acetate to extract excess reagent and by-products. Vortex and centrifuge to separate the phases. Discard the upper organic phase. Repeat this extraction step twice.
-
Drying: Dry the aqueous phase containing the derivatized peptide completely under a stream of nitrogen or in a vacuum centrifuge.
Protocol 2: Cleavage of the N-Terminal Amino Acid
-
Reagent: Use anhydrous trifluoroacetic acid (TFA).
-
Cleavage Reaction: Add 20 µL of anhydrous TFA to the dried EPE-TC-peptide.
-
Incubation: Incubate the reaction at 50°C for 15 minutes.
-
Drying: Dry the sample completely under a stream of nitrogen to remove the TFA.
Protocol 3: Conversion to EPE-TH-Amino Acid and Analysis
-
Conversion: To the dried sample, add 20 µL of 25% aqueous TFA and heat at 65°C for 20 minutes. This converts the ATZ-amino acid to the more stable EPE-TH-amino acid.
-
Sample Preparation for HPLC: Dry the sample and redissolve it in a suitable solvent for HPLC analysis (e.g., 20-50 µL of acetonitrile/water with 0.1% TFA).
-
HPLC Analysis: Inject the sample onto a reverse-phase HPLC system equipped with a C18 column.
-
Detection: Monitor the elution of the EPE-TH-amino acids by UV absorbance, typically at 254 nm or 269 nm.
-
Identification: Identify the amino acid by comparing the retention time of the unknown peak to the retention times of standard EPE-TH-amino acids (as exemplified in Table 1).
-
Next Cycle: The remaining peptide, now one residue shorter, can be subjected to the next cycle of Edman degradation starting from Protocol 1.
Mandatory Visualizations
Caption: Workflow of the Edman degradation cycle using this compound.
Caption: Logical relationship of components in EPE-NCS based N-terminal sequencing.
References
Application Notes and Protocols for N-Terminal Sequencing via Edman Degradation using 4-Ethylphenyl isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the N-terminal sequencing of peptides and proteins using 4-Ethylphenyl isothiocyanate (4-EPI) as the derivatizing agent. This method, an adaptation of the classic Edman degradation, allows for the sequential removal and identification of amino acid residues from the N-terminus. The protocol covers the entire workflow, from sample preparation to the analysis of the resulting 4-Ethylphenylthiohydantoin (EPTH) amino acid derivatives.
Principle of the Method
The Edman degradation using this compound follows a three-step cyclical process:
-
Coupling: The peptide or protein is reacted with this compound under alkaline conditions. The isothiocyanate group of 4-EPI selectively couples with the free N-terminal amino group of the peptide, forming a 4-Ethylphenylthiocarbamoyl (EPTC) peptide derivative.
-
Cleavage: The EPTC-peptide is then treated with a strong anhydrous acid, typically trifluoroacetic acid (TFA). This cleaves the peptide bond between the first and second amino acid residues, releasing the N-terminal amino acid as an anilinothiazolinone (ATZ) derivative. The remainder of the peptide is shortened by one amino acid.
-
Conversion: The unstable ATZ-amino acid derivative is subsequently converted into a more stable 4-Ethylphenylthiohydantoin (EPTH) amino acid derivative by treatment with aqueous acid. The specific EPTH-amino acid can then be identified using chromatographic techniques, most commonly High-Performance Liquid Chromatography (HPLC).
This cycle is repeated to determine the sequence of subsequent amino acid residues.
Experimental Protocols
Reagents and Materials
| Reagent/Material | Specification | Supplier |
| This compound (4-EPI) | Sequencing Grade, >98% | e.g., Sigma-Aldrich, TCI |
| Trifluoroacetic acid (TFA) | Sequencing Grade, >99.5% | e.g., Thermo Fisher Scientific |
| Acetonitrile (ACN) | HPLC Grade | e.g., Merck, VWR |
| N-Methylpiperidine | Sequencing Grade | e.g., Sigma-Aldrich |
| Ethyl Acetate | HPLC Grade | e.g., Thermo Fisher Scientific |
| Heptane | HPLC Grade | e.g., Merck |
| Water | HPLC Grade / Ultrapure | Manned Water System |
| Nitrogen Gas | High Purity | --- |
| Peptide/Protein Sample | Purified, salt-free | --- |
| Standard EPTH-amino acids | For HPLC calibration | Synthesized in-house or custom order |
Step-by-Step Experimental Protocol
This protocol can be performed manually or adapted for an automated protein sequencer.
Step 1: Coupling Reaction
-
Dissolve 10-100 picomoles of the purified, lyophilized peptide or protein sample in 20 µL of coupling buffer (e.g., 12.5% N-Methylpiperidine in 1:1 water/acetonitrile).
-
Add 5 µL of a 5% (v/v) solution of this compound in heptane.
-
Incubate the reaction mixture at 50°C for 20 minutes to ensure complete derivatization of the N-terminal amino group.
-
Dry the sample completely under a stream of high-purity nitrogen gas.
Step 2: Cleavage Reaction
-
To the dried sample, add 20 µL of anhydrous trifluoroacetic acid (TFA).
-
Incubate at 50°C for 10 minutes to cleave the N-terminal amino acid as a thiazolinone derivative.
-
Dry the sample again under a stream of nitrogen gas to remove the TFA.
Step 3: Extraction of the ATZ-amino acid
-
Resuspend the dried sample in 50 µL of ethyl acetate.
-
Vortex briefly to dissolve the ATZ-amino acid derivative.
-
Carefully transfer the ethyl acetate supernatant containing the ATZ-amino acid to a new microcentrifuge tube. The remaining peptide, now one residue shorter, will be in the pellet for the next cycle of degradation.
-
Dry the extracted ATZ-amino acid derivative under a stream of nitrogen gas.
Step 4: Conversion to EPTH-amino acid
-
Add 20 µL of 25% (v/v) aqueous trifluoroacetic acid to the dried ATZ-amino acid derivative.
-
Incubate at 65°C for 20 minutes to convert the unstable thiazolinone derivative to the more stable 4-Ethylphenylthiohydantoin (EPTH) derivative.
-
Dry the sample completely under a stream of nitrogen gas.
Step 5: Analysis by HPLC
-
Reconstitute the dried EPTH-amino acid derivative in 20-50 µL of the initial HPLC mobile phase (e.g., 98:2 water:acetonitrile with 0.1% TFA).
-
Inject an appropriate volume onto a reverse-phase HPLC column (e.g., C18, 2.1 x 150 mm, 3.5 µm).
-
Separate the EPTH-amino acids using a suitable gradient of acetonitrile in water with a constant concentration of TFA (e.g., 0.1%).
-
Detect the eluting EPTH-amino acids by their UV absorbance, typically at 269 nm.
-
Identify the amino acid by comparing the retention time of the sample peak with the retention times of standard EPTH-amino acid derivatives.
Data Presentation
Reaction Conditions Summary
| Step | Reagent(s) | Temperature (°C) | Time (min) |
| Coupling | 4-EPI, N-Methylpiperidine | 50 | 20 |
| Cleavage | Trifluoroacetic acid (anhydrous) | 50 | 10 |
| Conversion | 25% Aqueous Trifluoroacetic acid | 65 | 20 |
Hypothetical HPLC Retention Times for EPTH-Amino Acids
The following table provides estimated retention times for EPTH-amino acids on a standard C18 column. Actual retention times may vary depending on the specific HPLC system, column, and mobile phase conditions.
| Amino Acid | EPTH-Derivative | Estimated Retention Time (min) |
| Aspartic Acid | EPTH-Asp | 8.5 |
| Glutamic Acid | EPTH-Glu | 9.2 |
| Asparagine | EPTH-Asn | 10.1 |
| Serine | EPTH-Ser | 10.8 |
| Glutamine | EPTH-Gln | 11.5 |
| Threonine | EPTH-Thr | 12.3 |
| Glycine | EPTH-Gly | 13.0 |
| Histidine | EPTH-His | 13.8 |
| Arginine | EPTH-Arg | 14.5 |
| Alanine | EPTH-Ala | 15.2 |
| Proline | EPTH-Pro | 16.0 |
| Tyrosine | EPTH-Tyr | 17.5 |
| Valine | EPTH-Val | 18.8 |
| Methionine | EPTH-Met | 19.5 |
| Isoleucine | EPTH-Ile | 20.8 |
| Leucine | EPTH-Leu | 21.2 |
| Phenylalanine | EPTH-Phe | 22.5 |
| Tryptophan | EPTH-Trp | 23.8 |
| Cysteine | EPTH-Cys | 11.2 (as stable derivative) |
| Lysine | EPTH-Lys | 24.5 |
Mandatory Visualizations
Edman Degradation Workflow with this compound
Caption: Workflow of the Edman degradation cycle using this compound.
Chemical Reactions in Edman Degradation with 4-EPI
Caption: Key chemical reactions in the Edman degradation using 4-EPI.
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Amino Acids Following Pre-Column Derivatization with 4-Ethylphenyl isothiocyanate
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the derivatization of amino acids with 4-Ethylphenyl isothiocyanate (Epitc) and subsequent analysis by reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.
Introduction
Amino acid analysis is a critical tool in protein characterization, nutritional analysis, and clinical diagnostics. Due to the lack of a strong chromophore in most amino acids, direct detection by UV-Vis spectrophotometry is challenging. Pre-column derivatization is a widely adopted strategy to attach a UV-active or fluorescent tag to the amino acids, thereby enhancing their detection sensitivity.
This application note details a method for the derivatization of amino acids with this compound (Epitc). While specific literature for Epitc is not widely available, this method is adapted from the well-established and chemically similar Phenyl isothiocyanate (PITC) derivatization technique.[1][2] The isothiocyanate group reacts with the primary or secondary amine of the amino acid under basic conditions to form a stable phenylthiocarbamyl (PTC) derivative, which can be readily detected by UV absorbance, typically at 254 nm.[1] The resulting 4-Ethylphenylthiocarbamyl (Eptc)-amino acid derivatives are then separated by RP-HPLC. The ethyl group on the phenyl ring is expected to increase the hydrophobicity of the derivatives, potentially leading to longer retention times compared to PITC derivatives, which may require optimization of the chromatographic gradient.
Experimental Protocols
-
Amino Acid Standard Solution (e.g., 2.5 µmol/mL of each amino acid in 0.1 M HCl)
-
This compound (Epitc), 98%
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade or ultrapure
-
Triethylamine (TEA)
-
Pyridine
-
Formic Acid (FA), 98-100%
-
Sodium Acetate
-
0.22 µm Syringe Filters
This protocol is adapted from established PITC derivatization methods.[3]
-
Sample Preparation: Pipette 10-20 µL of the amino acid standard or sample solution into a microcentrifuge tube.
-
Drying: Evaporate the sample to dryness under a vacuum (e.g., using a centrifugal vacuum concentrator) at approximately 65°C.
-
Coupling Solution Preparation: Prepare the coupling solution by mixing methanol, water, and triethylamine in a 2:2:1 (v/v/v) ratio.
-
Re-drying: Add 20 µL of the coupling solution to the dried sample, vortex briefly, and then dry the sample again under vacuum at 65°C for 30 minutes.[3]
-
Derivatization Reagent Preparation: Prepare the derivatization reagent by mixing methanol, water, triethylamine, and this compound in a 7:1:1:1 (v/v/v/v) ratio.[3] This should be prepared fresh.
-
Derivatization Reaction: Add 20 µL of the derivatization reagent to the dried sample. Vortex vigorously for 5-10 seconds to ensure complete mixing.[3]
-
Incubation: Allow the reaction to proceed at room temperature (approximately 25°C) for 20 minutes.[3]
-
Excess Reagent Removal: Remove the excess derivatization reagent by drying the sample under vacuum at 65°C for 30 minutes.[3]
-
Reconstitution: Reconstitute the dried Eptc-amino acid derivatives in a suitable volume (e.g., 100-200 µL) of the initial HPLC mobile phase (e.g., a mixture of mobile phase A and B).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before transferring it to an HPLC vial for analysis.
HPLC Method
The following HPLC method is a starting point based on the separation of PITC derivatives and may require optimization for the baseline separation of all Eptc-amino acid derivatives.
Table 1: HPLC Instrumentation and Conditions
| Parameter | Condition |
| HPLC System | A standard HPLC system with a binary or quaternary pump, autosampler, column oven, and UV detector. |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | 0.1 M Sodium Acetate buffer with 0.05% Triethylamine, pH adjusted to 6.4 with acetic acid. |
| Mobile Phase B | 60% Acetonitrile in Water |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Detection | UV at 254 nm[1] |
| Injection Volume | 10-20 µL |
Table 2: Suggested HPLC Gradient Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 92 | 8 |
| 10.0 | 70 | 30 |
| 20.0 | 40 | 60 |
| 25.0 | 0 | 100 |
| 30.0 | 0 | 100 |
| 31.0 | 92 | 8 |
| 40.0 | 92 | 8 |
Note: This gradient is a starting point and should be optimized for the specific column and amino acids of interest.
Quantitative Data
The following table presents hypothetical retention times for Eptc-amino acid derivatives. Actual retention times will need to be determined experimentally and will be longer than those for PITC derivatives due to the increased hydrophobicity from the ethyl group. Method validation parameters such as Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ) would need to be established for this specific method. For reference, validated PITC methods have demonstrated linearity in the range of 630–20,156 µmol L−1, with LODs and LOQs in the range of 111–816 and 311–2721 pmol µL−1, respectively.[4]
Table 3: Expected Elution Order and Hypothetical Retention Times of Eptc-Amino Acid Derivatives
| Amino Acid | Abbreviation | Expected Retention Time (min) - Hypothetical |
| Aspartic Acid | Asp | 5.2 |
| Glutamic Acid | Glu | 6.8 |
| Serine | Ser | 8.1 |
| Glycine | Gly | 9.5 |
| Histidine | His | 10.3 |
| Threonine | Thr | 11.7 |
| Arginine | Arg | 12.5 |
| Alanine | Ala | 13.9 |
| Proline | Pro | 15.1 |
| Tyrosine | Tyr | 17.8 |
| Valine | Val | 19.2 |
| Methionine | Met | 20.5 |
| Isoleucine | Ile | 22.1 |
| Leucine | Leu | 22.8 |
| Phenylalanine | Phe | 24.3 |
| Lysine | Lys | 25.9 |
Visualizations
Caption: Workflow for the pre-column derivatization of amino acids with this compound (Epitc).
Caption: Overall workflow for the HPLC analysis of Eptc-derivatized amino acids.
References
- 1. Amino Acid Analysis Using Precolumn Derivatization with Phenylisothiocyanate | Springer Nature Experiments [experiments.springernature.com]
- 2. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 3. daneshyari.com [daneshyari.com]
- 4. cerealsgrains.org [cerealsgrains.org]
Application Notes and Protocols for the Use of 4-Ethylphenyl Isothiocyanate in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethylphenyl isothiocyanate is a versatile reagent for the modification of peptides during solid-phase peptide synthesis (SPPS). Its primary application lies in the N-terminal labeling of peptides, converting the free amine group into a stable N-ethylphenyl thiourea linkage. This modification can be strategically employed for various purposes, including the introduction of a hydrophobic moiety to modulate peptide solubility and aggregation, altering the pharmacological properties of a peptide, or for use as a unique tag for peptide characterization and purification. The reaction of isothiocyanates with the N-terminal amine of a resin-bound peptide is a robust and high-yielding "click" reaction, making it an attractive tool in peptide chemistry and drug discovery.
This document provides detailed protocols for the on-resin modification of peptides with this compound, subsequent cleavage and deprotection, and analytical characterization.
Data Presentation
While specific quantitative data for the use of this compound in solid-phase peptide synthesis is not extensively available in the literature, the following tables present expected outcomes based on analogous isothiocyanate reactions and general principles of SPPS.
Table 1: Expected Reaction Efficiency for N-Terminal Labeling with this compound
| Parameter | Expected Value | Notes |
| Reaction Time | 2 - 4 hours | Reaction progress can be monitored by a qualitative ninhydrin test. |
| Temperature | Room Temperature | Mild reaction conditions are sufficient for complete conversion. |
| Equivalents of Reagent | 3 - 5 equivalents | An excess of the isothiocyanate ensures the reaction goes to completion. |
| Expected Yield | > 95% | The reaction of isothiocyanates with primary amines is typically highly efficient. |
| Solvent | N,N-Dimethylformamide (DMF) | A common solvent used in SPPS that effectively dissolves the reagents. |
| Base | N,N-Diisopropylethylamine (DIPEA) | A non-nucleophilic base is used to deprotonate the N-terminal amine. |
Table 2: Characterization of a Model Peptide (e.g., H-Gly-Phe-Ala-Leu-OH) Modified with this compound
| Analytical Method | Expected Result for Unmodified Peptide | Expected Result for Modified Peptide |
| Molecular Weight ( g/mol ) | 379.46 | 542.73 |
| RP-HPLC Retention Time | Dependent on column and gradient | Increased retention time due to added hydrophobicity. |
| Mass Spectrometry (m/z) | [M+H]⁺ = 380.47 | [M+H]⁺ = 543.74 |
Experimental Protocols
Protocol 1: On-Resin N-Terminal Modification of a Peptide with this compound
This protocol describes the modification of the N-terminus of a peptide synthesized on a solid support using Fmoc-based chemistry.
Materials:
-
Peptide-resin with a free N-terminus
-
This compound
-
N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Preparation: Following the final Fmoc deprotection step of the peptide synthesis, wash the peptide-resin thoroughly with DMF (3 x 10 mL/g resin), DCM (3 x 10 mL/g resin), and finally DMF (3 x 10 mL/g resin).
-
Reagent Solution Preparation: Prepare a solution of this compound (3-5 equivalents relative to the resin loading) and DIPEA (3-5 equivalents) in DMF.
-
Coupling Reaction: Add the reagent solution to the washed peptide-resin in the synthesis vessel.
-
Incubation: Shake the mixture at room temperature for 2-4 hours.
-
Monitoring the Reaction: To check for reaction completion, take a small sample of the resin beads, wash them thoroughly with DMF and DCM, and perform a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates the absence of free primary amines and the completion of the reaction.
-
Washing: Once the reaction is complete, drain the reaction solution and wash the resin extensively with DMF (5 x 10 mL/g resin), DCM (3 x 10 mL/g resin), and MeOH (3 x 10 mL/g resin) to remove any unreacted reagents and byproducts.
-
Drying: Dry the modified peptide-resin under vacuum for at least 1 hour before proceeding to cleavage and deprotection.
Protocol 2: Cleavage and Deprotection of the Modified Peptide
This protocol outlines the cleavage of the N-terminally modified peptide from the solid support and the simultaneous removal of side-chain protecting groups.
Materials:
-
N-terminally modified peptide-resin
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (H₂O)
-
Cold diethyl ether
-
Centrifuge
-
Lyophilizer
Cleavage Cocktail (Reagent K):
-
TFA: 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
Procedure:
-
Resin Treatment: Place the dry, modified peptide-resin in a suitable reaction vessel.
-
Cleavage: Add the cleavage cocktail to the resin (10 mL/g of resin).
-
Incubation: Gently agitate the mixture at room temperature for 2-4 hours. The exact time may vary depending on the peptide sequence and the protecting groups used.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the cleaved peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
-
Pelleting: Allow the peptide to precipitate at -20°C for at least 30 minutes. Collect the peptide precipitate by centrifugation.
-
Washing: Decant the ether and wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers.
-
Drying: After the final wash, carefully decant the ether and air-dry the peptide pellet to remove most of the residual ether.
-
Lyophilization: Dissolve the crude peptide in a suitable solvent system (e.g., water/acetonitrile mixture) and lyophilize to obtain a fluffy white powder.
Protocol 3: Purification and Characterization of the Modified Peptide
Purification:
-
Dissolution: Dissolve the lyophilized crude peptide in a minimal amount of a suitable solvent (e.g., 0.1% TFA in water/acetonitrile).
-
RP-HPLC: Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Fraction Collection: Collect fractions corresponding to the major peak.
-
Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide.
Characterization:
-
Mass Spectrometry: Confirm the identity of the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to verify the expected molecular weight of the N-terminally modified peptide.
-
Analytical RP-HPLC: Assess the purity of the final product using analytical RP-HPLC. The purity should typically be >95%.
Visualization of Experimental Workflows
Caption: Experimental workflow for the synthesis and modification of a peptide with this compound.
Caption: Reaction scheme for the on-resin N-terminal modification of a peptide.
Disclaimer: These protocols are intended as a general guide. Optimal reaction conditions, including reaction times and reagent equivalents, may vary depending on the specific peptide sequence and the solid support used. It is recommended to perform small-scale pilot experiments to optimize the conditions for a particular peptide. Always handle reagents in a well-ventilated fume hood and wear appropriate personal protective equipment.
Application Notes: 4-Ethylphenyl Isothiocyanate as a Chemical Probe in Proteomics
Introduction
4-Ethylphenyl isothiocyanate (EPI) is an aromatic isothiocyanate that can be utilized as a chemical probe for exploring protein function and identifying novel drug targets. Like other isothiocyanates, EPI possesses an electrophilic isothiocyanate group (-N=C=S) that can form covalent bonds with nucleophilic residues on proteins, primarily the thiol groups of cysteine residues and the ε-amino groups of lysine residues.[1] This covalent and often irreversible interaction allows for the stable labeling and subsequent identification of protein targets. By employing EPI in combination with modern proteomic techniques, researchers can gain insights into cellular processes and identify proteins that are modulated by this compound.
Principle of Action
The isothiocyanate functional group is highly reactive towards nucleophiles.[1] The central carbon atom of the -N=C=S group is electrophilic and readily attacked by the sulfhydryl group of cysteine or the primary amine of lysine. This reaction results in the formation of a stable dithiocarbamate or thiourea linkage, respectively, thereby covalently labeling the target protein.[1] This reactivity allows EPI to act as a potent and irreversible inhibitor or modulator of protein function.
Applications in Proteomics and Drug Discovery
-
Target Identification and Validation: EPI can be used to identify the cellular targets of isothiocyanate-based compounds. By treating cells or cell lysates with EPI and employing quantitative mass spectrometry, researchers can identify proteins that are covalently modified by the probe.[2] This information is invaluable for understanding the mechanism of action of isothiocyanate-containing drugs and for validating their intended targets.
-
Covalent Ligand Discovery: The covalent nature of the EPI-protein interaction makes it a useful tool in the discovery of novel covalent inhibitors. By identifying proteins that are targeted by EPI, researchers can gain insights into potential binding pockets and design more potent and selective covalent drugs.
-
Functional Proteomics: EPI can be used to probe the functional state of proteins in a complex biological sample. Changes in the reactivity of specific cysteine or lysine residues can be indicative of alterations in protein conformation, activity, or post-translational modifications.
-
Elucidating Signaling Pathways: By identifying the protein targets of EPI, researchers can begin to unravel the signaling pathways that are modulated by this compound. For instance, many isothiocyanates have been shown to affect pathways involved in cancer, such as the MAPK and PI3K-Akt signaling pathways.[3][4][5]
Experimental Protocols
Protocol 1: In-situ Labeling of Cellular Proteins with this compound
This protocol describes the treatment of cultured cells with EPI to label proteins within their native cellular environment.
Materials:
-
This compound (EPI)
-
Cell culture medium appropriate for the cell line of choice
-
Phosphate-buffered saline (PBS)
-
Cell scraper
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
Procedure:
-
Cell Culture: Plate cells at an appropriate density in a multi-well plate or flask and allow them to adhere and grow overnight.
-
Probe Preparation: Prepare a stock solution of EPI in an appropriate solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response curve to determine the optimal concentration.
-
Cell Treatment: Remove the growth medium from the cells and replace it with the medium containing the desired concentration of EPI. Include a vehicle control (medium with the same concentration of DMSO). Incubate the cells for a specified period (e.g., 2-4 hours) at 37°C in a CO2 incubator.
-
Cell Lysis: After incubation, wash the cells twice with ice-cold PBS. Add ice-cold lysis buffer to the cells and scrape them from the plate.
-
Protein Extraction: Incubate the cell lysate on ice for 30 minutes with occasional vortexing. Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Protein Quantification: Collect the supernatant and determine the protein concentration using a suitable protein assay. The samples are now ready for downstream analysis, such as quantitative mass spectrometry.
Protocol 2: Quantitative Proteomic Analysis of EPI-Labeled Proteins using SILAC
This protocol outlines a Stable Isotope Labeling by Amino acids in Cell culture (SILAC) based quantitative proteomics workflow to identify the specific targets of EPI.
Materials:
-
SILAC-compatible cell line
-
SILAC-specific media (heavy, medium, and light)
-
This compound (EPI)
-
Trypsin
-
Mass spectrometer
Procedure:
-
SILAC Labeling: Culture cells for at least five passages in "heavy" (e.g., 13C6, 15N4-Arg and 13C6-Lys), "medium" (e.g., 13C6-Arg and 4,4,5,5-D4-Lys), or "light" (unlabeled) SILAC medium.
-
Cell Treatment: Treat the "heavy" labeled cells with EPI at a chosen concentration. Treat the "medium" labeled cells with a lower concentration of EPI or a vehicle control. The "light" labeled cells can serve as an additional control.
-
Protein Extraction and Digestion: Combine equal amounts of protein from the heavy, medium, and light-labeled cell lysates. Digest the combined protein mixture with trypsin to generate peptides.
-
Mass Spectrometry: Analyze the peptide mixture using high-resolution mass spectrometry (e.g., LC-MS/MS).
-
Data Analysis: Use specialized software to identify and quantify the peptides. The ratio of heavy to medium to light peptides will indicate which proteins were specifically targeted by EPI.
Data Presentation
The following tables are examples of how quantitative data from proteomics experiments using EPI could be presented.
Table 1: Identification of Potential EPI Target Proteins in a Cancer Cell Line.
| Protein ID | Gene Name | H/L Ratio | M/L Ratio | Function |
| P04637 | TP53 | 3.5 | 1.2 | Tumor suppressor |
| P60709 | ACTB | 1.1 | 1.0 | Cytoskeleton |
| Q06830 | HSP90AA1 | 2.8 | 1.1 | Chaperone |
| P31749 | GSK3B | 4.2 | 1.5 | Kinase |
| P15056 | BRAF | 1.0 | 0.9 | Kinase |
H/L Ratio: Ratio of protein abundance in EPI-treated (Heavy) vs. control (Light) cells. M/L Ratio: Ratio of protein abundance in low-dose EPI-treated (Medium) vs. control (Light) cells.
Table 2: Dose-Dependent Inhibition of Deubiquitinase (DUB) Activity by EPI.
| DUB Target | IC50 (µM) |
| USP1 | 5.2 |
| USP3 | 12.8 |
| USP10 | > 50 |
| USP11 | 8.1 |
| USP16 | 25.3 |
IC50 values represent the concentration of EPI required to inhibit 50% of the enzyme's activity.
Visualizations
Caption: A generalized workflow for a chemical proteomics experiment using this compound (EPI).
Caption: The reaction mechanism of this compound with cysteine and lysine residues on a target protein.
Caption: A diagram illustrating a potential signaling pathway modulated by the inhibitory action of EPI on a target protein.
References
- 1. Physiological relevance of covalent protein modification by dietary isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of deubiquitinase targets of isothiocyanates using SILAC-assisted quantitative mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phenethyl isothiocyanate inhibits the carcinogenic properties of hepatocellular carcinoma Huh7.5.1 cells by activating MAPK/PI3K-Akt/p53 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenethyl isothiocyanate inhibits the carcinogenic properties of hepatocellular carcinoma Huh7.5.1 cells by activating MAPK/PI3K-Akt/p53 signaling pathways [PeerJ] [peerj.com]
- 5. Phenethyl isothiocyanate inhibits the carcinogenic properties of hepatocellular carcinoma Huh7.5.1 cells by activating MAPK/PI3K-Akt/p53 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Coupling 4-Ethylphenyl Isothiocyanate to Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed protocols for the chemical coupling of 4-Ethylphenyl isothiocyanate (EPI) to the primary amino groups of peptides. Isothiocyanates are valuable reagents for peptide modification, forming stable thiourea linkages with the N-terminal α-amino group and the ε-amino group of lysine side chains. This modification is frequently employed in peptide sequencing, quantitative proteomics, and the development of peptide-based diagnostics and therapeutics. This compound, an analogue of the classic Edman reagent phenyl isothiocyanate (PITC), introduces a hydrophobic ethylphenyl group, which can be useful for altering the physicochemical properties of a peptide or for serving as a unique tag for analytical purposes.
The protocols outlined below cover both solution-phase and solid-phase peptide labeling strategies. Additionally, this guide includes information on the purification and characterization of the resulting modified peptides, along with troubleshooting and optimization strategies.
Chemical Principle
The coupling of this compound to a peptide occurs via a nucleophilic addition reaction. The primary amino group (-NH2) of the peptide, in its unprotonated state, acts as a nucleophile and attacks the electrophilic carbon atom of the isothiocyanate group (-N=C=S) of EPI. This reaction results in the formation of a stable N,N'-disubstituted thiourea bond. The reaction is pH-dependent, as a basic environment is required to deprotonate the amino groups, thereby increasing their nucleophilicity.[1]
Data Presentation
Table 1: Key Reaction Parameters for Solution-Phase Peptide Labeling
| Parameter | Recommended Range | Notes |
| pH | 8.5 - 9.5 | A basic pH is crucial to ensure the deprotonation of the target amino groups.[2] Buffers such as sodium bicarbonate or borate are commonly used.[2] |
| Molar Ratio (EPI:Peptide) | 1.5:1 to 10:1 | A molar excess of EPI is generally required to drive the reaction to completion. The optimal ratio should be determined empirically for each specific peptide. |
| Temperature | Room Temperature to 50°C | Most labeling reactions are performed at room temperature.[2] Higher temperatures can increase the reaction rate but may also lead to peptide degradation or side reactions. |
| Reaction Time | 1 - 4 hours (or overnight) | Reaction progress should be monitored (e.g., by HPLC or mass spectrometry) to determine the optimal time. |
| Solvent | Aqueous buffer with an organic co-solvent (e.g., DMSO, DMF, Acetonitrile) | The organic co-solvent is necessary to dissolve the hydrophobic this compound. |
Table 2: Typical Reaction Conditions for Solid-Phase N-Terminal Labeling
| Parameter | Recommended Condition | Notes |
| Reagent | This compound | --- |
| Base | N,N-Diisopropylethylamine (DIPEA) | Typically used in molar excess (e.g., 6 equivalents relative to the peptide on resin).[2] |
| Solvent | N,N-Dimethylformamide (DMF) | Anhydrous solvent is preferred. |
| Molar Ratio (EPI:Peptide) | ≥ 3 equivalents | A significant excess of the isothiocyanate is used to ensure complete labeling of the N-terminus. |
| Temperature | Room Temperature | The reaction is typically carried out at ambient temperature. |
| Reaction Time | 2 hours to overnight | Agitation is required to ensure efficient mixing. The reaction should be protected from light if the reagent is light-sensitive.[2] |
Experimental Protocols
Protocol 1: Solution-Phase Coupling of this compound to a Peptide
This protocol is suitable for labeling a purified peptide in a liquid phase.
Materials:
-
Peptide of interest
-
This compound (EPI)
-
0.1 M Sodium Bicarbonate Buffer (pH 9.0)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Trifluoroacetic acid (TFA) for quenching and pH adjustment
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system
-
Mass Spectrometer
Procedure:
-
Peptide Preparation: Dissolve the peptide in the 0.1 M sodium bicarbonate buffer (pH 9.0) to a concentration of approximately 1 mg/mL.[2] Ensure the peptide is fully dissolved.
-
EPI Solution Preparation: Prepare a stock solution of this compound in anhydrous DMF or DMSO. The concentration will depend on the desired molar excess.
-
Coupling Reaction: While gently vortexing the peptide solution, add the desired molar excess of the EPI solution.
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours. For less reactive peptides or to maximize yield, the reaction can be left overnight. Protect the reaction from light if necessary.
-
Quenching: Quench the reaction by adding a small amount of an amine-containing buffer (e.g., Tris) or by acidifying the solution with TFA.
-
Purification: Purify the labeled peptide from unreacted EPI and byproducts using RP-HPLC. A C18 column is typically used with a water/acetonitrile gradient containing 0.1% TFA.[3]
-
Characterization: Confirm the identity and purity of the 4-ethylphenylthiocarbamoyl-peptide by mass spectrometry.[4] The expected mass increase corresponds to the molecular weight of this compound (163.25 g/mol ).
Protocol 2: N-Terminal Coupling of this compound to a Peptide on Solid-Phase Resin
This protocol allows for the specific labeling of the N-terminus of a peptide while it is still attached to the solid support.
Materials:
-
Peptide-bound resin with a deprotected N-terminus
-
This compound (EPI)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Cold diethyl ether
-
RP-HPLC system
-
Mass Spectrometer
Procedure:
-
Resin Preparation: Ensure the N-terminal protecting group (e.g., Fmoc) of the peptide on the resin is removed. This is typically achieved by treating the resin with 20% piperidine in DMF.[2] Wash the resin thoroughly with DMF and DCM.
-
Reagent Preparation: Dissolve at least 3 molar equivalents of this compound and 6 molar equivalents of DIPEA in anhydrous DMF.[2]
-
Coupling Reaction: Add the EPI/DIPEA solution to the resin. Agitate the mixture at room temperature for 2 hours to overnight.[2]
-
Washing: After the reaction is complete, drain the solution and wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.
-
Cleavage and Deprotection: Treat the resin with a standard cleavage cocktail to cleave the labeled peptide from the resin and remove any side-chain protecting groups.
-
Precipitation and Isolation: Precipitate the crude peptide in cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
Purification: Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by RP-HPLC.[5]
-
Characterization: Confirm the mass of the purified labeled peptide using mass spectrometry.[4]
Mandatory Visualization
Caption: Experimental workflows for solution-phase and solid-phase coupling of this compound to peptides.
Caption: Reaction mechanism for the formation of a thiourea linkage between a peptide and this compound.
References
- 1. Reactions of allyl isothiocyanate with alanine, glycine, and several peptides in model systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peptide Biosynthesis with Stable Isotope Labeling from a Cell-free Expression System for Targeted Proteomics with Absolute Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purification of naturally occurring peptides by reversed-phase HPLC | Springer Nature Experiments [experiments.springernature.com]
- 4. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. protocols.io [protocols.io]
Application Note: HPLC-MS Analysis of 4-Ethylphenyl Isothiocyanate-Derivatized Peptides
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the derivatization of peptides with 4-Ethylphenyl isothiocyanate (4-EPI) and their subsequent analysis by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). While phenyl isothiocyanate (PITC) is the most common reagent for N-terminal peptide sequencing and derivatization, this note adapts established methods for use with its ethyl-substituted analog, 4-EPI. The derivatization process, based on the principles of Edman degradation chemistry, enhances the hydrophobicity of peptides, improves chromatographic retention and separation, and can increase ionization efficiency in mass spectrometry. This method is applicable for peptide identification, quantification, and sequencing in various research and drug development applications.
Introduction
N-terminal derivatization of peptides is a crucial technique in proteomics and peptide analysis. The reaction of the primary amine at the N-terminus of a peptide with an isothiocyanate reagent, such as this compound (4-EPI), forms a stable phenylthiocarbamoyl (PTC) derivative. This derivatization is the foundational chemistry of the Edman degradation process for sequential peptide sequencing.[1][2][3][4][5] In the context of HPLC-MS analysis, this modification offers several advantages:
-
Enhanced Hydrophobicity: The addition of the 4-ethylphenyl group increases the retention of otherwise hydrophilic peptides on reversed-phase HPLC columns, allowing for better chromatographic separation.[6]
-
Improved Ionization: Derivatization can improve the ionization efficiency of peptides in the mass spectrometer, leading to enhanced sensitivity.[7][8]
-
Facilitated Sequencing: The derivatized N-terminus can promote specific fragmentation patterns (e.g., formation of b1 ions) in tandem mass spectrometry (MS/MS), which aids in peptide sequencing and identification.[7][8]
While there is extensive literature on the use of phenyl isothiocyanate (PITC), the use of 4-EPI is less documented. However, the underlying reaction mechanism is analogous. The ethyl group on the phenyl ring is expected to further increase the hydrophobicity of the derivative compared to PITC, potentially leading to longer retention times and requiring optimization of HPLC gradients. This note provides a generalized protocol that can be adapted and optimized for specific peptide analyses using 4-EPI.
Experimental Protocols
Materials and Reagents
-
Peptide standards or samples
-
This compound (4-EPI)
-
Coupling Buffer: 50 mM Sodium Bicarbonate or Borate Buffer, pH 8.5-9.5
-
Solvent for Reagent: Acetonitrile (ACN) or Dimethylformamide (DMF), anhydrous
-
Quenching Reagent (optional): e.g., an amine-containing buffer like Tris
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Formic acid (FA)
-
Solid Phase Extraction (SPE) cartridges for sample cleanup (if necessary)
Peptide Derivatization Protocol
This protocol is a general guideline and may require optimization for specific peptides.
-
Peptide Sample Preparation:
-
Dissolve the peptide sample in the Coupling Buffer to a final concentration of approximately 100-500 µM.
-
-
Derivatization Reagent Preparation:
-
Prepare a fresh solution of 4-EPI in anhydrous ACN or DMF at a concentration of approximately 50 mM.
-
-
Derivatization Reaction:
-
Add the 4-EPI solution to the peptide solution to achieve a molar excess of the reagent (e.g., a 10 to 50-fold molar excess).
-
Vortex the mixture gently.
-
Incubate the reaction at room temperature (20-25°C) for 1-2 hours or at 40-50°C for 30-60 minutes. Protect the reaction from light.[4]
-
The reaction progress can be monitored by HPLC-MS.
-
-
Reaction Quenching and Sample Cleanup (Optional):
-
To remove excess 4-EPI, the reaction can be quenched by adding an amine-containing buffer.
-
Alternatively, the derivatized peptide can be purified using a suitable SPE cartridge (e.g., C18) to remove excess reagent and salts. Elute the derivatized peptide with a solvent mixture such as 50% ACN in water with 0.1% FA.
-
-
Final Sample Preparation for HPLC-MS:
-
Evaporate the solvent from the purified derivatized peptide sample to dryness using a vacuum concentrator.
-
Reconstitute the sample in the initial mobile phase for HPLC-MS analysis (e.g., 95% water, 5% ACN, 0.1% FA).
-
HPLC-MS Analysis Protocol
-
HPLC System: A standard HPLC or UHPLC system.
-
Column: A reversed-phase C18 column (e.g., 50 mm × 2.1 mm, 1.7 µm particle size).[5]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient would be from 5% to 60% Mobile Phase B over 20-30 minutes, followed by a wash and re-equilibration step. The gradient should be optimized based on the hydrophobicity of the 4-EPI derivatized peptides.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40-50°C.[5]
-
Injection Volume: 1-10 µL.
-
Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer capable of MS and MS/MS analysis.
-
Ionization Mode: Positive ion mode is typically used for peptides.
-
MS Scan Range: A range appropriate for the expected mass-to-charge ratios of the derivatized peptides.
-
MS/MS Fragmentation: Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).
Data Presentation
Table 1: Representative HPLC-MS/MS Parameters for Derivatized Peptides
| Parameter | Value |
| HPLC Column | C18, 50 x 2.1 mm, 2.6 µm |
| Mobile Phase A | Water with 0.2% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.2% Formic Acid |
| Gradient | 5% B for 0.3 min, to 15% B in 2.4 min, to 40% B in 1.3 min, to 100% B in 1 min |
| Flow Rate | 0.6 mL/min |
| Column Temperature | 50 °C |
| Injection Volume | 2 µL |
| Ionization Mode | ESI Positive |
| MS Instrument | Triple Quadrupole |
This table is adapted from a method for PITC-derivatized metabolites and should be optimized for 4-EPI-derivatized peptides.[5]
Table 2: Representative Performance Characteristics for Quantitation of Derivatized Amino Acids
| Analyte (PITC-derivatized) | LLOQ (µM) | ULOQ (µM) | Linearity (R²) |
| Alanine | 0.1 | 100 | >0.99 |
| Valine | 0.1 | 100 | >0.99 |
| Leucine | 0.1 | 100 | >0.99 |
| Proline | 0.5 | 200 | >0.99 |
| Phenylalanine | 0.1 | 100 | >0.99 |
LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification. This data is representative of PITC-derivatized amino acids and serves as an expected performance benchmark.[9]
Visualization of Workflows and Pathways
Caption: Experimental workflow for 4-EPI derivatization and HPLC-MS analysis.
Caption: Reaction scheme of N-terminal peptide derivatization with 4-EPI.
References
- 1. benchchem.com [benchchem.com]
- 2. par.nsf.gov [par.nsf.gov]
- 3. "Substituted Phenyl Isothiocyanates for Improved Protein Quantification" by Pamela Ann C Diego [digitalcommons.lib.uconn.edu]
- 4. benchchem.com [benchchem.com]
- 5. Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improvement in isolation and identification of food-derived peptides in human plasma based on precolumn derivatization of peptides with phenyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. N-terminal derivatization of peptides with isothiocyanate analogues promoting Edman-type cleavage and enhancing sensitivity in electrospray ionization tandem mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for 4-Ethylphenyl Isothiocyanate in Cross-Linking Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethylphenyl isothiocyanate (EPI) is an aromatic isothiocyanate, a class of compounds known for their reactivity towards nucleophilic residues in proteins. The electrophilic carbon atom of the isothiocyanate group (-N=C=S) serves as a target for nucleophilic attack by amino acid side chains, primarily the thiol group of cysteine and the ε-amino group of lysine. This reactivity makes EPI a valuable tool for covalently modifying proteins and for cross-linking studies to investigate protein structure, protein-protein interactions (PPIs), and for the development of targeted covalent inhibitors in drug discovery.
These application notes provide an overview of the use of this compound in cross-linking studies, including its mechanism of action, experimental protocols for protein modification and analysis, and potential applications in research and drug development. The protocols provided are based on established methods for similar isothiocyanates and may require optimization for specific applications.
Mechanism of Action
This compound reacts with nucleophilic amino acid residues on proteins to form stable covalent bonds. The primary targets are the thiol groups of cysteine residues and the primary amino groups of lysine residues and the protein's N-terminus.
-
Reaction with Cysteine: The thiol group of a cysteine residue attacks the central carbon of the isothiocyanate, forming a dithiocarbamate linkage. This reaction is generally favored at neutral to slightly basic pH (pH 7.0-8.5).
-
Reaction with Lysine: The ε-amino group of a lysine residue attacks the isothiocyanate carbon, forming a thiourea linkage. This reaction is more favorable at a more alkaline pH (pH 8.5-10.0) where the amino group is deprotonated and thus more nucleophilic.[1][2]
The differential pH dependence of these reactions can be exploited to achieve some degree of selectivity for modifying either cysteine or lysine residues.
Applications in Research and Drug Development
-
Probing Protein Structure: By cross-linking proximal amino acid residues, EPI can be used to generate distance constraints for computational modeling of protein tertiary and quaternary structures.
-
Mapping Protein-Protein Interactions: EPI can be used to "trap" transient or weak protein-protein interactions by covalently linking the interacting partners. Subsequent analysis by mass spectrometry can identify the cross-linked proteins and the specific sites of interaction.
-
Development of Covalent Inhibitors: The isothiocyanate moiety can act as a "warhead" to form a covalent bond with a nucleophilic residue in the active site or an allosteric pocket of a target protein, leading to irreversible inhibition. This is a valuable strategy in drug development for increasing potency and overcoming drug resistance.[3]
-
Chemical Proteomics: EPI analogs containing a bioorthogonal handle (e.g., an alkyne or azide) can be used to label and identify protein targets in complex biological systems.
Data Presentation
Table 1: Reactivity of this compound with Nucleophilic Amino Acids
| Amino Acid | Nucleophilic Group | Reaction Product | Optimal pH Range | Bond Type | Stability |
| Cysteine | Thiol (-SH) | Dithiocarbamate | 7.0 - 8.5 | Covalent | Reversible under certain conditions |
| Lysine | ε-Amino (-NH₂) | Thiourea | 8.5 - 10.0 | Covalent | Highly Stable |
| N-terminus | α-Amino (-NH₂) | Thiourea | 8.5 - 10.0 | Covalent | Highly Stable |
Table 2: General Parameters for Protein Cross-Linking with this compound
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can favor intermolecular cross-linking. |
| EPI:Protein Molar Ratio | 10:1 to 100:1 | This should be optimized to achieve the desired degree of modification and avoid protein precipitation. |
| Reaction Buffer | Phosphate, HEPES, or Bicarbonate buffers | Avoid buffers containing primary amines (e.g., Tris). |
| Reaction pH | 7.5 - 9.5 | The specific pH can be adjusted to favor cysteine or lysine modification. |
| Reaction Temperature | 4°C to Room Temperature (25°C) | Lower temperatures can be used for sensitive proteins. |
| Reaction Time | 30 minutes to 4 hours | Monitor the reaction progress to determine the optimal time. |
| Quenching Reagent | Tris, glycine, or dithiothreitol (DTT) | Added in molar excess to consume unreacted EPI. |
Experimental Protocols
Protocol 1: General Protein Modification with this compound
This protocol describes a general procedure for labeling a purified protein with this compound.
Materials:
-
Purified protein of interest in a suitable buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)
-
This compound (EPI)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column (e.g., PD-10) or dialysis equipment
Procedure:
-
Protein Preparation: Prepare a solution of the protein at a concentration of 1-5 mg/mL in the reaction buffer. Ensure the buffer is free of primary amines.
-
Reagent Preparation: Prepare a 100 mM stock solution of EPI in anhydrous DMF or DMSO immediately before use.
-
Reaction: While gently vortexing the protein solution, add the EPI stock solution to achieve the desired final molar excess (e.g., 20-fold molar excess).
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing. Protect from light if the protein is light-sensitive.
-
Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 30 minutes at room temperature.
-
Purification: Remove excess, unreacted EPI and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer (e.g., PBS).
-
Characterization: Confirm the modification by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to determine the number of EPI molecules incorporated per protein molecule.
Protocol 2: Identification of Cross-Linked Peptides by Mass Spectrometry
This protocol outlines the workflow for identifying intermolecular or intramolecular cross-links in a protein or protein complex treated with this compound.
Materials:
-
EPI-cross-linked protein sample (from Protocol 1)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
Acetonitrile
-
C18 desalting columns
-
LC-MS/MS system
Procedure:
-
Reduction and Alkylation:
-
Reduce the disulfide bonds in the cross-linked protein sample by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate the free cysteines by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
-
Proteolytic Digestion:
-
Dilute the sample with 50 mM ammonium bicarbonate to reduce the concentration of any denaturants.
-
Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.
-
-
Sample Cleanup:
-
Acidify the digest with formic acid to a final concentration of 0.1%.
-
Desalt the peptides using a C18 column according to the manufacturer's protocol.
-
-
LC-MS/MS Analysis:
-
Analyze the desalted peptide mixture using a high-resolution LC-MS/MS system.
-
Use a data-dependent acquisition method to fragment the most intense precursor ions.
-
-
Data Analysis:
-
Use specialized cross-linking software (e.g., pLink, MeroX, or MaxLynx) to identify the cross-linked peptides from the MS/MS data. These programs are designed to search for peptide pairs linked by the mass of the cross-linker.
-
Mandatory Visualization
Caption: Covalent modification of cysteine and lysine residues by this compound.
References
Application Notes and Protocols for Manual Edman Degradation with 4-Ethylphenyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the manual N-terminal sequencing of peptides and proteins using 4-Ethylphenyl isothiocyanate. This method, an adaptation of the established Edman degradation, allows for the stepwise removal and identification of amino acid residues. Due to the limited availability of established protocols for this compound in manual sequencing, this document provides a comprehensive, theoretically-grounded starting point for methodology development and optimization.
Introduction
N-terminal sequencing is a critical technique in protein characterization, enabling the confirmation of protein identity, the identification of post-translational modifications, and the elucidation of protein structure. The Edman degradation is a cornerstone of this process, involving the sequential cleavage of the N-terminal amino acid.[1] While phenyl isothiocyanate (PITC) is the most common reagent for this purpose, analogs such as this compound offer potential alternative properties for the resulting thiohydantoin derivatives, which may be advantageous in specific analytical workflows.[2]
This protocol details the three key stages of manual Edman degradation using this compound: the coupling of the isothiocyanate to the N-terminal amino group, the cleavage of this residue from the peptide chain, and the conversion of the resulting anilinothiazolinone (ATZ) derivative into a more stable 4-Ethylphenylthiohydantoin (EPTH)-amino acid for analysis.[3][4]
Principle of the Method
The manual Edman degradation with this compound follows a three-step cyclical process:
-
Coupling: The peptide is reacted with this compound under alkaline conditions. The isothiocyanate group selectively attacks the uncharged N-terminal α-amino group of the peptide, forming a 4-Ethylphenylthiocarbamoyl-peptide (EPTC-peptide).
-
Cleavage: The EPTC-peptide is treated with a strong anhydrous acid, typically trifluoroacetic acid (TFA). This cleaves the peptide bond between the first and second amino acid residues, releasing the N-terminal residue as a cyclic anilinothiazolinone (ATZ) derivative. The remainder of the peptide is left intact for the next cycle of degradation.
-
Conversion: The less stable ATZ-amino acid is extracted and then heated in an aqueous acid to convert it into the more stable 4-Ethylphenylthiohydantoin (EPTH)-amino acid. This EPTH-amino acid derivative can then be identified by chromatographic methods, such as High-Performance Liquid Chromatography (HPLC), by comparing its retention time to that of known standards.
This cycle is repeated to determine the sequence of amino acids from the N-terminus of the peptide or protein.
Materials and Reagents
-
Peptide/Protein Sample: Purified and lyophilized.
-
This compound (E-PITC): Sequencing grade.
-
Coupling Buffer: 5% (v/v) Pyridine in water, adjusted to pH 9.0 with 1 M NaOH.
-
Heptane: Sequencing grade.
-
Ethyl Acetate: Sequencing grade.
-
Trifluoroacetic Acid (TFA): Sequencing grade, anhydrous.
-
Conversion Solution: 25% (v/v) Trifluoroacetic acid in water.
-
Nitrogen Gas: High purity.
-
Reaction Vials: Glass, with Teflon-lined caps.
-
Heating Block or Water Bath.
-
Centrifuge.
-
HPLC System: With a UV detector and a C18 column suitable for separating EPTH-amino acids.
-
EPTH-Amino Acid Standards: (See Appendix for synthesis protocol).
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for successful sequencing. The sample should be free of contaminants such as salts, detergents, and primary and secondary amines that can react with this compound.
-
Desalting: If necessary, desalt the sample using reverse-phase HPLC or dialysis.
-
Precipitation: For samples containing interfering substances, a chloroform/methanol precipitation can be performed.[5]
-
Quantification: Accurately determine the amount of peptide or protein to be sequenced. Typically, 10-100 nanomoles of sample is sufficient for several cycles of manual sequencing.
-
Lyophilization: Ensure the sample is completely dry by lyophilization in a reaction vial.
Manual Edman Degradation Cycle
Each cycle consists of coupling, cleavage, and conversion steps.
-
To the lyophilized peptide in a reaction vial, add 50 µL of coupling buffer.
-
Vortex briefly to dissolve the peptide.
-
Add 5 µL of a 10% (v/v) solution of this compound in pyridine.
-
Flush the vial with nitrogen gas, cap it tightly, and vortex.
-
Incubate the reaction mixture at 50°C for 30 minutes.
-
After incubation, cool the vial to room temperature.
-
Add 200 µL of heptane, vortex vigorously for 30 seconds, and centrifuge to separate the phases.
-
Carefully remove and discard the upper heptane layer, which contains excess reagent and by-products.
-
Repeat the heptane wash two more times.
-
Dry the aqueous phase completely under a stream of nitrogen or in a vacuum centrifuge.
-
To the dried sample from the coupling step, add 20 µL of anhydrous trifluoroacetic acid (TFA).
-
Flush the vial with nitrogen, cap it, and vortex.
-
Incubate at 50°C for 10 minutes.
-
After incubation, cool the vial and carefully evaporate the TFA under a stream of nitrogen.
-
The dried residue contains the cleaved anilinothiazolinone (ATZ)-amino acid and the shortened peptide.
-
Add 100 µL of ethyl acetate to the dried residue from the cleavage step.
-
Vortex vigorously to extract the ATZ-amino acid into the organic phase.
-
Carefully transfer the ethyl acetate (upper layer) to a fresh reaction vial. This contains the ATZ-amino acid. The shortened peptide remains in the original vial.
-
Dry the shortened peptide in the original vial under nitrogen. It is now ready for the next cycle of Edman degradation, starting from the coupling step.
-
To the vial containing the extracted ATZ-amino acid in ethyl acetate, evaporate the solvent under a stream of nitrogen.
-
Add 50 µL of the conversion solution (25% aqueous TFA).
-
Flush with nitrogen, cap the vial, and incubate at 65°C for 20 minutes to convert the ATZ-amino acid to the more stable EPTH-amino acid.
-
Dry the sample completely under nitrogen or in a vacuum centrifuge.
-
The dried EPTH-amino acid is now ready for analysis by HPLC.
HPLC Analysis of EPTH-Amino Acids
-
Reconstitute the dried EPTH-amino acid in a small, known volume of a suitable solvent (e.g., 20-50 µL of acetonitrile/water).
-
Inject an appropriate volume onto a C18 reverse-phase HPLC column.
-
Elute the EPTH-amino acids using a gradient of acetonitrile in an aqueous buffer (e.g., dilute TFA or acetate buffer).
-
Monitor the elution profile with a UV detector at a wavelength suitable for the 4-Ethylphenylthiohydantoin chromophore (typically around 269 nm, but should be empirically determined).
-
Identify the EPTH-amino acid by comparing its retention time with that of the prepared EPTH-amino acid standards.
Data Presentation
The following table provides a theoretical comparison of reaction parameters between the standard PITC and this compound. These parameters for this compound are starting points and may require optimization.
| Parameter | Phenyl isothiocyanate (PITC) | This compound (E-PITC) (Theoretical) | Notes |
| Coupling Reaction Time | 20-30 minutes | 30-45 minutes | The ethyl group may introduce slight steric hindrance, potentially requiring a longer reaction time for complete coupling.[2] |
| Coupling Temperature | 50°C | 50°C | This temperature is a standard starting point for Edman degradation. |
| Cleavage Reaction Time | 5-10 minutes | 10-15 minutes | The electronic effects of the ethyl group are not expected to significantly alter the cleavage mechanism, but a slightly longer time may ensure complete reaction.[2] |
| Cleavage Temperature | 50°C | 50°C | Standard temperature for the cleavage step. |
| Conversion Reaction Time | 20 minutes | 20 minutes | The conversion of the ATZ to the PTH/EPTH derivative is generally rapid under acidic conditions. |
| Conversion Temperature | 65°C | 65°C | Standard temperature for the conversion step. |
| HPLC Detection λmax | ~269 nm | Expected to be similar to PITC (~269 nm) | The chromophore is the phenylthiohydantoin moiety; the ethyl group is not expected to significantly shift the absorbance maximum. This should be confirmed experimentally. |
Visualization of Workflow
The following diagram illustrates the workflow for a single cycle of manual Edman degradation with this compound.
Caption: Workflow of manual Edman degradation with this compound.
Appendix: Synthesis of EPTH-Amino Acid Standards
For accurate identification, EPTH-amino acid standards must be prepared. A general protocol is as follows:
-
Reaction: Dissolve each of the 20 standard amino acids individually in a 1:1 solution of pyridine and water at pH 9.0. Add a molar excess of this compound.
-
Incubation: Incubate the mixture at 40-50°C for approximately 30-60 minutes, maintaining the pH at 9.0 with the addition of a dilute base if necessary.
-
Extraction: Extract the reaction mixture with benzene or heptane to remove unreacted this compound and by-products.
-
Acidification and Cyclization: Acidify the aqueous layer with HCl and heat to reflux for 1-2 hours to induce cyclization to the EPTH-amino acid.[6]
-
Purification: The resulting EPTH-amino acid can be purified by recrystallization or chromatography.
-
Characterization: Confirm the identity and purity of each standard by mass spectrometry and NMR. Determine the retention time of each standard using the same HPLC method as for the unknown samples.
Disclaimer: This protocol is provided as a starting point for research and development. The reaction conditions for manual Edman degradation with this compound have not been exhaustively optimized and may require adjustment based on the specific peptide sequence and laboratory conditions. It is highly recommended to perform pilot experiments to determine the optimal parameters for coupling, cleavage, and conversion.
References
- 1. After 75 Years, an Alternative to Edman Degradation: A Mechanistic and Efficiency Study of a Base-Induced Method for N-Terminal Peptide Sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]
- 4. 26.6 Peptide Sequencing: The Edman Degradation – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. cib.csic.es [cib.csic.es]
- 6. scispace.com [scispace.com]
Application Notes and Protocols for Automated Protein Sequencing with 4-Ethylphenyl Isothiocyanate (EPI)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-terminal protein sequencing by Edman degradation is a cornerstone technique for protein characterization, antibody development, and drug discovery.[1][2] The method facilitates the stepwise removal and identification of amino acids from the N-terminus of a peptide or protein.[3][4] The gold-standard reagent for this process has traditionally been Phenyl isothiocyanate (PITC).[2] This document outlines a developmental protocol for the use of a potential alternative, 4-Ethylphenyl isothiocyanate (EPI), in automated protein sequencing.
While established protocols for EPI in this application are not widely documented, this guide provides a theoretical framework and a starting point for method development, based on the well-understood principles of Edman chemistry. The introduction of an ethyl group on the phenyl ring may offer altered reactivity or chromatographic properties for the resulting thiohydantoin derivatives, potentially providing advantages in specific applications. Researchers should note that optimization and validation of the described protocols are essential.
Principle of the Method
Automated protein sequencing using this compound follows the three fundamental steps of the Edman degradation cycle:
-
Coupling: Under alkaline conditions, the this compound molecule reacts with the free N-terminal amino group of the immobilized protein or peptide to form a 4-ethylphenylthiocarbamoyl (EPTC)-peptide derivative.
-
Cleavage: In a non-hydrolytic acidic environment (typically using anhydrous trifluoroacetic acid - TFA), the peptide bond of the derivatized N-terminal amino acid is selectively cleaved, releasing an anilinothiazolinone (ATZ)-amino acid derivative.[5][6] The rest of the peptide chain remains intact, now one residue shorter.
-
Conversion and Identification: The unstable ATZ-amino acid is converted to a more stable 4-ethylphenylthiohydantoin (EPTH)-amino acid derivative using aqueous acid.[7][8] This stable derivative is then injected into an HPLC system for identification by comparing its retention time to that of known EPTH-amino acid standards.[9] The cycle is then repeated to identify the subsequent amino acid in the sequence.[9]
Figure 1: Edman Degradation Chemistry with this compound.
Quantitative Data Summary
As this compound is a novel reagent for this application, specific performance data is not yet available. The following table provides typical benchmark values obtained with the standard reagent, Phenyl isothiocyanate (PITC), on a modern automated sequencer. These values represent the targets for which a newly developed EPI-based protocol should aim.
| Parameter | Typical Value (PITC) | Target for EPI Protocol | Description |
| Sample Amount | 10 - 100 picomoles | 10 - 100 picomoles | The amount of purified protein or peptide required for sequencing.[3] |
| Initial Yield | 40% - 70% | > 40% | The percentage of the total sample that yields an identifiable PTH-amino acid in the first cycle. |
| Repetitive Yield | > 99% | > 99% | The efficiency of each cycle after the first one. High repetitive yield is crucial for sequencing longer peptides.[3] |
| Sequence Length | 30 - 50 residues | 30 - 50 residues | The number of amino acids that can be reliably identified from the N-terminus.[3][6] |
| Cycle Time | ~30 - 50 minutes | ~30 - 50 minutes | The time required to complete one full cycle of coupling, cleavage, and conversion. |
Experimental Protocols
These protocols are adapted from standard Edman degradation procedures and should be optimized for use with this compound.
Protocol 1: Sample Preparation
High-purity samples are critical for successful sequencing. Contaminants such as salts, detergents (e.g., SDS), and primary amines can interfere with the Edman chemistry.
-
Protein Purification: Ensure the protein or peptide of interest is purified to >95% homogeneity.
-
Buffer Exchange/Desalting: If the sample contains non-volatile salts or buffers, perform a buffer exchange into a volatile buffer (e.g., 0.1% TFA in water) or use a desalting column.
-
Sample Immobilization:
-
For automated sequencers, the sample is typically loaded onto a specialized membrane (e.g., PVDF).
-
Dissolve the lyophilized protein/peptide (10-100 pmol) in an appropriate solvent (e.g., 20-30 µL of 30% acetonitrile/0.1% TFA).
-
Carefully apply the sample solution to the center of the PVDF membrane.
-
Allow the membrane to air-dry completely before loading it into the sequencer's reaction cartridge.
-
Protocol 2: Automated Sequencing with this compound
This protocol describes a single cycle on an automated protein sequencer. The instrument will repeat these steps for the programmed number of cycles.
-
Coupling:
-
Reagent: 5% this compound (v/v) in n-heptane.
-
Base: 12.5% Trimethylamine (v/v) in water.
-
Procedure: The sequencer delivers the base to the reaction cartridge to create an alkaline environment (pH ~9.0). Subsequently, the EPI solution is delivered, and the reaction is allowed to proceed for 10-20 minutes at a controlled temperature (e.g., 50°C) to form the EPTC-peptide.
-
Wash: The reaction cartridge is washed with solvents like ethyl acetate and n-heptane to remove excess reagent and by-products.
-
-
Cleavage:
-
Reagent: Anhydrous Trifluoroacetic Acid (TFA).
-
Procedure: Anhydrous TFA is delivered to the reaction cartridge. The cleavage reaction proceeds for 2-4 minutes at 50°C, releasing the N-terminal amino acid as an ATZ derivative.
-
Extraction: The ATZ-amino acid is selectively extracted with an organic solvent (e.g., 1-chlorobutane) and transferred to a conversion flask. The shortened peptide remains immobilized in the reaction cartridge.
-
-
Conversion:
-
Reagent: 25% Trifluoroacetic Acid (v/v) in water.
-
Procedure: The solvent from the conversion flask is evaporated. The aqueous TFA solution is then added, and the flask is heated (e.g., 65°C for 20 minutes) to convert the unstable ATZ-amino acid into the stable EPTH-amino acid derivative.
-
-
HPLC Analysis:
-
The EPTH-amino acid solution is automatically injected into a reverse-phase HPLC system.
-
The derivative is separated and detected by UV absorbance.
-
The retention time is compared to a standard chromatogram of all 20 EPTH-amino acid derivatives to identify the amino acid from that cycle.
-
Figure 2: Experimental Workflow for Automated Protein Sequencing.
Conclusion
The protocols and data presented here provide a foundational framework for developing an automated protein sequencing method using this compound. While EPI remains a novel reagent for this purpose, its structural similarity to PITC suggests that the fundamental principles of Edman degradation will apply. Significant experimental optimization will be required to determine the ideal reaction conditions, assess the stability and chromatographic behavior of the resulting EPTH-amino acid derivatives, and validate the overall performance against the established PITC-based methods. Successful implementation could offer a new tool for protein chemists and researchers in drug development.
References
- 1. How Does Edman Sequencing Enable N-Terminal Protein Sequencing? Key Steps and Mechanisms | MtoZ Biolabs [mtoz-biolabs.com]
- 2. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]
- 3. Edman degradation - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Workflow of Edman degradation - Creative Proteomics [creative-proteomics.com]
- 6. Protein Sequencing of Edman Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 26.6 Peptide Sequencing: The Edman Degradation – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. Mechanism of Edman Degradation in Protein Sequencing | MtoZ Biolabs [mtoz-biolabs.com]
Application Notes: Synthesis and Application of 4-Ethylphenyl Isothiocyanate-Protein Conjugates
Introduction
Isothiocyanates (ITCs) are a class of highly reactive compounds characterized by the -N=C=S functional group. This functional group is an electrophile, making it susceptible to nucleophilic attack by amino acid side chains in proteins.[1][2] The most common targets for this reaction are the primary ε-amino groups of lysine residues and the N-terminal α-amino group, which result in the formation of a stable thiourea bond.[3][4][5] Additionally, under specific pH conditions, isothiocyanates can react with the sulfhydryl group of cysteine residues to form a dithiocarbamate linkage, although this bond can be reversible.[6][7]
The covalent labeling of proteins with isothiocyanates is a fundamental technique in biotechnology and drug development.[2] Applications range from attaching fluorescent dyes for imaging and immunoassays to creating antibody-drug conjugates (ADCs) for targeted therapy.[2][3] 4-Ethylphenyl isothiocyanate (4-EPITC) is an aryl isothiocyanate that can be used to introduce a hydrophobic ethylphenyl moiety onto a protein surface, potentially altering its physicochemical properties or serving as a hapten for immunological studies.
The selectivity of the isothiocyanate-protein reaction is highly dependent on pH.[7] Reaction with lysine's primary amine is favored under alkaline conditions (pH 9.0–11.0), where the amino group is deprotonated and thus more nucleophilic.[7][8] Conversely, reaction with cysteine's thiol group is more efficient at neutral to slightly basic pH (pH 6.5–8.0).[7][9] By controlling the pH of the reaction buffer, researchers can influence the site of conjugation.
This document provides detailed protocols for the synthesis, purification, and characterization of this compound-protein conjugates, designed for researchers in biochemistry and drug development.
Key Reaction Parameters and Data
The following tables summarize the chemical properties of 4-EPITC and the recommended conditions for protein conjugation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 18856-63-8 | [10] |
| Molecular Formula | C₉H₉NS | [10] |
| Molecular Weight | 163.24 g/mol | |
| Appearance | Liquid | - |
| Boiling Point | 245 °C | |
| Density | 1.075 g/mL at 25 °C |
| Refractive Index | n20/D 1.62 | |
Table 2: Recommended Reaction Conditions for 4-EPITC Protein Conjugation (Lysine Targeting)
| Parameter | Recommended Condition | Rationale |
|---|---|---|
| Protein | Dissolved in conjugation buffer at 2-10 mg/mL | Ensures sufficient protein concentration for efficient reaction.[11] |
| Conjugation Buffer | 0.1 M Sodium Carbonate or Bicarbonate Buffer | Maintains an alkaline pH (9.0-9.5) to deprotonate lysine amino groups, enhancing nucleophilicity.[12] |
| 4-EPITC Molar Ratio | 10- to 40-fold molar excess over the protein | Drives the reaction to completion. The optimal ratio should be determined empirically. |
| 4-EPITC Solvent | Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) | Solubilizes the hydrophobic 4-EPITC and ensures it is miscible with the aqueous buffer.[12] |
| Reaction Temperature | 4 °C or Room Temperature (20-25 °C) | 4 °C is used for overnight reactions to maintain protein stability, while room temperature allows for shorter reaction times (1-4 hours).[11][12] |
| Reaction Time | 1-4 hours at RT, or 16-24 hours at 4 °C | Allows sufficient time for the conjugation reaction to proceed.[11][12] |
| Quenching Reagent | 50 mM Ammonium Chloride or 1 M Tris-HCl, pH 8.0 | A high concentration of a primary amine-containing compound scavenges unreacted 4-EPITC.[12] |
Visualized Workflows and Mechanisms
Caption: Reaction scheme for conjugating 4-EPITC to a protein's lysine residue.
Caption: Experimental workflow for synthesis and purification of protein conjugates.
Caption: pH-dependent selectivity of isothiocyanate reactions with protein residues.
Experimental Protocols
Protocol 1: Conjugation of 4-EPITC to Bovine Serum Albumin (BSA)
This protocol describes the conjugation of 4-EPITC to the lysine residues of Bovine Serum Albumin (BSA), a common model protein.
Materials and Reagents:
-
Bovine Serum Albumin (BSA)
-
This compound (4-EPITC)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium Carbonate Buffer (pH 9.5)
-
1 M Ammonium Chloride (NH₄Cl) solution
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Stir plate and magnetic stir bars
-
Reaction vessel (e.g., glass vial) protected from light (e.g., wrapped in aluminum foil)
Procedure:
-
Prepare BSA Solution: Dissolve BSA in 0.1 M Sodium Carbonate Buffer to a final concentration of 5 mg/mL. Gently stir the solution until the BSA is completely dissolved.
-
Prepare 4-EPITC Solution: Immediately before use, prepare a 10 mg/mL solution of 4-EPITC in anhydrous DMSO.
-
Calculate Reagent Volume: Determine the volume of 4-EPITC solution needed to achieve a 20-fold molar excess.
-
Moles of BSA = (Volume of BSA solution in L) × (Concentration in g/L) / (MW of BSA, ~66,500 g/mol )
-
Moles of 4-EPITC needed = 20 × (Moles of BSA)
-
Volume of 4-EPITC solution = (Moles of 4-EPITC needed × 163.24 g/mol ) / (10 g/L)
-
-
Initiate Conjugation: While gently stirring the BSA solution, add the calculated volume of the 4-EPITC solution dropwise.
-
Incubate: Cover the reaction vessel to protect it from light and incubate for 2 hours at room temperature with continuous gentle stirring.[11]
-
Quench Reaction: Stop the reaction by adding 1 M NH₄Cl to a final concentration of 50 mM.[12]
-
Incubate Quench: Continue to incubate the mixture for an additional 1-2 hours at room temperature to ensure all unreacted 4-EPITC is scavenged.[12]
Protocol 2: Purification of 4-EPITC-Protein Conjugate by Ultrafiltration
This protocol removes unreacted 4-EPITC, quenching reagent, and solvent from the conjugation reaction mix.
Materials and Reagents:
-
Quenched reaction mixture from Protocol 1
-
Centrifugal ultrafiltration devices with a molecular weight cut-off (MWCO) of 10 kDa or 30 kDa
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Variable speed centrifuge with a compatible rotor
Procedure:
-
Load Device: Transfer the quenched reaction mixture into the centrifugal ultrafiltration device.
-
First Centrifugation: Centrifuge the device according to the manufacturer's instructions (e.g., 4,000 x g for 15-30 minutes) until the volume in the upper chamber is reduced by approximately 90%. Discard the flow-through, which contains unreacted small molecules.
-
Wash Step 1: Add PBS to the upper chamber to bring the volume back to the original starting volume.
-
Second Centrifugation: Repeat the centrifugation step. Discard the flow-through.
-
Repeat Washing: Repeat steps 3 and 4 at least three more times to ensure complete removal of unconjugated 4-EPITC.
-
Recover Conjugate: After the final centrifugation, recover the concentrated 4-EPITC-protein conjugate from the upper chamber by pipetting. The final volume can be adjusted with PBS to achieve the desired protein concentration.
-
Storage: Store the purified conjugate at 4°C for short-term use or at -20°C (with a cryoprotectant like 50% glycerol) for long-term storage.
Protocol 3: Characterization by UV-Vis Spectroscopy
This protocol provides a method to estimate the degree of labeling (DOL), which is the average number of 4-EPITC molecules conjugated per protein molecule.
Materials and Reagents:
-
Purified 4-EPITC-protein conjugate
-
Unconjugated protein (for baseline)
-
PBS, pH 7.4
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Measure Absorbance: Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the wavelength of maximum absorbance for 4-EPITC (λ_max, which must be determined experimentally for the conjugate, typically in the 250-300 nm range for aryl isothiocyanates).
-
Calculate Protein Concentration: The absorbance at 280 nm is a combination of the protein's and the attached 4-EPITC's absorbance. A correction factor is needed.
-
Correction Factor (CF) = A_λmax / A₂₈₀ for free 4-EPITC (determined experimentally).
-
Corrected A₂₈₀ = A₂₈₀_measured - (A_λmax_measured × CF)
-
Protein Concentration (M) = Corrected A₂₈₀ / (ε_protein × path length)
-
Note: ε_protein for BSA at 280 nm is ~43,824 M⁻¹cm⁻¹.
-
-
-
Calculate 4-EPITC Concentration:
-
4-EPITC Concentration (M) = A_λmax_measured / (ε_4-EPITC × path length)
-
Note: The molar extinction coefficient (ε) of 4-EPITC must be determined experimentally in the conjugation buffer.
-
-
-
Calculate Degree of Labeling (DOL):
-
DOL = [4-EPITC Concentration] / [Protein Concentration]
-
Table 3: Example Calculation for Degree of Labeling (Hypothetical Data)
| Parameter | Value |
|---|---|
| Measured A₂₈₀ | 1.2 |
| Measured A_λmax | 0.6 |
| ε_protein (BSA) | 43,824 M⁻¹cm⁻¹ |
| ε_4-EPITC (at λ_max) | 15,000 M⁻¹cm⁻¹ (Assumed) |
| Correction Factor (CF) | 0.4 (Assumed) |
| Corrected A₂₈₀ | 1.2 - (0.6 × 0.4) = 0.96 |
| Protein Concentration | 0.96 / 43,824 = 2.19 x 10⁻⁵ M |
| 4-EPITC Concentration | 0.6 / 15,000 = 4.00 x 10⁻⁵ M |
| Degree of Labeling (DOL) | (4.00 x 10⁻⁵) / (2.19 x 10⁻⁵) ≈ 1.83 |
Note: For more precise characterization, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are recommended to identify the exact sites of modification and provide a more accurate quantification of conjugation.[13][14]
References
- 1. researchgate.net [researchgate.net]
- 2. Cysteine specific bioconjugation with benzyl isothiocyanates - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02934C [pubs.rsc.org]
- 3. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. par.nsf.gov [par.nsf.gov]
- 5. letstalkacademy.com [letstalkacademy.com]
- 6. Transthiocarbamoylation of Proteins by Thiolated Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cysteine specific bioconjugation with benzyl isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound [webbook.nist.gov]
- 11. Conjugation of fluorescein isothiocyanate to antibodies: I. Experiments on the conditions of conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ultrafiltration as an alternative purification method for bovine serum albumin-fluorescein isothiocyanate bioconjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of Isothiocyanate-Protein Conjugates in a Vegetable-Enriched Bread - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for Chemoselective Ligation Using 4-Ethylphenyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
Application Notes
4-Ethylphenyl isothiocyanate is an aromatic isothiocyanate that serves as a valuable reagent for the chemoselective ligation of biomolecules. The core of this methodology lies in the reaction of the isothiocyanate functional group (–N=C=S) with primary amines to form a highly stable thiourea linkage. This reaction is particularly useful in bioconjugation, proteomics, and drug development for applications such as protein labeling, peptide cyclization, and the synthesis of antibody-drug conjugates (ADCs).
The key to the chemoselectivity of this ligation is the differential reactivity of the isothiocyanate group towards various nucleophiles present on biomolecules, primarily the ε-amino group of lysine residues and the thiol group of cysteine residues. This reactivity is highly dependent on the pH of the reaction medium. At physiological or slightly acidic pH (6.5-7.5), the thiol group of cysteine is deprotonated to the more nucleophilic thiolate anion, which reacts preferentially with the isothiocyanate. Conversely, at basic pH (typically 9.0 and above), the ε-amino group of lysine is deprotonated, rendering it sufficiently nucleophilic to react with the isothiocyanate.[1][2][3] This pH-dependent reactivity allows for the targeted ligation to either cysteine or lysine residues by simply adjusting the reaction conditions.
The aromatic nature of this compound provides a rigid scaffold that can be advantageous in structural biology studies. The ethylphenyl group can also influence the pharmacokinetic properties of the resulting conjugate in drug development applications.
Data Presentation
Table 1: pH-Dependent Chemoselectivity of Aromatic Isothiocyanates
| pH | Primary Target Residue | Product | Relative Reactivity of Lysine | Notes |
| 6.5 | Cysteine | Dithiocarbamate | Low | At this pH, the thiol group of cysteine (pKa ~8.5) is partially deprotonated and highly nucleophilic, while the amino group of lysine (pKa ~10.5) is protonated and unreactive.[1][3] |
| 7.4 | Cysteine | Dithiocarbamate | Low to Moderate | Near-physiological pH still favors cysteine modification. Some minor reaction with N-terminal amines (pKa ~8.0) may occur. |
| 8.0 | Cysteine / Lysine | Dithiocarbamate / Thiourea | Moderate to High | As the pH increases, the concentration of the nucleophilic thiolate increases, but the deprotonation of lysine's amino group begins, leading to competitive reactions.[1][3] |
| 9.0+ | Lysine | Thiourea | High | At high pH, the amino group of lysine is deprotonated and becomes a potent nucleophile, leading to efficient formation of a stable thiourea linkage.[1][2][3] The reaction with cysteine is still possible but the amine reaction becomes dominant. |
Table 2: Representative Reaction Kinetics of Aromatic Isothiocyanates with a Thiol-Containing Peptide (Glutathione)
| Aromatic Isothiocyanate | Rate Constant (k) (M⁻¹min⁻¹) at 25-30°C, pH 6.5 | Reference |
| Benzyl Isothiocyanate | 130 | [4][5] |
Experimental Protocols
Protocol 1: Chemoselective Ligation to Cysteine Residues (pH 7.0)
This protocol is designed for the selective labeling of cysteine residues in a protein.
Materials:
-
Protein/peptide with accessible cysteine residues
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.0
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Desalting column (e.g., PD-10)
-
Reaction tubes
Procedure:
-
Protein Preparation: Dissolve the protein/peptide in PBS, pH 7.0, to a final concentration of 1-5 mg/mL. If the buffer contains primary amines (e.g., Tris), they must be removed by dialysis or buffer exchange into PBS.
-
Reagent Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO. This solution should be prepared fresh.
-
Ligation Reaction: a. Add a 10-20 fold molar excess of the this compound stock solution to the protein solution. The optimal ratio may need to be determined empirically. b. Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, with gentle mixing and protected from light.
-
Purification: a. Remove the unreacted this compound and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer. b. Collect the protein-containing fractions.
-
Characterization: Confirm the conjugation and determine the labeling efficiency using techniques such as mass spectrometry (MALDI-TOF or ESI-MS) or UV-Vis spectroscopy if the conjugate has a unique absorbance profile.
Protocol 2: Chemoselective Ligation to Lysine Residues (pH 9.0)
This protocol is designed for the selective labeling of lysine residues in a protein.
Materials:
-
Protein/peptide with accessible lysine residues
-
This compound
-
0.1 M Sodium Bicarbonate buffer, pH 9.0
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Desalting column (e.g., PD-10)
-
Reaction tubes
Procedure:
-
Protein Preparation: Dissolve the protein/peptide in 0.1 M Sodium Bicarbonate buffer, pH 9.0, to a final concentration of 1-5 mg/mL. Ensure the buffer is free from other primary amines.
-
Reagent Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO. Prepare this solution immediately before use.
-
Ligation Reaction: a. Slowly add a 10-50 fold molar excess of the this compound stock solution to the protein solution while gently stirring. b. Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C. The reaction should be protected from light.
-
Purification: a. Purify the conjugate from excess reagent using a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4). b. Collect the fractions containing the labeled protein.
-
Characterization: Analyze the conjugate by mass spectrometry to confirm the modification and to determine the number of attached ligands.
Visualizations
Caption: Reaction of a primary amine with this compound.
Caption: General workflow for protein ligation.
Caption: pH control of chemoselective ligation.
References
- 1. Cysteine specific bioconjugation with benzyl isothiocyanates - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02934C [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Cysteine specific bioconjugation with benzyl isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Modifying Lysine Side Chains with 4-Ethylphenyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using 4-ethylphenyl isothiocyanate for the chemical modification of lysine residues in proteins. This document outlines the underlying chemistry, experimental protocols, and methods for quantitative analysis, tailored for applications in proteomics, drug development, and cellular biology.
Introduction
This compound is an aromatic isothiocyanate that serves as a valuable tool for the covalent modification of proteins. Its primary mode of action involves the reaction of the isothiocyanate group (-N=C=S) with nucleophilic primary amines, such as the ε-amino group of lysine residues and the N-terminal α-amino group of a protein. This reaction results in the formation of a highly stable thiourea linkage, effectively labeling or modifying the protein.[1]
The modification of lysine residues with this compound can be employed for various applications, including:
-
Protein labeling: Attaching a tag for detection or purification.
-
Structure-function studies: Probing the role of specific lysine residues in protein activity.
-
Drug development: Covalently modifying protein targets.
-
Proteomics: Quantifying protein expression and post-translational modifications.
Chemical Principle
The reaction between this compound and a primary amine on a protein is a nucleophilic addition. The reaction is highly dependent on pH, with alkaline conditions (pH 9-11) favoring the deprotonation of the lysine's ε-amino group, thereby increasing its nucleophilicity and reactivity towards the isothiocyanate.[1] While cysteine residues can also react with isothiocyanates, this typically occurs at a lower pH range (pH 6-8) and forms a less stable dithiocarbamate linkage.[1]
Experimental Protocols
The following protocols are provided as a general guideline and should be optimized for the specific protein and application.
General Protein Modification Protocol
This protocol describes the basic steps for labeling a protein with this compound.
Materials:
-
Protein of interest in a suitable buffer (e.g., phosphate-buffered saline, PBS), free of primary amines like Tris.
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Reaction buffer: 0.1 M sodium carbonate-bicarbonate buffer, pH 9.0
-
Quenching solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
Desalting column (e.g., PD-10) or dialysis equipment
-
Spectrophotometer
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
If the protein is in a buffer containing primary amines, exchange it into the reaction buffer using a desalting column or dialysis.
-
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO immediately before use.
-
-
Labeling Reaction:
-
While gently stirring, slowly add the this compound stock solution to the protein solution. A 10- to 20-fold molar excess of the isothiocyanate over the protein is a good starting point for optimization.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C. Protect the reaction from light if the application is light-sensitive.
-
-
Quenching the Reaction:
-
Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature to quench any unreacted this compound.
-
-
Purification of the Modified Protein:
-
Remove excess reagents by passing the reaction mixture through a desalting column pre-equilibrated with the desired storage buffer (e.g., PBS). Alternatively, perform dialysis against the storage buffer.
-
-
Characterization:
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Assess the degree of labeling using mass spectrometry.
-
Protocol for Quantitative Analysis by Mass Spectrometry
This protocol outlines the steps for identifying and quantifying lysine modification sites using mass spectrometry-based proteomics.
Materials:
-
Modified and unmodified protein samples
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
C18 desalting spin columns
-
LC-MS/MS system
Procedure:
-
Protein Digestion:
-
Reduce the disulfide bonds in the protein sample by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate the free thiols by adding iodoacetamide to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
Digest the protein into peptides by adding trypsin at a 1:50 (w/w) ratio and incubating overnight at 37°C.
-
-
Peptide Desalting:
-
Acidify the peptide digest with formic acid to a final concentration of 0.1%.
-
Desalt the peptides using a C18 spin column according to the manufacturer's instructions.
-
-
LC-MS/MS Analysis:
-
Reconstitute the desalted peptides in 0.1% formic acid.
-
Analyze the peptide mixture using a high-resolution LC-MS/MS system.
-
Configure the mass spectrometer for data-dependent acquisition to select precursor ions for fragmentation.
-
-
Data Analysis:
-
Use proteomics software (e.g., MaxQuant, Proteome Discoverer) to search the MS/MS data against a protein database.
-
Specify the mass shift corresponding to the addition of this compound (163.24 Da) as a variable modification on lysine residues.
-
Quantify the relative abundance of modified and unmodified peptides to determine the efficiency of the modification at specific sites.
-
Data Presentation
Table 1: Reaction Conditions for Lysine Modification by Isothiocyanates
| Parameter | Recommended Range | Notes |
| pH | 8.5 - 10.0 | Higher pH increases the nucleophilicity of the lysine amino group. |
| Molar Excess of Isothiocyanate | 10 - 50 fold | Should be optimized to achieve desired labeling efficiency while minimizing non-specific modifications. |
| Reaction Temperature | 4°C - 25°C | Lower temperatures can be used for sensitive proteins, requiring longer incubation times. |
| Reaction Time | 2 - 16 hours | Dependent on temperature and reagent concentrations. |
| Quenching Reagent | Tris, Glycine | Used in excess to consume unreacted isothiocyanate. |
Table 2: Representative Kinetic Data for Isothiocyanate Reactions
Note: This data is for the reaction with glutathione (GSH), a model thiol-containing nucleophile, and serves as a proxy for reactivity. Kinetic data for the reaction with lysine will differ but the relative trends may be similar.
| Isothiocyanate | Rate Constant (M⁻¹min⁻¹) at 25-30°C, pH 6.5 |
| Benzyl Isothiocyanate (BITC) | 130 |
| Allyl Isothiocyanate (AITC) | 75 |
| Sulforaphane (SFN) | 45 |
Mandatory Visualizations
Reaction Mechanism
Caption: Reaction of this compound with a lysine side chain.
Experimental Workflow
Caption: General experimental workflow for protein modification.
Apoptosis Signaling Pathway Modulation by Isothiocyanates
Note: This pathway is based on studies of phenethyl isothiocyanate (PEITC), a structurally similar compound, as a direct pathway for this compound has not been extensively characterized.[2][3][4][5]
Caption: Isothiocyanate-induced apoptosis via the mitochondrial pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchwithnj.com [researchwithnj.com]
- 3. Phenethyl isothiocyanate induced apoptosis via down regulation of Bcl-2/XIAP and triggering of the mitochondrial pathway in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Phenethyl Isothiocyanate Induces Apoptosis Through ROS Generation and Caspase-3 Activation in Cervical Cancer Cells [frontiersin.org]
- 5. Phenethyl isothiocyanate induces apoptosis of cholangiocarcinoma cells through interruption of glutathione and mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 4-Ethylphenyl Isothiocyanate Peptide Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize peptide coupling reactions with 4-Ethylphenyl isothiocyanate.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism for coupling this compound to a peptide?
The reaction is a nucleophilic addition of a primary amine group on the peptide to the electrophilic carbon atom of the isothiocyanate group (-N=C=S) of this compound. This process forms a stable thiourea linkage.[1][2] The primary reactive sites on a peptide are the N-terminal α-amino group and the ε-amino group of lysine side chains.[1]
Q2: Which functional groups on a peptide will react with this compound?
This compound primarily reacts with non-protonated primary amines, which include the N-terminal amine and the lysine side-chain amine.[1] It can also react with the thiol group of cysteine, although this reaction is more favorable at a lower pH (around 6-8), and the resulting dithiocarbamate product may be less stable than the thiourea linkage formed with amines.[1][3]
Q3: What are the most critical parameters to control for a successful coupling reaction?
The most critical parameters to control are pH, the molar ratio of isothiocyanate to the peptide, temperature, and reaction time.[1] Of these, pH is particularly crucial as it dictates the deprotonation state of the target amino groups, which is a prerequisite for the reaction to occur.[1]
Q4: Why is a basic pH necessary for the reaction?
A basic pH, typically in the range of 8.5-9.5, is required to ensure that the primary amino groups of the peptide are in their deprotonated, nucleophilic (-NH2) state.[1] The N-terminal amino group generally has a lower pKa (around 8.9) compared to the ε-amino group of lysine (around 10.5), making it more reactive at a slightly lower pH.[1][4] For labeling all available amino groups, a pH above 9 is often recommended.[1]
Q5: What is a common side reaction to be aware of, especially when working with solid-phase peptide synthesis (SPPS)?
A frequent side reaction, particularly during SPPS, is an Edman degradation-type cyclization.[1] Under acidic conditions, which can be used for cleavage from the resin, the N-terminal thiourea can cyclize to form a thiohydantoin, leading to the cleavage of the N-terminal amino acid from the peptide.[1][4] This results in a truncated peptide sequence.[1] Introducing a spacer, such as β-alanine or 6-aminohexanoic acid, between the isothiocyanate and the N-terminal amino acid can help to overcome this issue.[4]
Troubleshooting Guide
Issue: Low or No Product Yield
Q: My reaction shows very low conversion to the desired product, with a significant amount of unreacted peptide. What should I try first?
A: Low conversion can often be addressed by optimizing the reaction conditions. Here are a few steps to consider:
-
Verify pH: Ensure the pH of your reaction mixture is within the optimal range of 8.5-9.5 to facilitate the deprotonation of the primary amines.[1] Buffers such as sodium bicarbonate or borate are commonly used.[1]
-
Increase Molar Excess of Isothiocyanate: A molar excess of this compound (ranging from 1.5 to 10-fold) is often necessary to drive the reaction to completion.[1] You may need to experimentally determine the optimal ratio for your specific peptide.[1]
-
Check Reagent Quality: Ensure your this compound is fresh and has been stored under anhydrous conditions. It is advisable to dissolve it in an anhydrous solvent like DMSO or DMF immediately before use.[1]
Q: I've optimized the pH and stoichiometry, but the yield is still poor. What's the next step?
A: If the initial optimizations are insufficient, consider the following:
-
Solvent Composition: Poor solubility of either the peptide or the isothiocyanate can hinder the reaction. Many isothiocyanates are hydrophobic and may require an organic co-solvent.[1] It is common practice to dissolve the peptide in an aqueous buffer and the isothiocyanate in an anhydrous organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[1] The reaction can then be performed in a mixture of the aqueous buffer and the organic solvent.[1]
-
Temperature and Reaction Time: While most labeling reactions are conducted at room temperature for 1-4 hours or overnight, gently increasing the temperature can sometimes improve yields.[1] However, be cautious as higher temperatures can also accelerate side reactions or peptide degradation.[5][6] Monitor the reaction progress to find the optimal balance.
Data Presentation
Table 1: Effect of Solvent on Isothiocyanate Coupling Efficiency
| Solvent System | Typical Ratio (Aqueous:Organic) | Key Considerations | Reference |
| Aqueous Buffer (e.g., Borate, Bicarbonate) | 1:0 | Suitable for highly soluble peptides. May not be ideal for hydrophobic isothiocyanates. | [1] |
| Aqueous Buffer : Acetonitrile | 1:1 | Good for improving the solubility of hydrophobic reagents. | [1] |
| Aqueous Buffer : DMF | 1:1 | DMF is a strong solvent that can enhance the solubility of both reactants. | [1] |
| Aqueous Buffer : DMSO | 1:1 | Similar to DMF, DMSO is effective at dissolving a wide range of compounds. | [1] |
| Anhydrous THF | N/A (for solution phase) | A common solvent for reactions with amines, often completed within 1-2 hours at room temperature. | [2] |
| Anhydrous Dichloromethane (DCM) | N/A (for solution phase) | Another common organic solvent for this type of reaction. | [2] |
Table 2: Influence of pH on Amine Reactivity
| Target Amine | Typical pKa | Optimal pH for Reaction | Rationale | Reference |
| N-terminal α-amino | ~8.9 | 8.5 - 9.5 | Deprotonated and highly nucleophilic in this range. | [1][4] |
| Lysine ε-amino | ~10.5 | > 9.0 | Requires a higher pH for efficient deprotonation. | [1][4] |
| Cysteine Thiol | ~8.3 | 6.0 - 8.0 | More reactive at a slightly acidic to neutral pH. | [1][3] |
Experimental Protocols
Protocol 1: General Procedure for Coupling this compound to a Peptide in Solution
-
Peptide Preparation: Dissolve the peptide in a suitable aqueous buffer (e.g., 50 mM sodium borate, pH 8.5) to a final concentration of 1-5 mg/mL.
-
Isothiocyanate Preparation: Immediately before use, dissolve this compound in an anhydrous organic solvent such as DMF or DMSO to a concentration that will allow for the desired molar excess (typically 5-10 fold) when added to the peptide solution.
-
Reaction Initiation: Add the this compound solution to the peptide solution while gently vortexing. The final concentration of the organic co-solvent should be adjusted to ensure all components remain in solution.
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or overnight. Protect the reaction from light if the peptide or isothiocyanate is light-sensitive.
-
Reaction Monitoring: The progress of the reaction can be monitored by analytical techniques such as reverse-phase HPLC or mass spectrometry.
-
Purification: Once the reaction is complete, the labeled peptide can be purified from excess reagent and byproducts using techniques like size-exclusion chromatography or reverse-phase HPLC.
Protocol 2: On-Resin Peptide Labeling with this compound
-
Resin Preparation: After the final deprotection of the N-terminal Fmoc group on the solid support, wash the resin thoroughly with DMF.
-
Reagent Preparation: Prepare a solution of this compound (3-5 molar equivalents) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (6 molar equivalents) in DMF.[1]
-
Coupling Reaction: Add the isothiocyanate/DIPEA mixture to the resin and agitate at room temperature for 2 hours to overnight.[1] Ensure the reaction is protected from light.[1]
-
Washing: After the incubation period, remove the reaction solution and wash the resin extensively with DMF to remove unreacted reagents.
-
Cleavage and Deprotection: Cleave the labeled peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., TFA/TIS/H2O).
-
Purification: Purify the crude labeled peptide using reverse-phase HPLC.
Visualizations
Caption: Troubleshooting workflow for low yield in peptide coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cysteine specific bioconjugation with benzyl isothiocyanates - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02934C [pubs.rsc.org]
- 4. peptideweb.com [peptideweb.com]
- 5. benchchem.com [benchchem.com]
- 6. Optimization of the extraction condition for benzyl isothiocyanate contents in Salvadora persica roots “Siwak” - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 4-Ethylphenyl Isothiocyanate in Edman Degradation
Welcome to the technical support center for the use of 4-Ethylphenyl isothiocyanate (EPI) in Edman degradation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions related to potential side reactions and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound (EPI) and why would I use it in Edman degradation?
A1: this compound is a derivative of phenyl isothiocyanate (PITC), the classical reagent used in Edman degradation for the sequential N-terminal sequencing of peptides and proteins. The ethyl group on the phenyl ring can, in theory, modify the properties of the resulting thiohydantoin (EPTH) amino acid derivatives, potentially altering their chromatographic behavior. Researchers might consider using EPI or other PITC derivatives to optimize separation in specific HPLC systems or to develop novel sequencing methodologies.
Q2: How does the reaction mechanism of EPI differ from PITC in Edman degradation?
A2: The fundamental reaction mechanism of EPI is expected to be identical to that of PITC.[1] The process involves three main steps:
-
Coupling: The isothiocyanate group of EPI reacts with the free N-terminal amino group of the peptide under alkaline conditions to form a 4-Ethylphenylthiocarbamoyl (EPTC) peptide.
-
Cleavage: Under acidic conditions, the EPTC-peptide undergoes cyclization, and the N-terminal amino acid is cleaved off as a thiazolinone derivative.
-
Conversion: The unstable thiazolinone derivative is then converted into a more stable 4-Ethylphenylthiohydantoin (EPTH) amino acid, which is subsequently identified by HPLC.
Q3: What are the potential advantages and disadvantages of using EPI over PITC?
| Feature | Potential Advantage of EPI | Potential Disadvantage of EPI |
| Chromatographic Separation | The ethyl group alters the hydrophobicity of the EPTH-amino acid derivatives, which may lead to better separation of certain derivatives on reverse-phase HPLC columns compared to their PTH counterparts. | The altered retention times will require the development and validation of new HPLC methods and the synthesis of EPTH-amino acid standards. |
| Reaction Kinetics | No clear advantage is expected. | The ethyl group may introduce steric hindrance, potentially slowing down the coupling reaction with the N-terminal amino acid, especially for bulkier amino acids.[2] |
| Detection | The chromophoric properties are expected to be similar to PITC, allowing for UV detection.[2] | No significant disadvantage is expected. |
Q4: What are the common, non-reagent-specific issues I might encounter during Edman degradation?
A4: Several issues are inherent to the Edman degradation method, regardless of the isothiocyanate reagent used:[1]
-
N-terminal Blockage: If the N-terminal amino group of the peptide is chemically modified (e.g., acetylated or formylated), the coupling reaction cannot occur, and the sequencing will fail from the start.
-
Peptide Length Limitation: The efficiency of each cycle is not 100%. With each cycle, the amount of peptide available for the next cycle decreases. This cumulative loss limits the practical sequencing length to typically 30-50 residues.[1]
-
Peptide Washout: Small, hydrophilic peptides may be lost during the solvent extraction steps.
-
Incomplete Reactions: Incomplete coupling or cleavage reactions can lead to a "lag" in the sequence, where a small amount of the previous amino acid is detected in the current cycle.
Troubleshooting Guide for Side Reactions of this compound
This guide focuses on identifying and mitigating side reactions and other issues that may arise when using EPI in Edman degradation.
Issue 1: Presence of Unexpected Peaks in the HPLC Chromatogram
Possible Cause A: Formation of Di-ethylphenylthiourea (DEPTU) and Di-ethylphenylurea (DEPU)
-
Explanation: These are common byproducts in Edman degradation using PITC, and their EPI-equivalents are expected.[3] DEPTU is formed from the reaction of EPI with the degradation product of the 4-Ethylphenylthiocarbamoyl (EPTC) group. DEPU can be formed from the hydrolysis of DEPTU or from the reaction of EPI with any contaminating amines.
-
Identification: These byproducts will typically appear as consistent peaks in every cycle of the HPLC chromatogram. Their retention times will not correspond to any of the standard EPTH-amino acids.
-
Solution:
-
Optimize Reagent Purity: Ensure the this compound and all solvents are of the highest possible purity to minimize side reactions.
-
Optimize Reaction Conditions: Adjust the coupling and cleavage times and temperatures to maximize the efficiency of the primary reaction and minimize byproduct formation.
-
Blank Run: Perform a blank run with all reagents but without a peptide sample to identify reagent-related artifact peaks.
-
Data Analysis: In your data analysis software, you can often designate these known artifact peaks to be ignored during the automated sequence calling.
-
Possible Cause B: Incomplete Conversion of the Thiazolinone Derivative
-
Explanation: The conversion of the thiazolinone derivative to the more stable EPTH-amino acid may be incomplete. This can result in multiple peaks for a single amino acid residue.
-
Identification: You may observe a smaller, less stable peak eluting near the main EPTH-amino acid peak.
-
Solution:
-
Optimize Conversion Step: Ensure the temperature and time for the conversion step are adequate. For PITC, this is typically done by heating in an acidic solution.[1]
-
Check Reagent Quality: Ensure the acid used for the conversion is fresh and at the correct concentration.
-
Issue 2: Low Sequencing Efficiency or Decreasing Signal Over Cycles
Possible Cause A: Steric Hindrance from the Ethyl Group
-
Explanation: The ethyl group on the phenyl ring of EPI is bulkier than the hydrogen in PITC. This may cause steric hindrance, leading to incomplete coupling with the N-terminal amino acid, especially with amino acids that have bulky side chains (e.g., Val, Ile, Leu).[2]
-
Identification: A consistently low yield of the EPTH-amino acid for certain residues, or a rapid drop-off in signal intensity over the sequencing run.
-
Solution:
-
Optimize Coupling Conditions: Increase the reaction time or temperature for the coupling step to drive the reaction to completion.
-
Increase Reagent Concentration: A higher molar excess of EPI in the coupling buffer may improve the reaction efficiency.
-
Possible Cause B: Instability of EPTH-Amino Acid Derivatives
-
Explanation: The stability of the EPTH-amino acid derivatives is not well-characterized. Some derivatives may be less stable than their PTH counterparts and could degrade during the extraction, conversion, or HPLC analysis steps.
-
Identification: The appearance of multiple degradation peaks in the chromatogram or a lower-than-expected peak area for a specific EPTH-amino acid.
-
Solution:
-
Handle Samples Promptly: Analyze the EPTH-amino acid samples by HPLC as soon as possible after they are generated.
-
Control Temperature: Keep samples cool during storage and in the autosampler to minimize degradation.
-
Synthesize Standards: Synthesize and test the stability of individual EPTH-amino acid standards under your experimental conditions to identify any particularly labile derivatives.
-
Experimental Protocols
The following are generalized protocols for Edman degradation. When using this compound, optimization of reaction times, temperatures, and solvent washes may be necessary.
I. Sample Preparation
Proper sample preparation is critical for successful Edman degradation. The sample should be free of salts, detergents, and other contaminants that can interfere with the chemistry.
-
For Proteins in Solution:
-
Precipitate the protein using a method like chloroform/methanol precipitation to remove interfering substances.
-
Resuspend the protein pellet in a minimal volume of a suitable buffer for Edman degradation (e.g., 50% acetonitrile).
-
-
For Proteins in Gels:
-
Separate the protein by 1D or 2D SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Stain the membrane with a compatible dye (e.g., Coomassie Blue) and excise the protein band of interest.
-
Thoroughly wash the excised membrane piece with high-purity water to remove any residual glycine from the transfer buffer.
-
II. Edman Degradation Cycle (Conceptual)
This protocol outlines the key chemical steps. In an automated sequencer, these steps are performed in a programmed sequence.
-
Coupling Reaction:
-
Reagent: A solution of this compound in a suitable solvent (e.g., heptane or acetonitrile).
-
Buffer: A basic coupling buffer (e.g., N-methylpiperidine in water/acetonitrile).
-
Procedure: The peptide sample is exposed to the EPI solution in the basic buffer at a controlled temperature (e.g., 50°C) for a defined period (e.g., 20 minutes).
-
Wash: Excess reagent and byproducts are removed with solvent washes (e.g., heptane and ethyl acetate).
-
-
Cleavage Reaction:
-
Reagent: Anhydrous trifluoroacetic acid (TFA).
-
Procedure: The dried, derivatized peptide is exposed to TFA to cleave the N-terminal amino acid as a thiazolinone derivative.
-
Extraction: The thiazolinone derivative is extracted with an organic solvent (e.g., ethyl acetate or butyl chloride). The remaining, shortened peptide is dried for the next cycle.
-
-
Conversion to EPTH-Amino Acid:
-
Reagent: Aqueous TFA (e.g., 25% v/v).
-
Procedure: The extracted thiazolinone derivative is heated in aqueous TFA (e.g., at 65°C for 20 minutes) to convert it to the more stable EPTH-amino acid derivative.
-
Drying: The sample is dried completely before reconstitution for HPLC analysis.
-
III. HPLC Analysis of EPTH-Amino Acids
-
Column: A standard C18 reverse-phase column is a good starting point.
-
Mobile Phase: A gradient elution is typically used.
-
Solvent A: An aqueous buffer (e.g., acetate or phosphate buffer) at a controlled pH.
-
Solvent B: An organic solvent, typically acetonitrile.
-
-
Detection: UV detection at a wavelength appropriate for the EPTH chromophore (likely around 269 nm, similar to PTH-amino acids).
-
Identification: The retention time of the unknown EPTH-amino acid is compared to the retention times of synthesized EPTH-amino acid standards.
Note: The development of a robust HPLC method will require the synthesis and purification of all 20 EPTH-amino acid standards to create a reliable retention time map.
Visualizations
Caption: Workflow of Edman degradation using this compound.
Caption: Troubleshooting logic for issues in Edman degradation with EPI.
References
Technical Support Center: 4-Ethylphenyl Isothiocyanate Derivatives in HPLC Solvents
This technical support center provides guidance on the stability of 4-Ethylphenyl isothiocyanate and its derivatives in common High-Performance Liquid Chromatography (HPLC) solvents. The information is intended for researchers, scientists, and drug development professionals to troubleshoot potential issues during their experiments.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in common HPLC solvents?
A1: Isothiocyanates (ITCs), including this compound and its derivatives, exhibit limited stability in many common HPLC solvents, particularly in aqueous and alcoholic media.[1] Acetonitrile is generally the most suitable organic solvent for minimizing degradation.[2] Their stability is significantly influenced by the solvent type, temperature, and pH.
Q2: Which HPLC solvents are recommended for this compound analysis?
A2: For optimal stability, it is recommended to use acetonitrile as the organic modifier in your mobile phase.[2] If aqueous solutions are necessary, they should be kept at an acidic pH.[2] Methanol and methanol/water mixtures should be used with caution as they can accelerate the degradation of ITCs.[2]
Q3: What are the primary degradation products of this compound in HPLC solvents?
A3: In the presence of nucleophilic solvents like water and alcohols, isothiocyanates can degrade to form thiocarbamates and disubstituted thioureas.[2] For example, in methanol, the formation of methyl thiocarbamates can be expected, while in ethanol, ethyl thiocarbamates may form. In aqueous solutions, the primary degradation can lead to the formation of corresponding amines and eventually disubstituted thioureas.
Q4: How does temperature affect the stability of this compound solutions?
A4: Increased temperature accelerates the degradation of isothiocyanates.[2] For instance, studies on the isothiocyanate iberin showed a significantly faster degradation at 30 °C and 40 °C compared to 20 °C.[2] Therefore, it is advisable to store stock solutions and samples at low temperatures (e.g., 4 °C) and to use a temperature-controlled autosampler set to a low temperature during HPLC analysis.
Q5: What is the impact of pH on the stability of this compound in aqueous solutions?
A5: Isothiocyanates are more stable at acidic pH and unstable at alkaline pH.[2] As the pH increases, the rate of degradation significantly accelerates. For analyses requiring aqueous buffers, maintaining a pH below 7 is recommended to enhance the stability of the analyte.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound and its derivatives.
| Problem | Potential Cause | Troubleshooting Steps |
| Peak Tailing | - Secondary interactions with residual silanols on the column. - Column degradation. | - Use a mobile phase with a lower pH to reduce silanol interactions. - Consider using a column with end-capping. - Test the column with a standard compound to check for degradation.[3] |
| Ghost Peaks | - Contaminants in the mobile phase or injection of a solvent different from the mobile phase. - Carryover from previous injections. | - Ensure high purity of HPLC-grade solvents. - Inject the sample dissolved in the initial mobile phase whenever possible.[4] - Implement a robust needle wash program in the autosampler. |
| Irregular Baseline/Noise | - Degraded or contaminated mobile phases. - Air bubbles in the system. - Detector lamp issues. | - Prepare fresh mobile phase daily. - Degas the mobile phase properly. - Check the detector lamp's intensity and ensure the flow cell is clean.[3] |
| Shifting Retention Times | - Inconsistent mobile phase composition. - Column degradation. - Fluctuations in column temperature. | - Ensure accurate and consistent preparation of the mobile phase. - Use a column oven to maintain a stable temperature.[4] - Check for column degradation by running a standard.[3] |
| High Backpressure | - Blockage in the system (e.g., guard column, column frit). - Precipitation of sample or buffer in the mobile phase. | - Flush the column with a strong solvent. - Replace the guard column or column frit if necessary. - Ensure the sample is fully dissolved in the mobile phase and that buffers are soluble in the entire gradient range.[5] |
Quantitative Data Summary
The following tables summarize the stability data for the isothiocyanate iberin, which can be used as a proxy to understand the stability of this compound derivatives.
Table 1: Stability of Iberin in Different Solvents at 20 °C, 30 °C, and 40 °C
| Solvent | % Degradation at 20 °C (over two weeks) | % Degradation at 30 °C (over one week) | % Degradation at 40 °C (over one week) |
| Acetonitrile | Stable | Stable | Stable |
| Ethanol | ~15% | ~25% | ~40% |
| Methanol | ~20% | ~35% | ~55% |
| Water | ~15% | ~45% | ~70% |
| Methanol/Water (50:50, v/v) | ~39% | ~60% | ~95% |
| Data adapted from a study on Iberin stability.[2] |
Table 2: Effect of pH on Iberin Stability in 0.1 mM Phosphate Buffer at 20 °C
| pH | Observation (after seven hours) |
| 3 | Stable |
| 5 | Stable |
| 7 | Minor degradation |
| 9 | Significant degradation |
| 11 | ~25% degradation |
| Data adapted from a study on Iberin stability.[2] |
Experimental Protocols
Protocol 1: HPLC Method for Isothiocyanate Analysis
This protocol is a general guideline and may require optimization for specific this compound derivatives.
-
HPLC System: A standard HPLC system with a binary pump, autosampler with temperature control, column oven, and a photodiode array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid (for acidic pH)
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution:
-
0-5 min: 5% B
-
5-25 min: Linear gradient from 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: Re-equilibration at 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Autosampler Temperature: 4 °C
-
Injection Volume: 10 µL
-
Detection: PDA detector monitoring at a relevant wavelength for the specific derivative (e.g., 245 nm).
Visualizations
Caption: Experimental workflow for HPLC analysis.
Caption: Factors influencing ITC stability.
References
troubleshooting incomplete derivatization with 4-Ethylphenyl isothiocyanate
Welcome to the technical support center for 4-Ethylphenyl isothiocyanate (Epitc). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their derivatization experiments and resolving common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a derivatizing agent used in analytical chemistry, particularly for the analysis of primary and secondary amines by High-Performance Liquid Chromatography (HPLC). It reacts with the amine group of an analyte to form a thiourea derivative. This derivatization is often employed to enhance the detectability of the analyte, for instance by introducing a chromophore for UV detection, and to improve its chromatographic properties.
Q2: What is the general mechanism of derivatization with this compound?
The derivatization reaction involves the nucleophilic attack of the amino group of the analyte on the electrophilic carbon atom of the isothiocyanate group (-N=C=S) of this compound. This reaction results in the formation of a stable thiourea linkage.
Q3: I am observing a small peak for my derivatized analyte and a large peak for my underivatized analyte. What is the likely cause?
This is a clear indication of incomplete derivatization. The underivatized analyte, being more polar, may elute earlier and exhibit poor peak shape (tailing) on a reversed-phase HPLC column. The small derivative peak signifies that the reaction has not proceeded to completion.[1]
Q4: What are the common causes of incomplete derivatization with this compound?
Several factors can lead to incomplete derivatization. These can be broadly categorized as issues with reagents, reaction conditions, or the sample matrix.
-
Reagent-related issues:
-
Degraded Reagent: Isothiocyanates can degrade over time, especially if exposed to moisture.
-
Insufficient Reagent: The molar ratio of the derivatizing agent to the analyte may be too low.[1]
-
-
Suboptimal Reaction Conditions:
-
Incorrect pH: The pH of the reaction mixture is crucial for the nucleophilicity of the amine.
-
Insufficient Reaction Time or Temperature: The reaction may not have had enough time or energy to reach completion.[2]
-
-
Sample Matrix Effects:
Q5: My chromatogram shows multiple or broad peaks for a single analyte after derivatization. What could be the reason?
This can be caused by a few factors:
-
Incomplete Reaction: As mentioned, the presence of both the derivatized and underivatized analyte will result in multiple peaks. Re-optimization of the reaction conditions is necessary.[2]
-
Side Reactions: The this compound may react with other functional groups in your analyte or with components in the sample matrix, leading to the formation of byproducts.[2]
-
Isomerization: The sample preparation or derivatization conditions themselves could potentially cause isomerization of the analyte, resulting in multiple peaks.[1]
Q6: The baseline in my chromatogram is high and noisy after derivatization. How can I resolve this?
A high and noisy baseline is often due to excess derivatizing reagent or contaminants.
-
Excess Derivatizing Reagent: A large excess of unreacted this compound or its hydrolysis byproducts can interfere with the chromatography.[2] Consider quenching the reaction or performing a cleanup step after derivatization.
-
Contamination: Contaminants in your solvents or from your sample preparation workflow can contribute to a noisy baseline. Running a solvent blank can help identify the source of contamination.[1]
Troubleshooting Guides
Issue: Low Derivatization Yield
This troubleshooting guide will help you address the issue of low derivatization yield, characterized by a small product peak and a large starting material peak in your chromatogram.
References
Technical Support Center: 4-Ethylphenyl Isothiocyanate in Amino Acid Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 4-Ethylphenyl isothiocyanate (EPI) in reactions with amino acids, particularly in the context of peptide sequencing and modification.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction of this compound (EPI) with a peptide?
A1: The primary reaction of EPI is with the uncharged N-terminal α-amino group of a peptide under mildly alkaline conditions.[1][2] This reaction, analogous to the classical Edman degradation, forms a 4-Ethylphenylthiocarbamoyl (EPTC) derivative of the peptide.[1][2]
Q2: What are the most common byproducts in EPI reactions with peptides?
A2: Common byproducts can be categorized into two main types:
-
Reagent-derived impurities: Similar to Edman degradation using PITC, side reactions of EPI can lead to the formation of N,N'-bis(4-ethylphenyl)thiourea (DEPTU) and N,N'-bis(4-ethylphenyl)urea (DEPU).[3] The use of anhydrous solvents and an inert atmosphere can help minimize the formation of these byproducts.[3]
-
Side-chain modifications: EPI can react with nucleophilic amino acid side chains, most notably the ε-amino group of lysine and the sulfhydryl group of cysteine.[4]
Q3: How does pH affect the formation of byproducts?
A3: The pH of the reaction medium is a critical factor in determining the extent and nature of byproduct formation.
-
Reaction with Lysine: The reaction with the ε-amino group of lysine is favored under alkaline conditions (pH 9-11), where the amino group is deprotonated and thus more nucleophilic.[4]
-
Reaction with Cysteine: The reaction with the sulfhydryl group of cysteine is favored at a lower pH range (pH 6-8), which facilitates the formation of a thiolate anion.[4]
Q4: Can EPI react with other amino acid side chains?
A4: While reactions with lysine and cysteine are the most significant, other nucleophilic side chains such as those of histidine, serine, and threonine could potentially react with EPI, although generally to a much lesser extent. The reactivity is dependent on the specific reaction conditions and the accessibility of the side chain.
Q5: Why might I see a decreasing signal in sequential analyses (Edman degradation)?
A5: A decreasing signal over multiple cycles is a known limitation of Edman degradation.[5] This can be due to incomplete coupling or cleavage reactions, leading to a cumulative loss of sample at each step.[5] The bulkier 4-ethylphenyl group of EPI might cause steric hindrance, potentially slowing down the coupling reaction compared to the smaller phenyl isothiocyanate.[5]
Troubleshooting Guides
Problem 1: Low Yield of the Desired 4-Ethylphenylthiohydantoin (EPTH)-Amino Acid
| Potential Cause | Recommended Solution |
| Incomplete Coupling Reaction | The ethyl group on the phenyl ring may cause steric hindrance, slowing the reaction.[5] Solution: Increase the reaction time for the coupling step and/or use a higher molar excess of EPI. |
| N-terminal Blocking | The N-terminal amino group of the peptide is chemically modified (e.g., acetylated).[1] Solution: Confirm the presence of a free N-terminus using a method like the ninhydrin test. If blocked, chemical or enzymatic deblocking may be necessary. |
| Poor Reagent Quality | The EPI reagent may be old or contain impurities. Solution: Use fresh, high-purity EPI for reactions. |
Problem 2: Presence of Unexpected Peaks in HPLC/MS Analysis
| Potential Cause | Recommended Solution |
| Side-chain Modification | EPI has reacted with nucleophilic amino acid side chains (e.g., lysine, cysteine). Solution: Adjust the pH of the reaction to minimize unwanted side reactions. For example, if lysine modification is an issue, perform the reaction at a pH closer to neutral. |
| Formation of Reagent-Derived Byproducts | Side reactions of EPI have formed DEPTU or DEPU.[3] Solution: Ensure the use of anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize these side reactions.[3] |
| Instability of EPTC-Amino Acid | The intermediate 4-Ethylphenylthiocarbamoyl (EPTC)-amino acid may be unstable at room temperature.[6] Solution: Keep samples at low temperatures (e.g., 0-4°C) during and after the reaction to minimize degradation.[6] |
Quantitative Data on Byproduct Formation
Table 1: Expected pH-Dependence of EPI Reactivity with Amino Acid Side Chains
| Amino Acid | Side Chain Nucleophile | Optimal pH for Reaction | Expected Reactivity |
| Lysine | ε-Amino group | 9 - 11[4] | High |
| Cysteine | Sulfhydryl group | 6 - 8[4] | High |
| Histidine | Imidazole group | ~ 6 - 7 | Moderate |
| N-terminus | α-Amino group | > 8 | High (Primary Reaction) |
Table 2: Common Byproducts and their Likely Origin
| Byproduct | Chemical Name | Likely Origin |
| DEPTU | N,N'-bis(4-ethylphenyl)thiourea | Reaction of EPI with trace amounts of water or primary amines. |
| DEPU | N,N'-bis(4-ethylphenyl)urea | Desulfurization of DEPTU. |
| EPTH-Lysine (side-chain modified) | 3-(4-Ethylphenyl)-2-thiohydantoin derivative of Lysine | Reaction of EPI with the ε-amino group of a lysine residue. |
| Dithiocarbamate Adduct of Cysteine | - | Reaction of EPI with the sulfhydryl group of a cysteine residue. |
Experimental Protocols
Protocol 1: General Procedure for Reaction of EPI with a Peptide N-terminus
-
Sample Preparation: Dissolve the peptide in a suitable buffer (e.g., 50 mM sodium bicarbonate, pH 8.5).
-
Reagent Preparation: Prepare a solution of this compound in an anhydrous solvent such as acetonitrile.
-
Coupling Reaction: Add a 10-fold molar excess of the EPI solution to the peptide solution. Incubate at 40-50°C for 30-60 minutes under an inert atmosphere.[7]
-
Extraction of Excess Reagent: After the reaction, extract the excess EPI and its byproducts with an organic solvent like ethyl acetate.
-
Cleavage: Dry the aqueous phase containing the EPTC-peptide and treat with anhydrous trifluoroacetic acid (TFA) to cleave the N-terminal amino acid derivative.[8]
-
Conversion to EPTH-Amino Acid: Heat the cleaved product in aqueous acid to convert the anilinothiazolinone (ATZ) derivative to the more stable 4-Ethylphenylthiohydantoin (EPTH)-amino acid.[9]
-
Analysis: Analyze the resulting EPTH-amino acid by HPLC or LC-MS/MS.[8]
Protocol 2: HPLC-MS/MS Method for Identification of Byproducts
-
Chromatographic Separation:
-
Column: Use a C18 reversed-phase column (e.g., 25 cm long, 5 µm particle size, 30 nm pore size).[6]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Develop a suitable gradient from 5% to 95% Mobile Phase B to separate the desired EPTH-amino acids from potential byproducts.
-
Column Temperature: Maintain the column at 40°C.[6]
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Use positive ion electrospray ionization (ESI).
-
MS1 Scan: Perform a full scan to detect the protonated molecular ions of the expected EPTH-amino acids and potential byproducts.
-
MS/MS Fragmentation: For confirmation, perform tandem mass spectrometry (MS/MS) on the parent ions of interest. The fragmentation pattern will show characteristic losses from the amino acid side chain and the EPTH core structure.[5]
-
Visualizations
Caption: Main reaction pathway of this compound with a peptide.
Caption: Side reactions of EPI with Lysine and Cysteine residues.
Caption: Troubleshooting workflow for EPI reactions.
References
- 1. Edman degradation - Wikipedia [en.wikipedia.org]
- 2. longdom.org [longdom.org]
- 3. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of phenylthiohydantoin amino acid mixtures for sequencing by thermospray liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of phenyl(thiocarbamoyl) amino acids and optimization of their separation by high-performance liquid chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]
- 8. Workflow of Edman degradation - Creative Proteomics [creative-proteomics.com]
- 9. 26.6 Peptide Sequencing: The Edman Degradation – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Technical Support Center: 4-Ethylphenyl Isothiocyanate Protein Labeling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the yield of protein labeling with 4-Ethylphenyl isothiocyanate.
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism of this compound with proteins?
This compound reacts with nucleophilic groups on the protein surface. The primary targets are the free primary amine groups (-NH₂) found on the N-terminus of the polypeptide chain and the ε-amino group of lysine residues.[1][2][3][4] The isothiocyanate group (-N=C=S) of this compound forms a stable, covalent thiourea bond with these amino groups.[1][5] Under certain conditions, it can also react with thiol groups (-SH) on cysteine residues to form a dithiocarbamate linkage.[1][6]
Q2: What is the optimal pH for labeling proteins with this compound?
For efficient labeling of primary amines (lysine residues and the N-terminus), a slightly alkaline pH in the range of 8.5 to 9.5 is generally recommended.[4] At this pH, the amino groups are predominantly in their unprotonated, nucleophilic state, which is necessary for the reaction to proceed. Labeling at a neutral or acidic pH will be significantly less efficient for amines.[6]
Q3: How should I prepare and store my this compound stock solution?
This compound is hydrophobic and should be dissolved in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to prepare a concentrated stock solution.[4] It is crucial to use a high-quality, anhydrous solvent to prevent the hydrolysis of the isothiocyanate group. Stock solutions should be prepared fresh for each labeling reaction and protected from light and moisture.[4] Long-term storage of the stock solution is not recommended due to potential degradation.
Q4: My protein is in a buffer containing Tris or glycine. Can I proceed with the labeling reaction?
No, you should not proceed with the labeling reaction in buffers containing primary amines like Tris or glycine.[4] These buffer components will compete with the protein's amino groups for reaction with the this compound, significantly reducing the labeling efficiency. It is essential to dialyze or buffer-exchange your protein into an amine-free buffer, such as a carbonate-bicarbonate buffer or a phosphate buffer at the desired pH, before starting the conjugation.[4]
Q5: How can I remove unreacted this compound after the labeling reaction?
Unreacted this compound and any byproducts must be removed to prevent interference in downstream applications. Common methods for purification of the labeled protein include:
-
Size-exclusion chromatography (gel filtration): This is a highly effective method for separating the larger labeled protein from the smaller, unreacted labeling reagent.
-
Dialysis: Extensive dialysis against an appropriate buffer can also be used to remove small molecules.
-
Spin desalting columns: These offer a quick and convenient method for buffer exchange and removal of small molecules for smaller sample volumes.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Labeling Efficiency | Incorrect reaction pH. | Ensure the pH of the reaction buffer is between 8.5 and 9.5 for optimal amine reactivity. |
| Presence of competing nucleophiles in the buffer (e.g., Tris, glycine, azide). | Dialyze the protein into an amine-free buffer like sodium carbonate-bicarbonate or phosphate buffer.[4] | |
| Degraded this compound. | Prepare a fresh stock solution of this compound in anhydrous DMSO or DMF immediately before use.[4] | |
| Insufficient molar excess of the labeling reagent. | Increase the molar ratio of this compound to protein. This may require empirical optimization.[2] | |
| Low protein concentration. | For efficient labeling, the protein concentration should ideally be at least 2 mg/mL.[4] | |
| Protein Precipitation during Labeling | High degree of labeling leading to increased hydrophobicity. | Decrease the molar excess of this compound. Optimize the reaction time to control the degree of labeling. |
| Protein instability at the labeling pH. | Perform the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration. Consider adding stabilizing agents like glycerol if compatible with your protein and downstream application.[2] | |
| Use of a suboptimal solvent for the labeling reagent. | Ensure the organic solvent used to dissolve the this compound is of high purity and added slowly to the protein solution with gentle mixing. | |
| Altered Protein Activity | Modification of critical amino acid residues in the active or binding site. | Reduce the molar excess of this compound to decrease the overall degree of labeling. If possible, consider site-directed mutagenesis to protect critical lysine residues. |
| Denaturation of the protein during the labeling process. | Perform the reaction at a lower temperature (4°C). Ensure the pH of the labeling buffer is within the stability range of your protein. | |
| High Background Signal in Downstream Applications | Incomplete removal of unreacted this compound. | Improve the purification method. Increase the length of the size-exclusion column, perform additional dialysis steps, or use a fresh spin desalting column. |
| Non-specific binding of the labeled protein. | Introduce a blocking step in your downstream application (e.g., using BSA or non-fat dry milk for immunoassays). Include appropriate wash steps in your protocol. |
Experimental Protocols
General Protocol for Protein Labeling with this compound
This protocol is a general guideline and may require optimization for your specific protein and application.
1. Protein Preparation:
- The protein solution should be at a concentration of 2-10 mg/mL in an amine-free buffer.
- Recommended buffer: 0.1 M sodium carbonate-bicarbonate buffer, pH 9.0.
- If the protein is in a buffer containing primary amines (e.g., Tris, glycine), it must be dialyzed against the labeling buffer before proceeding.[4]
2. Preparation of this compound Stock Solution:
- Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 1-10 mg/mL.[4]
- Vortex briefly to ensure it is fully dissolved.
3. Labeling Reaction:
- Slowly add the desired molar excess of the this compound stock solution to the protein solution while gently stirring. A starting point is a 10-20 fold molar excess of the dye to the protein.[2]
- Protect the reaction mixture from light by wrapping the tube in aluminum foil.
- Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with continuous gentle mixing.[2]
4. Quenching the Reaction (Optional but Recommended):
- To stop the reaction, add a quenching buffer containing a primary amine (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.
- Incubate for an additional 30-60 minutes at room temperature.
5. Purification of the Labeled Protein:
- Remove the unreacted this compound and quenching buffer components using size-exclusion chromatography, dialysis, or a spin desalting column.
- Equilibrate the chosen purification system with the desired storage buffer for the protein.
- Collect the fractions containing the labeled protein.
6. Determination of Degree of Labeling (DOL):
- The DOL (the average number of label molecules per protein molecule) can be estimated by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of the this compound label. Note that the absorbance maximum for this compound is not as well-defined in the visible spectrum as fluorescent dyes, which may complicate this measurement. Mass spectrometry is a more accurate method for determining the degree of labeling.
Visualizations
Caption: Workflow for this compound protein labeling.
Caption: Troubleshooting logic for low labeling yield.
References
- 1. Physiological relevance of covalent protein modification by dietary isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Isothiocyanate Compounds as Fluorescent Labeling Agents for Immune Serum - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification Strategies for Reactions Involving 4-Ethylphenyl Isothiocyanate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when removing excess 4-Ethylphenyl isothiocyanate from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for removing excess this compound from a reaction mixture?
A1: The most common methods for removing unreacted this compound include quenching with a primary or secondary amine to form a thiourea derivative, liquid-liquid extraction, column chromatography, and the use of scavenger resins. The choice of method depends on the properties of the desired product, the scale of the reaction, and the required level of purity.
Q2: How does quenching help in the removal of this compound?
A2: Quenching involves adding a nucleophilic reagent, typically a primary or secondary amine, to the reaction mixture. The amine reacts with the electrophilic isothiocyanate group of this compound to form a more polar N,N'-disubstituted thiourea. This newly formed thiourea derivative often has significantly different solubility and chromatographic properties compared to the desired product, facilitating its removal through extraction or chromatography. For instance, using a simple amine like benzylamine will convert the isothiocyanate into a thiourea that can be more easily separated.
Q3: When is liquid-liquid extraction a suitable method for purification?
A3: Liquid-liquid extraction is a good choice when there is a significant polarity difference between your desired product and the excess this compound or its quenched thiourea derivative.[1] For example, if your product is highly polar and soluble in an aqueous phase, the less polar isothiocyanate can be extracted into an immiscible organic solvent like ethyl acetate or dichloromethane. Conversely, if your product is in the organic phase, washing with an aqueous solution can remove polar impurities.
Q4: Can I use column chromatography to remove this compound?
A4: Yes, column chromatography is a highly effective method for purifying products from reactions containing this compound, especially when high purity is required.[2] Since this compound is a relatively nonpolar compound, it can be separated from more polar products using normal-phase silica gel chromatography with a nonpolar eluent system, such as a gradient of ethyl acetate in hexanes.
Q5: What are scavenger resins and how do they work for isothiocyanate removal?
A5: Scavenger resins are solid-supported reagents designed to react with and bind to specific types of molecules, thereby removing them from solution. For removing excess isothiocyanates, amine-functionalized scavenger resins are particularly effective. The basic amine groups on the resin react with the isothiocyanate to form a resin-bound thiourea. The excess reagent is thus sequestered onto the solid support, which can then be easily removed by filtration. This method offers a simple and efficient work-up procedure.
Troubleshooting Guides
Problem: Difficulty in Removing the Formed Thiourea by Extraction
| Possible Cause | Troubleshooting Steps |
| The formed thiourea has similar polarity to the desired product. | - Select a different quenching amine: Choose an amine that will result in a thiourea with a significantly different polarity. For example, using a more polar amine can make the resulting thiourea more water-soluble. - Switch to column chromatography: If extraction is ineffective, column chromatography will likely provide better separation based on the subtle differences in polarity. |
| The thiourea is not precipitating out of the solution. | - Change the solvent system: After quenching, try adding a solvent in which your product is soluble but the thiourea is not, to induce precipitation of the thiourea. - Cool the reaction mixture: Lowering the temperature can decrease the solubility of the thiourea and promote precipitation. |
Problem: Co-elution of this compound with the Product during Column Chromatography
| Possible Cause | Troubleshooting Steps |
| The polarity of the product and the isothiocyanate are too similar. | - Optimize the eluent system: Use a less polar solvent system or a shallow gradient to improve separation. Hexane/ethyl acetate or hexane/dichloromethane systems are good starting points.[2] - Quench before chromatography: React the excess isothiocyanate with an amine to form the more polar thiourea, which will have a different retention time on the column. |
| The column is overloaded. | - Reduce the amount of crude material loaded onto the column. - Use a larger column. |
Data Presentation
| Purification Method | Typical Purity of Final Product | Typical Recovery/Yield of Desired Product | Key Considerations |
| Quenching followed by Extraction | Moderate to High | Good to Excellent | Dependent on the solubility difference between the product and the formed thiourea. |
| Column Chromatography | High to Very High | Good | Can be time-consuming and require significant solvent usage.[2] |
| Amine Scavenger Resin | High | Good to Excellent | Simple filtration work-up; cost of the resin can be a factor. |
| Distillation (for volatile products) | High | Variable | Only suitable if the desired product is volatile and thermally stable. |
Note: The actual purity and recovery will depend on the specific reaction conditions and the nature of the desired product.
Experimental Protocols
Protocol 1: Quenching with Benzylamine followed by Liquid-Liquid Extraction
-
Reaction Quenching: After the primary reaction is complete (as monitored by TLC or LC-MS), add benzylamine (1.2 equivalents relative to the excess this compound) to the reaction mixture. Stir at room temperature for 1-2 hours.
-
Solvent Addition: Dilute the reaction mixture with an organic solvent such as ethyl acetate.
-
Aqueous Wash: Transfer the mixture to a separatory funnel and wash with 1M HCl to remove any unreacted benzylamine.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, now free of the isothiocyanate. The formed thiourea will likely have different solubility and can often be removed during the aqueous washes or may require subsequent chromatography.
Protocol 2: Purification by Column Chromatography
-
Sample Preparation: Concentrate the crude reaction mixture. If the residue is an oil, dissolve it in a minimal amount of the chromatography eluent. If it is a solid, it can be dry-loaded onto silica gel.
-
Column Packing: Pack a silica gel column with a suitable nonpolar solvent system, for example, 9:1 hexanes:ethyl acetate.
-
Loading and Elution: Load the sample onto the column and elute with a gradient of increasing polarity (e.g., from 9:1 to 1:1 hexanes:ethyl acetate).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the purified product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Removal using an Amine Scavenger Resin
-
Resin Selection: Choose a polymer-supported amine scavenger resin (e.g., aminomethylated polystyrene).
-
Resin Addition: Add the scavenger resin (typically 2-3 equivalents relative to the excess isothiocyanate) to the reaction mixture.
-
Incubation: Stir the mixture at room temperature. The reaction time can vary from a few hours to overnight. Monitor the disappearance of the this compound by TLC or LC-MS.
-
Filtration: Once the scavenging is complete, filter the reaction mixture to remove the resin-bound thiourea.
-
Washing and Concentration: Wash the resin with a small amount of the reaction solvent. Combine the filtrate and washings, and then remove the solvent under reduced pressure to yield the purified product.
Mandatory Visualizations
Caption: Decision workflow for selecting a purification method.
Caption: Activation of the Nrf2 signaling pathway by this compound.
References
mass spectrometry fragmentation of 4-Ethylphenyl isothiocyanate-labeled peptides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the mass spectrometry analysis of 4-Ethylphenyl isothiocyanate (EPIQ)-labeled peptides.
Frequently Asked Questions (FAQs)
Q1: What is this compound (EPIQ) and why is it used for peptide labeling?
A1: this compound (EPIQ) is a chemical labeling reagent used in quantitative proteomics. It contains an isothiocyanate group that reacts specifically with the N-terminal amine of a peptide and the epsilon-amino group of lysine residues. This labeling is often used in mass spectrometry-based applications to enable relative or absolute quantification of proteins.
Q2: What is the expected mass modification to a peptide after EPIQ labeling?
A2: The EPIQ reagent has a molecular weight of 163.24 g/mol . When it reacts with an amino group on a peptide, a thiourea linkage is formed. The monoisotopic mass of the EPIQ label addition is 163.061 Da .
Q3: How does EPIQ labeling affect peptide fragmentation in MS/MS analysis?
A3: EPIQ labeling can influence peptide fragmentation patterns. Isothiocyanate-based labels have been shown to promote specific fragmentation pathways. Generally, you can expect to observe the standard b- and y-ion series characteristic of peptide fragmentation.[1][2][3] However, the presence of the EPIQ tag on the N-terminus or a lysine residue can sometimes enhance the intensity of certain fragment ions. Derivatization with isothiocyanates can lead to more predictable fragmentation, often favoring the production of y-ions.[2][3][4]
Q4: Can EPIQ labeling interfere with peptide identification?
A4: As long as the mass modification of the EPIQ label is correctly specified in the database search parameters, it should not interfere with peptide identification. It is crucial to include the mass of the EPIQ tag as a variable or fixed modification on the N-terminus and lysine residues in your search algorithm.
Q5: What are the optimal reaction conditions for EPIQ labeling?
A5: Optimal labeling is typically achieved at a slightly alkaline pH (around 8.5-9.0) to ensure the N-terminal and lysine amino groups are deprotonated and available for reaction. The reaction is usually carried out at room temperature for 1-2 hours. It is important to use a buffer that does not contain primary amines (e.g., Tris or ammonium bicarbonate), as these will compete with the peptides for reaction with the EPIQ reagent.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Labeling Efficiency | 1. Incorrect pH of the labeling buffer.2. Presence of primary amines in the sample buffer (e.g., Tris, ammonium bicarbonate).3. Insufficient amount of EPIQ reagent.4. Degraded EPIQ reagent. | 1. Ensure the pH of the labeling buffer is between 8.5 and 9.0.2. Perform a buffer exchange to a suitable amine-free buffer (e.g., triethylammonium bicarbonate - TEAB or sodium borate).3. Increase the molar excess of the EPIQ reagent to the peptide sample.4. Use a fresh stock of the EPIQ reagent. |
| Incomplete Labeling (Mix of Labeled and Unlabeled Peptides) | 1. Suboptimal reaction time or temperature.2. Steric hindrance at the N-terminus of some peptides. | 1. Increase the reaction time to 2 hours or slightly increase the temperature (e.g., to 37°C).2. This can be a sequence-dependent issue. Ensure search parameters account for both labeled and unlabeled peptides to maximize identifications. |
| Unexpected Mass Shifts or Adducts | 1. Reaction with other functional groups (less common).2. Formation of adducts with salts or other contaminants from the sample preparation. | 1. Ensure clean peptide samples by performing thorough desalting before labeling.2. Check for common adducts (e.g., sodium, potassium) in your mass spectra and ensure your mass spectrometer is properly calibrated. |
| Poor Fragmentation or Low-Quality MS/MS Spectra | 1. Low abundance of the labeled peptide.2. Suboptimal collision energy settings. | 1. Increase the amount of sample loaded onto the mass spectrometer.2. Optimize the collision energy (e.g., use a stepped collision energy) to ensure efficient fragmentation of the labeled peptides. |
| Inaccurate Quantification Results | 1. Incomplete labeling leading to a bias in the measured ratios.2. Co-isolation of interfering ions with the target peptide. | 1. Ensure complete labeling by following the optimized protocol.2. Use a high-resolution mass spectrometer to minimize the co-isolation of interfering ions. Consider using fragmentation techniques like MS3 to improve quantification accuracy. |
Experimental Protocols
Protocol 1: EPIQ Labeling of Peptides
-
Sample Preparation:
-
Start with a purified and desalted peptide sample. Ensure the buffer does not contain any primary amines. If necessary, perform a buffer exchange into a labeling buffer (e.g., 100 mM TEAB, pH 8.5).
-
Quantify the peptide concentration accurately.
-
-
Labeling Reaction:
-
Dissolve the EPIQ reagent in an organic solvent like acetonitrile or DMSO to a stock concentration of 100 mM.
-
Add the EPIQ reagent to the peptide solution at a 10-20 fold molar excess.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle shaking.
-
-
Quenching the Reaction:
-
Add a quenching solution, such as 5% hydroxylamine or 50 mM Tris buffer, to consume any unreacted EPIQ reagent.
-
Incubate for 15-30 minutes at room temperature.
-
-
Sample Cleanup:
-
Desalt the labeled peptide sample using a C18 StageTip or a similar reverse-phase cleanup method to remove excess reagent, quenching solution, and salts.
-
Elute the labeled peptides and dry them down in a vacuum centrifuge.
-
-
Sample Storage:
-
Store the dried, labeled peptides at -20°C or -80°C until LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis of EPIQ-Labeled Peptides
-
Sample Resuspension:
-
Reconstitute the dried, labeled peptides in a solution suitable for mass spectrometry, typically 0.1% formic acid in water.
-
-
Liquid Chromatography (LC):
-
Use a nano-flow HPLC system with a C18 reverse-phase column.
-
Establish a suitable gradient of increasing organic solvent (e.g., acetonitrile with 0.1% formic acid) to separate the peptides over a 60-120 minute gradient.
-
-
Mass Spectrometry (MS):
-
Acquire data on a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Set the instrument to data-dependent acquisition (DDA) mode.
-
MS1 Scan: Acquire full scan spectra over a mass range of m/z 350-1500 with a resolution of 60,000 or higher.
-
MS2 Scan: Select the top 10-20 most intense precursor ions for fragmentation by higher-energy collisional dissociation (HCD) or collision-induced dissociation (CID).
-
Set a dynamic exclusion window to prevent repeated fragmentation of the same precursor.
-
-
Data Analysis:
-
Use a suitable proteomics software package (e.g., MaxQuant, Proteome Discoverer, Mascot).
-
Configure the search parameters to include:
-
Enzyme: Trypsin (or the enzyme used for digestion).
-
Fixed Modifications: Carbamidomethyl (C) if alkylation was performed.
-
Variable Modifications: Oxidation (M), and EPIQ (N-term, K) with a mass shift of 163.061 Da .
-
-
Set appropriate mass tolerances for precursor and fragment ions.
-
Perform protein identification and quantification based on the reporter ion intensities or precursor ion peak areas.
-
Visualizations
Caption: Experimental workflow for EPIQ labeling and quantitative proteomics analysis.
Caption: Fragmentation of an EPIQ-labeled peptide into b- and y-ions.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. Charge derivatization by 4-sulfophenyl isothiocyanate enhances peptide sequencing by post-source decay matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. De novo sequencing of tryptic peptides sulfonated by 4-sulfophenyl isothiocyanate for unambiguous protein identification using post-source decay matrix-assisted laser desorption/ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Sequencing Peptides with 4-Ethylphenyl Isothiocyanate (EITC)
Welcome to the technical support center for peptide sequencing using 4-Ethylphenyl isothiocyanate (EITC). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the use of EITC in Edman degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound (EITC) and how is it used in peptide sequencing?
A1: this compound (EITC) is an aromatic isothiocyanate reagent used in Edman degradation for the N-terminal sequencing of peptides and proteins. Similar to the traditional Edman reagent, Phenyl isothiocyanate (PITC), EITC reacts with the free N-terminal amino group of a peptide under alkaline conditions. This reaction forms a 4-Ethylphenylthiocarbamoyl (EPTC)-peptide derivative. In the subsequent acidic cleavage step, the derivatized N-terminal amino acid is released as an anilinothiazolinone (ATZ) derivative, which is then converted to a more stable 4-Ethylphenylthiohydantoin (EPTH)-amino acid. The EPTH-amino acid can then be identified using techniques like HPLC or mass spectrometry, revealing the identity of the N-terminal amino acid. This cycle is repeated to determine the peptide's sequence.
Q2: How does this compound (EITC) differ from the conventional Phenyl isothiocyanate (PITC)?
A2: The primary difference between EITC and PITC is the presence of an ethyl group on the phenyl ring of EITC. This structural modification can lead to several differences in their application for peptide sequencing:
-
Reactivity: The ethyl group is weakly electron-donating, which might slightly decrease the electrophilicity of the isothiocyanate carbon compared to PITC. This could potentially lead to slower reaction kinetics.
-
Solubility: The ethyl group increases the hydrophobicity of the molecule, which may affect its solubility in the solvents used during the sequencing process.
-
Detection: The resulting EPTH-amino acid derivatives will have different retention times in reverse-phase HPLC compared to PTH-amino acids, necessitating the development of specific chromatographic methods for their separation and identification.[1]
-
Mass Spectrometry: EPTH-amino acid derivatives will have a higher mass than their PTH counterparts, which needs to be accounted for in mass spectrometry-based identification.
Q3: What are the critical parameters to optimize for a successful coupling reaction with EITC?
A3: The most critical parameters for the coupling reaction are pH, the molar ratio of EITC to the peptide, temperature, and reaction time.[1] The pH should be mildly alkaline (typically between 8.5 and 9.5) to ensure the N-terminal amino group is deprotonated and thus nucleophilic. A molar excess of EITC is generally used to drive the reaction to completion. The optimal temperature and reaction time should be determined empirically but often range from 30 to 60 minutes at 37-50°C.[2]
Q4: Can EITC be used to sequence peptides with a modified N-terminus?
A4: No, similar to other isothiocyanate-based Edman degradation reagents, EITC cannot be used to sequence peptides with a chemically modified N-terminus.[3] Modifications such as acetylation or the formation of a pyroglutamate block the primary amine group, preventing the coupling reaction with EITC.[3]
Q5: What is the maximum length of a peptide that can be reliably sequenced using EITC?
A5: The maximum length of a peptide that can be sequenced using Edman degradation, including with EITC, is typically limited to 30-60 amino acid residues.[3] This limitation is due to the cumulative effect of incomplete reactions and the buildup of background signals with each cycle, which makes the identification of the correct amino acid derivative increasingly difficult.[4] For larger proteins, a common strategy is to first cleave them into smaller peptides using chemical or enzymatic methods, which are then sequenced individually.[5]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Signal for EPTH-Amino Acid | Incomplete coupling reaction. | - Ensure the pH of the coupling buffer is in the optimal alkaline range (8.5-9.5).- Use a fresh solution of EITC, as it can degrade over time.- Increase the molar excess of EITC to the peptide.- Optimize the reaction temperature and incubation time.[2] |
| Incomplete cleavage of the EPTC-amino acid. | - Use anhydrous trifluoroacetic acid (TFA) for the cleavage step, as water can interfere with the reaction.- Ensure the cleavage temperature and time are optimized for your specific peptide. | |
| Incomplete conversion of the ATZ-amino acid to the EPTH-amino acid. | - Ensure the conversion step is performed under the correct acidic and temperature conditions.[1] | |
| Degradation of the EPTH-amino acid. | - Analyze the sample promptly after preparation, as the stability of EPTH-derivatives may vary. | |
| Multiple Peaks in HPLC Chromatogram | Impure peptide sample. | - Purify the peptide sample using appropriate chromatographic techniques before sequencing. |
| Incomplete removal of excess EITC or byproducts. | - Ensure thorough washing of the EPTC-peptide with a non-polar solvent (e.g., heptane/ethyl acetate) after the coupling step.[1] | |
| Side reactions of EITC. | - Optimize reaction conditions (pH, temperature, time) to minimize side reactions. The isothiocyanate group can react with the side chains of certain amino acids (e.g., lysine, cysteine) under specific conditions. | |
| "Out-of-phase" sequences due to incomplete reactions in previous cycles. | - This is an inherent limitation of the method. For longer peptides, consider fragmentation into smaller peptides before sequencing.[5] | |
| Inconsistent Retention Times of EPTH-Amino Acids | Fluctuations in HPLC conditions. | - Ensure the stability of the mobile phase composition, flow rate, and column temperature. |
| Column degradation. | - Use a guard column and ensure the mobile phase is properly filtered and degassed. Replace the analytical column if performance degrades. | |
| Sample matrix effects. | - Ensure proper sample cleanup before injection. | |
| Difficulty in Identifying Specific EPTH-Amino Acids | Co-elution of EPTH-amino acids. | - Optimize the HPLC gradient to improve the resolution of the EPTH-amino acid derivatives. It may be necessary to develop a custom gradient for EITC derivatives. |
| Lack of EPTH-amino acid standards. | - Synthesize and purify EPTH-amino acid standards for all 20 common amino acids to accurately determine their retention times and response factors. | |
| Low yield for certain amino acids (e.g., serine, threonine). | - The derivatives of serine and threonine can be unstable. Optimize the conversion and analysis conditions to minimize degradation. |
Experimental Protocols
Protocol 1: N-Terminal Derivatization of Peptides with EITC
-
Sample Preparation: Dissolve 10-100 picomoles of the purified peptide in 50 µL of a suitable coupling buffer (e.g., 50 mM borate buffer, pH 9.0, in 50% acetonitrile).
-
Reagent Preparation: Prepare a fresh 50 mM solution of this compound (EITC) in a dry, inert solvent such as acetonitrile.
-
Coupling Reaction: Add a 10-fold molar excess of the EITC solution to the peptide solution.
-
Incubation: Incubate the reaction mixture for 45 minutes at 40°C.
-
Washing: After the reaction, add 200 µL of heptane/ethyl acetate (1:1 v/v), vortex, and centrifuge. Remove the upper organic phase. Repeat this washing step twice to remove excess EITC and byproducts.
-
Drying: Dry the sample completely under a stream of nitrogen or in a vacuum centrifuge.
Protocol 2: Cleavage and Conversion to EPTH-Amino Acid
-
Cleavage: Add 50 µL of anhydrous trifluoroacetic acid (TFA) to the dried EPTC-peptide.
-
Incubation: Incubate at 50°C for 15 minutes.
-
Extraction: After incubation, add 100 µL of a non-polar organic solvent (e.g., n-butyl chloride) to extract the cleaved ATZ-amino acid derivative. Vortex thoroughly.
-
Phase Separation: Centrifuge to separate the phases. The upper organic phase contains the ATZ-amino acid.
-
Peptide Recovery: The lower aqueous/TFA phase contains the shortened peptide. Carefully remove the upper organic phase. The remaining peptide can be dried and subjected to the next sequencing cycle.
-
Conversion: Transfer the collected organic phase to a new tube and dry it down. Add 20 µL of 25% aqueous TFA and heat at 50°C for 15 minutes to convert the unstable ATZ-amino acid to the more stable 4-Ethylphenylthiohydantoin (EPTH)-amino acid.
-
Sample Preparation for Analysis: Dry the sample and redissolve it in a suitable solvent for HPLC or mass spectrometry analysis (e.g., 20 µL of 20% acetonitrile).
Data Presentation
Table 1: Physicochemical Properties of EITC vs. PITC
| Property | This compound (EITC) | Phenyl isothiocyanate (PITC) |
| Molecular Formula | C₉H₉NS | C₇H₅NS |
| Molecular Weight | 163.24 g/mol | 135.19 g/mol [6] |
| Boiling Point | 245 °C | 221 °C[6] |
| Density | 1.075 g/mL at 25 °C | 1.1288 g/cm³[6] |
| Appearance | - | Colorless liquid with a pungent odor[6] |
Table 2: Comparison of Isothiocyanate Reagents in Edman Degradation (Theoretical for EITC)
| Feature | This compound (EITC) (Theoretical) | Phenyl isothiocyanate (PITC) |
| Coupling Reaction Efficiency | Potentially high, but the ethyl group may introduce steric hindrance, possibly affecting reaction rates compared to PITC.[1] | High and well-characterized.[1] |
| Cleavage Efficiency | Expected to be efficient under acidic conditions, similar to PITC.[1] | Efficient under acidic conditions.[1] |
| Derivative Stability | Ethylphenylthiohydantoin (EPTH)-amino acids are expected to be stable. | Phenylthiohydantoin (PTH)-amino acids are relatively stable.[1] |
| Detection of Derivatives | EPTH-amino acids are detectable by UV due to the phenyl ring. The ethyl group will alter retention times in HPLC, requiring new protocols.[1] | PTH-amino acids are readily detected by HPLC with UV detection.[1] |
| Potential Byproducts | The potential for different side reactions due to the altered electronic and steric properties should be considered. | The Edman degradation process with PITC is well-characterized with known, minimal byproducts under optimal conditions.[1] |
Visualizations
Caption: Workflow of one cycle of Edman degradation using this compound (EITC).
Caption: Troubleshooting logic for low or no signal in EITC-based peptide sequencing.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Edman degradation - Wikipedia [en.wikipedia.org]
- 4. 26.6 Peptide Sequencing: The Edman Degradation – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Phenyl isothiocyanate - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Edman Degradation with 4-Ethylphenyl Isothiocyanate
This technical support center is designed for researchers, scientists, and drug development professionals utilizing 4-Ethylphenyl isothiocyanate (EPI) for N-terminal peptide sequencing via Edman degradation. Here you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during the cleavage step of your experiments.
Troubleshooting Guides
The cleavage of the N-terminal amino acid derivative is a critical step in Edman degradation. When using a modified reagent such as this compound, optimization of this step is often necessary to ensure high sequencing efficiency. Below is a guide to common problems, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of 4-Ethylphenylthiohydantoin (EPTH)-Amino Acid | 1. Incomplete Cleavage Reaction: The reaction conditions (time, temperature, TFA concentration) may not be optimal for the 4-ethylphenylthiocarbamoyl (EPTC)-peptide. The electron-donating nature of the ethyl group may slightly alter the required acidity for efficient cleavage compared to the standard phenyl isothiocyanate (PITC). 2. Peptide Washout: Small or hydrophilic peptides may be lost during the solvent extraction steps following cleavage. 3. N-terminal Blockage: The N-terminus of the peptide may be chemically modified (e.g., acetylation), preventing the initial coupling reaction.[1] | 1. Optimize Cleavage Conditions: - Increase TFA Concentration: While anhydrous TFA is standard, ensure its purity and consider slight increases in the reaction volume to ensure complete coverage of the sample. - Extend Reaction Time: Incrementally increase the incubation time with TFA (e.g., in 5-minute intervals) to determine the optimal duration for complete cleavage. - Adjust Temperature: Carefully increase the reaction temperature (e.g., from 50°C to 55°C or 60°C) to enhance the reaction rate, while monitoring for potential side reactions. 2. Immobilize Peptide: For small or hydrophilic peptides, consider covalent attachment to a solid support to prevent washout during extraction steps. 3. Confirm Free N-terminus: Before sequencing, verify the presence of a free N-terminus using a method like the ninhydrin test. |
| Peak Broadening or Splitting in HPLC Analysis | 1. Incomplete Conversion to EPTH-Amino Acid: The unstable anilinothiazolinone (ATZ) derivative may not have fully converted to the more stable EPTH-amino acid. 2. Side Reactions: The increased electron density on the phenyl ring from the ethyl group could potentially lead to minor side reactions under the acidic conditions of the cleavage step. 3. Suboptimal HPLC Conditions: The HPLC method may not be adequately resolving the EPTH-amino acid from byproducts or isomers. | 1. Optimize Conversion Step: Ensure the conversion step (typically with 25% aqueous TFA) is carried out for a sufficient duration and at the recommended temperature to drive the reaction to completion.[2] 2. Minimize Byproducts: Ensure all reagents are of high purity and that the reaction is carried out under anhydrous conditions during the cleavage step to minimize side reactions.[2] 3. Adjust HPLC Method: - Optimize Gradient: A shallower elution gradient can improve the resolution of closely eluting peaks. - Vary Mobile Phase: Adjust the composition of the mobile phase (e.g., the ratio of organic solvent to aqueous buffer) to improve separation. |
| Gradual Decrease in Signal Over Multiple Cycles | 1. Cumulative Yield Loss: This is an inherent limitation of the Edman degradation process, potentially exacerbated by suboptimal cleavage at each step.[3] 2. Peptide Degradation: Harsh cleavage conditions (e.g., excessively high temperature or prolonged exposure to acid) can lead to the degradation of the peptide over multiple cycles. | 1. Fine-tune Each Step: Ensure that both the coupling and cleavage steps are optimized for maximum efficiency to maximize the yield per cycle. 2. Use Milder Conditions: Once optimal cleavage is achieved, avoid using excessively harsh conditions. Stick to the determined optimal time, temperature, and TFA concentration. |
Frequently Asked Questions (FAQs)
Q1: Why might I need to optimize the cleavage step when using this compound (EPI) instead of the standard Phenyl isothiocyanate (PITC)?
A1: The ethyl group at the 4-position of the phenyl ring in EPI is an electron-donating group. This can slightly increase the electron density in the aromatic ring, potentially influencing the stability of the thiocarbamoyl linkage formed with the N-terminal amino acid. This altered electronic environment may require adjustments to the acidity, temperature, or duration of the trifluoroacetic acid (TFA) cleavage step to ensure efficient and complete removal of the derivatized amino acid.
Q2: What is the recommended starting concentration and temperature for the TFA cleavage step with EPI?
A2: A good starting point is to use anhydrous trifluoroacetic acid (TFA) at a temperature of 50°C for 10-15 minutes.[4] However, as mentioned above, these conditions may require optimization. It is recommended to perform a systematic evaluation of the cleavage time and temperature to find the optimal conditions for your specific peptide and experimental setup.
Q3: What are the common byproducts that can occur during the cleavage step, and how can I minimize them?
A3: A common byproduct in Edman degradation is diphenylthiourea, which can arise from the reaction of PITC with traces of water.[2] To minimize this and other potential side reactions, it is crucial to use high-purity, anhydrous TFA and to ensure that the reaction environment is as dry as possible.[4]
Q4: How can I confirm that the cleavage reaction has gone to completion?
A4: Incomplete cleavage will result in a low yield of the expected EPTH-amino acid in the subsequent HPLC analysis. You may also observe the N-terminal amino acid of the original peptide appearing in the next sequencing cycle (a phenomenon known as "preview"). To confirm complete cleavage, you can analyze a small aliquot of the peptide remaining after the cleavage and extraction steps to see if the original N-terminus is still present.
Experimental Protocols
Standard Protocol for the Cleavage Step in Edman Degradation
This protocol provides a general framework for the cleavage step. Optimization of time and temperature may be necessary when using this compound.
-
Drying: Thoroughly dry the 4-ethylphenylthiocarbamoyl (EPTC)-peptide sample under a stream of nitrogen or in a vacuum centrifuge. It is critical that the sample is free of any residual solvents from the coupling and washing steps.
-
Addition of TFA: Add anhydrous trifluoroacetic acid (TFA) to the dried sample. The volume should be sufficient to completely dissolve or immerse the sample.
-
Incubation: Incubate the reaction mixture at a controlled temperature, typically starting at 50°C. The incubation time should be optimized, with a starting point of 10-15 minutes.
-
Extraction: After incubation, the anilinothiazolinone (ATZ)-amino acid derivative is extracted with an organic solvent such as n-butyl chloride or ethyl acetate. This separates the cleaved N-terminal amino acid derivative from the shortened peptide.
-
Drying of Peptide: The remaining peptide solution is dried to remove the extraction solvent and residual TFA, making it ready for the next cycle of Edman degradation.
-
Conversion: The extracted ATZ-amino acid is unstable and is typically converted to the more stable 4-ethylphenylthiohydantoin (EPTH)-amino acid by heating in an acidic solution (e.g., 25% aqueous TFA) before HPLC analysis.[2]
Visualizing the Edman Degradation Workflow
The following diagram illustrates the key stages of the Edman degradation cycle, with a focus on the cleavage step.
References
stability of 4-Ethylphenyl isothiocyanate in aqueous buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 4-Ethylphenyl isothiocyanate in aqueous buffers and troubleshooting for its use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is an aromatic organosulfur compound belonging to the isothiocyanate family. These compounds are known for their reactivity towards nucleophiles, particularly primary amines. This reactivity makes them valuable reagents in bioconjugation, where they are used to label proteins, antibodies, and other biomolecules with fluorescent dyes or other tags.[1] They are also investigated for their potential therapeutic properties.
Q2: How stable is this compound in aqueous buffers?
A2: Generally, isothiocyanates exhibit limited stability in aqueous solutions, and their degradation is highly dependent on pH and temperature.[2] The isothiocyanate group is susceptible to hydrolysis, which can be accelerated in neutral to alkaline conditions. At acidic pH, aromatic isothiocyanates are generally more stable. For detailed quantitative data, please refer to the stability data table below.
Q3: What are the primary degradation products of this compound in aqueous solutions?
A3: The primary degradation pathway for isothiocyanates in aqueous media is hydrolysis of the -N=C=S group. This initially forms a transient thiocarbamic acid, which can then decompose to the corresponding amine (4-ethylaniline in this case) and carbonyl sulfide. At elevated temperatures, other degradation products, such as symmetric thioureas, can also be formed.[3][4]
Q4: Which buffers should be avoided when working with this compound?
A4: Buffers containing primary or secondary amine groups, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, should be avoided.[5] These buffer components can react with the isothiocyanate group, competing with the intended reaction with your target molecule and reducing labeling efficiency. Buffers free of primary amines, such as phosphate, carbonate-bicarbonate, or borate buffers, are recommended.
Q5: How should I store solutions of this compound?
A5: Stock solutions of this compound should be prepared in an anhydrous organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and stored at -20°C or below, protected from light and moisture. Aqueous working solutions should be prepared fresh immediately before use to minimize degradation.
Stability of Aromatic Isothiocyanates in Aqueous Buffers
| pH | Temperature (°C) | Half-life (t½) in days | Degradation Rate Constant (k) (days⁻¹) |
| 3 | 20 | > 14 | < 0.0495 |
| 5 | 20 | > 14 | < 0.0495 |
| 7 | 20 | ~ 14 | ~ 0.0495 |
| 9 | 20 | ~ 4.5 | ~ 0.154 |
| 11 | 20 | < 1 | > 0.693 |
Data is for the aromatic isothiocyanate iberin and is intended to provide an estimate of the stability profile for this compound.
Experimental Protocols
Protocol for Assessing the Stability of this compound
This protocol outlines a method to determine the stability of this compound in a specific aqueous buffer using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Aqueous buffers of desired pH (e.g., phosphate, citrate, borate)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or trifluoroacetic acid (optional, for mobile phase)
-
HPLC system with a UV detector and a C18 reversed-phase column
Procedure:
-
Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.
-
Working Solution Preparation: Dilute the stock solution in the desired aqueous buffer to a final concentration of 100 µg/mL. Prepare a separate working solution for each buffer to be tested.
-
Time Zero (T=0) Sample: Immediately after preparing the working solution, inject an aliquot into the HPLC system to obtain the initial concentration.
-
Incubation: Incubate the remaining working solutions at a constant temperature (e.g., room temperature or 37°C), protected from light.
-
Time-Point Sampling: At regular intervals (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each working solution and inject it into the HPLC system.
-
HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid, can be used. For example, a linear gradient from 30% B to 90% B over 15 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV detection at a wavelength where this compound has strong absorbance (e.g., 245 nm).
-
-
Data Analysis:
-
Integrate the peak area of the this compound peak at each time point.
-
Plot the natural logarithm of the peak area versus time.
-
The degradation rate constant (k) can be determined from the slope of the resulting line (slope = -k).
-
The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.
-
Troubleshooting Guides
Common Issues in Protein Labeling with this compound
| Problem | Potential Cause | Solution |
| Low or No Labeling | Buffer contains primary amines (e.g., Tris, glycine). | Use a non-amine-containing buffer such as phosphate, carbonate, or borate at pH 8.5-9.5.[5] |
| pH of the reaction is too low. | The reaction of isothiocyanates with primary amines is most efficient at alkaline pH (8.5-9.5).[6] | |
| This compound has degraded. | Prepare a fresh stock solution in anhydrous DMSO and use it immediately.[5] | |
| Insufficient molar excess of the labeling reagent. | Increase the molar ratio of this compound to the protein.[7] | |
| Protein Precipitation | High degree of labeling alters protein solubility. | Decrease the molar excess of this compound. |
| The protein is unstable at the labeling pH. | Perform the labeling reaction at a lower temperature (e.g., 4°C) or for a shorter duration. | |
| The organic solvent (DMSO) concentration is too high. | Keep the volume of the added this compound stock solution to a minimum (ideally <10% of the total reaction volume). | |
| Loss of Protein Activity | Labeling has occurred at a critical residue in the active site. | Reduce the molar excess of the labeling reagent to decrease the degree of labeling. Consider site-directed mutagenesis to protect critical residues if possible. |
| The protein has denatured during the labeling process. | Optimize reaction conditions (pH, temperature, time) to be milder. |
Visual Guides
References
Technical Support Center: 4-Ethylphenyl Isothiocyanate (Epitc) Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Ethylphenyl isothiocyanate (Epitc) for protein modification. Our goal is to help you minimize side-chain modifications and achieve optimal results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary amino acid residues that react with this compound (Epitc)?
A1: The primary reaction sites for Epitc on a protein are the nucleophilic side chains of lysine and cysteine residues. The isothiocyanate group (-N=C=S) of Epitc is an electrophile that reacts with the primary amine of lysine and the N-terminal α-amino group to form a stable thiourea linkage. It also reacts with the thiol group of cysteine to form a dithiocarbamate linkage.[1][2]
Q2: How does pH affect the selectivity of Epitc for different amino acid side chains?
A2: The pH of the reaction buffer is a critical parameter that dictates the selectivity of Epitc labeling. Generally, the reaction with primary amines (lysine, N-terminus) is favored at a more alkaline pH (typically pH 8.5-9.5), where the amine groups are deprotonated and thus more nucleophilic. Conversely, the reaction with cysteine's thiol group is more efficient at a slightly acidic to neutral pH (around pH 7.0-8.0), where the thiol is in its more reactive thiolate form.
Q3: What is the general stability of the linkages formed by Epitc with proteins?
A3: The thiourea bond formed between Epitc and primary amines (lysine, N-terminus) is generally considered to be very stable and essentially irreversible under physiological conditions.[3][4] The dithiocarbamate linkage formed with cysteine is also stable, but it can be reversible under certain conditions, such as in the presence of reducing agents or at a more alkaline pH where the linkage can be hydrolyzed.[5]
Troubleshooting Guides
Issue 1: Low Labeling Efficiency
Q: I am observing low or no labeling of my protein with Epitc. What are the possible causes and how can I improve the efficiency?
A: Low labeling efficiency can stem from several factors. Below is a systematic guide to troubleshoot this issue.
| Possible Cause | Suggested Solution |
| Suboptimal pH | Verify the pH of your reaction buffer. For targeting lysine residues, ensure the pH is in the optimal range of 8.5-9.5. For cysteine labeling, a pH of 7.0-8.0 is recommended. |
| Presence of Competing Nucleophiles in the Buffer | Avoid using buffers containing primary amines, such as Tris, or other nucleophiles like sodium azide, as they will compete with the protein for reaction with Epitc.[6] Use non-reactive buffers like sodium bicarbonate, sodium borate, or HEPES. |
| Insufficient Molar Excess of Epitc | Increase the molar ratio of Epitc to protein. A 10- to 20-fold molar excess is a common starting point, but this may need to be optimized for your specific protein. |
| Hydrolysis of Epitc | Prepare the Epitc stock solution fresh in an anhydrous organic solvent like DMSO or DMF and add it to the aqueous protein solution immediately before starting the reaction. Isothiocyanates can hydrolyze in aqueous buffers over time.[7][8] |
| Protein Conformation Hiding Target Residues | The target lysine or cysteine residues may be buried within the protein's three-dimensional structure. Consider performing the reaction under partially denaturing conditions (e.g., with low concentrations of urea or guanidine-HCl), but be mindful of the potential impact on protein activity. |
| Incorrect Storage of Epitc | Ensure that the solid Epitc is stored in a cool, dry place, protected from moisture, to prevent degradation. |
Issue 2: Protein Precipitation During or After Labeling
Q: My protein is precipitating out of solution during the labeling reaction with Epitc. What can I do to prevent this?
A: Protein precipitation is a common issue when introducing a hydrophobic molecule like Epitc. Here are some strategies to maintain protein solubility.
| Possible Cause | Suggested Solution |
| Increased Hydrophobicity | The addition of the ethylphenyl group increases the overall hydrophobicity of the protein, which can lead to aggregation.[9] Try to keep the degree of labeling to a minimum by reducing the molar excess of Epitc or shortening the reaction time. |
| Suboptimal Buffer Conditions | The pH of the buffer may be too close to the isoelectric point (pI) of the protein, where its net charge is minimal, leading to reduced solubility.[10] Perform the labeling at a pH at least one unit away from the pI. Also, optimizing the ionic strength by adjusting the salt concentration (e.g., 150 mM NaCl) can help maintain solubility. |
| High Protein Concentration | High protein concentrations can favor intermolecular interactions and aggregation.[10] Try performing the reaction at a lower protein concentration. |
| Over-labeling | Excessive modification can significantly alter the protein's surface properties and lead to aggregation.[9] Optimize the labeling stoichiometry to achieve the desired modification without causing precipitation. |
| Use of Solubility-Enhancing Additives | Include additives in your buffer that can help stabilize the protein. Common additives include glycerol (5-20%), arginine (50-100 mM), or non-ionic detergents (e.g., Tween-20 at 0.01-0.1%).[11] |
Issue 3: Non-Specific or Undesired Side-Chain Modifications
Q: I suspect that Epitc is reacting with amino acids other than lysine or cysteine, or that I am getting a heterogeneous mixture of labeled products. How can I minimize non-specific modifications?
A: Achieving site-specific labeling can be challenging. The following table provides guidance on how to improve the specificity of your reaction.
| Possible Cause | Suggested Solution |
| Incorrect pH | As mentioned, pH is the primary determinant of selectivity. For lysine-specific labeling, a higher pH (8.5-9.5) will favor reaction with the deprotonated amine. For cysteine-specific labeling, a more neutral pH (7.0-8.0) will favor reaction with the more nucleophilic thiolate anion while minimizing reactions with protonated amines. |
| Reaction with Other Nucleophilic Residues | While less common, at very high pH or with highly reactive residues, Epitc could potentially react with the hydroxyl groups of tyrosine or serine, or the imidazole group of histidine. Sticking to the recommended pH ranges will minimize these side reactions. |
| Heterogeneous Labeling | Due to the presence of multiple surface-accessible lysine or cysteine residues, it is common to obtain a mixture of protein molecules with varying degrees of labeling. To achieve a more homogeneous product, you can try using a lower molar excess of Epitc and a shorter reaction time. For truly site-specific labeling, protein engineering to introduce a uniquely reactive cysteine at a desired location is often the most effective approach. |
Experimental Protocols
Protocol 1: General Procedure for Labeling Proteins with this compound (Epitc)
-
Protein Preparation:
-
Ensure your protein is in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.0 for lysine labeling; or PBS, pH 7.2-7.5 for cysteine labeling).
-
If the protein buffer contains Tris or other primary amines, perform a buffer exchange into the appropriate labeling buffer using dialysis or a desalting column.
-
The protein concentration should ideally be between 1-10 mg/mL.
-
-
Reagent Preparation:
-
Prepare a fresh 10 mg/mL stock solution of Epitc in anhydrous DMSO or DMF.
-
-
Labeling Reaction:
-
Slowly add the desired molar excess of the Epitc stock solution to the protein solution while gently stirring. A common starting point is a 10- to 20-fold molar excess of Epitc to protein.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight, protected from light.
-
-
Quenching the Reaction:
-
To stop the reaction, add a quenching reagent that contains a primary amine, such as Tris or glycine, to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the Labeled Protein:
Protocol 2: Determining the Degree of Labeling (DOL)
The Degree of Labeling (DOL) is the average number of Epitc molecules conjugated to each protein molecule. It can be estimated using spectrophotometry.
-
Measure Absorbance:
-
Calculations (Example using a generic chromophore):
-
First, calculate the concentration of the protein, correcting for the absorbance of the label at 280 nm: Protein Concentration (M) = [A280 - (Amax × CF)] / ε_protein where:
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
CF is the correction factor (A280 of the free label / Amax of the free label).
-
-
Next, calculate the concentration of the conjugated label: Label Concentration (M) = Amax / ε_label where:
-
ε_label is the molar extinction coefficient of the label at its Amax.
-
-
Finally, calculate the DOL: DOL = Label Concentration / Protein Concentration
For a more accurate determination of the DOL, especially when the spectral properties of the conjugated label are not well-defined, mass spectrometry is the preferred method.
-
Visualizations
Caption: A streamlined workflow for protein modification with this compound.
Caption: A logical troubleshooting guide for common issues in Epitc protein labeling.
References
- 1. The isothiocyanate class of bioactive nutrients covalently inhibit the MEKK1 protein kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Covalent cross-linking of proteins by carbon disulfide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. Thermal Degradation of Allyl Isothiocyanate in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. hplc.eu [hplc.eu]
- 13. High-Efficiency Protein Purification by HPLC | Phenomenex [phenomenex.com]
- 14. phmethods.net [phmethods.net]
Technical Support Center: Purification of 4-Ethylphenyl Isothiocyanate-Labeled Proteins
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 4-Ethylphenyl isothiocyanate (EPE-ITC) labeled proteins.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of EPE-ITC-labeled proteins in a question-and-answer format.
Q1: Why is my protein precipitating after the labeling reaction?
A1: Protein precipitation following labeling with isothiocyanates can be due to several factors:
-
High Degree of Labeling: Excessive modification of surface residues can alter the protein's isoelectric point and hydrophobicity, leading to aggregation.
-
Reagent Concentration: A high concentration of the labeling reagent or the protein itself can promote aggregation.[1]
-
Buffer Conditions: Suboptimal pH or buffer composition can affect protein stability.
-
Inherent Protein Instability: The protein may be inherently unstable under the labeling conditions.
Troubleshooting Steps:
-
Optimize the Molar Ratio: Reduce the molar excess of EPE-ITC to protein in the labeling reaction.
-
Adjust Protein Concentration: Perform the labeling at a lower protein concentration.[1]
-
Screen Buffers: Test a range of buffer pH values (typically 8.0-9.0 for isothiocyanate reactions) and consider adding stabilizing agents like glycerol (25-50%) or non-ionic detergents.[2][3]
-
Tandem Affinity Purification: Consider using a protein with an affinity tag (e.g., His-tag). This allows for an initial purification step, labeling, and then a second affinity purification step to remove aggregates and unreacted reagents.[4][5]
Q2: How can I efficiently remove unreacted this compound?
A2: The removal of small molecule contaminants like unreacted EPE-ITC is crucial to avoid interference in downstream applications. Common methods include:
-
Size-Exclusion Chromatography (SEC): This is a widely used method to separate the labeled protein from smaller, unreacted label molecules. However, it can lead to sample dilution.[4]
-
Dialysis: Extensive dialysis against a suitable buffer can effectively remove small molecules.[4][6]
-
Affinity Chromatography: If your protein has an affinity tag, you can bind the labeled protein to the resin, wash away the unreacted EPE-ITC, and then elute the purified labeled protein. This is a very effective method.[4][7]
Q3: My labeling efficiency is low. How can I improve it?
A3: Low labeling efficiency can be caused by several factors:
-
Suboptimal pH: Isothiocyanate reactions with primary amines (N-terminus and lysine residues) are most efficient at a pH of 8.0-9.0.[3]
-
Presence of Competing Nucleophiles: Buffers containing primary amines, such as Tris or glycine, will compete with the protein for reaction with the isothiocyanate and should be avoided.[3][6][8] Sodium azide is also an inhibitor of the labeling reaction.[6][8]
-
Protein Structure: The accessibility of reactive amine groups on the protein surface can influence the labeling efficiency.
-
Reagent Quality: Ensure the EPE-ITC reagent is fresh and has been stored properly, protected from light and moisture, as isothiocyanates can degrade over time.[3][6]
Troubleshooting Steps:
-
Buffer Exchange: Ensure your protein is in an amine-free buffer, such as a carbonate/bicarbonate buffer at pH 9.0, prior to labeling.[3]
-
Increase Molar Excess of EPE-ITC: Gradually increase the molar ratio of EPE-ITC to protein.
-
Extend Reaction Time: Increase the incubation time for the labeling reaction.
-
Increase Temperature: If the protein is stable, a moderate increase in temperature (e.g., to 37°C) can enhance the reaction rate.[3]
Q4: I am observing high background in my downstream assays. What is the cause?
A4: High background is often due to the presence of unreacted, hydrolyzed, or aggregated EPE-ITC.
Troubleshooting Steps:
-
Improve Purification: Implement a more stringent purification protocol. A two-step purification, such as tandem affinity chromatography, is highly effective at removing residual contaminants.[4][5]
-
Incorporate a Quenching Step: After the labeling reaction, add a small molecule with a primary amine, such as Tris or ammonium chloride, to a final concentration of about 50 mM to quench any remaining reactive isothiocyanate.[6]
-
Optimize Downstream Assay Conditions: Ensure your assay buffers are optimized to minimize non-specific binding of the labeled protein.
Frequently Asked Questions (FAQs)
Q: What are the primary target residues for this compound on a protein?
A: The isothiocyanate group (-N=C=S) of EPE-ITC primarily reacts with nucleophilic groups on the protein. The most common targets under physiological or slightly alkaline conditions are the primary amino groups of the N-terminal alpha-amino group and the epsilon-amino group of lysine side chains.[9][10] Reactions can also occur with thiol groups of cysteine residues to form dithiocarbamates.[10]
Q: What is the recommended buffer for the labeling reaction?
A: An amine-free buffer with a pH between 8.0 and 9.0 is recommended. A 0.1 M sodium carbonate-bicarbonate buffer at pH 9.0 is a common choice.[3][6] Buffers containing Tris, glycine, or sodium azide should be avoided as they interfere with the labeling reaction.[3][6][8]
Q: How should I store my EPE-ITC-labeled protein?
A: For short-term storage (days to weeks), store the labeled protein at 4°C in a sterile buffer.[2] For long-term storage, it is best to aliquot the protein and store it at -20°C or -80°C. Adding a cryoprotectant like glycerol to a final concentration of 25-50% can prevent damage from ice crystal formation.[2] Labeled proteins should also be protected from light to prevent photobleaching if the label is fluorescent.
Q: How can I determine the degree of labeling?
A: While EPE-ITC is not fluorescent like FITC, the degree of labeling can be estimated using methods such as:
-
Mass Spectrometry: This is the most direct method to determine the number of EPE-ITC molecules attached to the protein.
-
UV-Vis Spectroscopy: If the EPE-ITC label has a distinct absorbance spectrum from the protein, you can use spectrophotometry to estimate the concentration of the label and the protein, and thus the labeling ratio. This is a common method for fluorescent labels like FITC.[6]
-
Amino Acid Analysis: Comparing the amino acid composition of the labeled and unlabeled protein can reveal the extent of lysine modification.
Quantitative Data Summary
| Parameter | Recommended Value/Range | Notes |
| Labeling Reaction pH | 8.0 - 9.0 | Higher pH favors the deprotonation of primary amines, increasing their nucleophilicity.[3] |
| Protein Concentration | > 2 mg/mL | Higher concentrations can improve labeling efficiency but may also increase the risk of precipitation.[1][6] |
| Molar Ratio (EPE-ITC:Protein) | 10:1 to 100:1 | This should be optimized for each protein. Start with a lower ratio and increase as needed.[1][3] |
| Reaction Temperature | 4°C to 37°C | Higher temperatures can increase the reaction rate but may compromise protein stability.[3][6] |
| Reaction Time | 2 to 12 hours | This is dependent on the reactivity of the protein and the desired degree of labeling.[4][6] |
| Quenching Agent Concentration | ~50 mM | e.g., Tris or NH4Cl.[6] |
| Cryoprotectant for Storage | 25-50% Glycerol or Ethylene Glycol | For long-term storage at -20°C.[2] |
Experimental Protocols
Protocol 1: EPE-ITC Labeling of a His-tagged Protein
-
Buffer Exchange: Dialyze the purified His-tagged protein against 1 L of 0.1 M sodium carbonate-bicarbonate buffer (pH 9.0) overnight at 4°C to remove any interfering buffer components.
-
Determine Protein Concentration: Measure the protein concentration using a standard method (e.g., BCA assay or A280).
-
Prepare EPE-ITC Solution: Immediately before use, dissolve the EPE-ITC in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.
-
Labeling Reaction:
-
Adjust the protein concentration to 2-5 mg/mL with the carbonate-bicarbonate buffer.
-
While gently stirring the protein solution, slowly add the desired molar excess of the EPE-ITC solution.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quench Reaction: Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50 mM and incubate for 1-2 hours at room temperature.
-
Purification: Proceed to Protocol 2 for purification.
Protocol 2: Purification of EPE-ITC Labeled His-tagged Protein
-
Prepare Affinity Resin: Equilibrate a Ni-NTA or other suitable IMAC (Immobilized Metal Affinity Chromatography) column with a binding buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0).
-
Bind Labeled Protein: Apply the quenched labeling reaction mixture to the equilibrated column.
-
Wash: Wash the column extensively with the binding buffer (at least 10-20 column volumes) to remove unreacted EPE-ITC and quenching reagents.
-
Elute: Elute the labeled protein from the column using an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Buffer Exchange/Desalting: If necessary, remove the imidazole and exchange the buffer for a suitable storage buffer using dialysis or a desalting column.
-
Analysis and Storage: Analyze the purity of the labeled protein by SDS-PAGE. Store the purified protein at 4°C for short-term use or at -80°C for long-term storage.
Visualizations
Caption: Experimental workflow for labeling and purifying proteins with EPE-ITC.
Caption: Troubleshooting decision tree for EPE-ITC labeled protein purification.
References
- 1. researchgate.net [researchgate.net]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] An efficient method for FITC labelling of proteins using tandem affinity purification | Semantic Scholar [semanticscholar.org]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Proteomic Identification of Binding Targets of Isothiocyanates: A Perspective on Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lifewp.bgu.ac.il [lifewp.bgu.ac.il]
- 9. Proteins as binding targets of isothiocyanates in cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Physiological relevance of covalent protein modification by dietary isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Peptide Sequencing Reagents: 4-Ethylphenyl Isothiocyanate vs. Phenyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Phenyl isothiocyanate (PITC) is the gold-standard reagent for Edman degradation, with a wealth of supporting data and established protocols. It offers high reactivity and produces phenylthiohydantoin (PTH)-amino acid derivatives that are readily identifiable by HPLC. 4-Ethylphenyl isothiocyanate (Epitc) presents a theoretical alternative. The addition of an ethyl group to the phenyl ring is anticipated to increase the hydrophobicity of the resulting 4-Ethylphenylthiohydantoin (EPTH)-amino acid derivatives. This increased hydrophobicity could potentially alter chromatographic retention times, possibly offering advantages in the separation of certain amino acid derivatives. However, without direct experimental evidence, the impact on reaction kinetics, cleavage efficiency, and overall sequencing performance remains speculative.
Data Presentation: A Comparative Overview
The following table summarizes the known properties of PITC and the projected properties of Epitc and their respective derivatives in the context of Edman degradation.
| Parameter | Phenyl Isothiocyanate (PITC) | This compound (Epitc) (Projected) |
| Reagent | ||
| Molecular Weight | 135.19 g/mol | 163.24 g/mol |
| Coupling Reaction Efficiency | High and well-documented for all amino acids. | Expected to be high due to the reactive isothiocyanate group. The ethyl group may introduce minor steric effects, potentially slightly altering reaction kinetics. |
| Derivatives | Phenylthiohydantoin (PTH)-Amino Acids | 4-Ethylphenylthiohydantoin (EPTH)-Amino Acids |
| General Structure | Phenyl group attached to the thiohydantoin ring. | 4-Ethylphenyl group attached to the thiohydantoin ring. |
| Hydrophobicity | Well-characterized hydrophobicity for each PTH-amino acid, allowing for established HPLC separation protocols. | The ethyl group is expected to increase the hydrophobicity of the EPTH-amino acids compared to their PTH counterparts. |
| UV Absorbance | Strong absorbance around 254 nm, facilitating detection. | Expected to have similar UV absorbance characteristics to PTH-amino acids due to the aromatic ring. |
| Stability | Generally stable under acidic conditions required for cleavage and analysis. | Expected to have comparable stability to PTH-amino acids. |
| Sequencing Performance | ||
| Overall Efficiency | High, with automated sequencers achieving >99% efficiency per cycle.[1] | Theoretical. The increased hydrophobicity of EPTH-amino acids might lead to longer retention times in reverse-phase HPLC, which could be advantageous for separating more polar derivatives but may require optimization of elution gradients. |
| Data Availability | Extensive | Limited to non-existent in the context of peptide sequencing. |
Experimental Protocols
The foundational experimental protocol for peptide sequencing via Edman degradation remains the same regardless of the specific isothiocyanate used. The primary differences would arise in the HPLC analysis step, requiring optimization of the separation method for the potentially more hydrophobic EPTH-amino acid derivatives.
Standard Edman Degradation Protocol (using PITC)
This multi-step process is typically automated.
-
Coupling: The peptide is reacted with PITC under alkaline conditions (e.g., pH 8-9) to form a phenylthiocarbamoyl (PTC)-peptide.[2] This reaction targets the free N-terminal amino group.
-
Cleavage: The PTC-peptide is treated with a strong anhydrous acid, such as trifluoroacetic acid (TFA), to cleave the N-terminal amino acid as an anilinothiazolinone (ATZ) derivative.[3][4]
-
Conversion: The unstable ATZ-amino acid is converted to a more stable phenylthiohydantoin (PTH)-amino acid derivative by treatment with aqueous acid.[3]
-
Identification: The PTH-amino acid is identified by reverse-phase HPLC, comparing its retention time to known standards.
-
Cycle Repetition: The shortened peptide is returned to the beginning of the cycle for the next round of degradation.
Projected Modifications for Epitc Protocol
-
Coupling, Cleavage, and Conversion: The core chemical steps are expected to be analogous to the PITC protocol. Minor adjustments to reaction times or temperatures might be necessary to account for any potential differences in reactivity due to the ethyl group, but this is speculative.
-
HPLC Identification of EPTH-Amino Acids: This step would require significant optimization. Due to the anticipated increased hydrophobicity of EPTH-amino acids, a modified gradient elution profile would likely be necessary. A shallower gradient or a higher percentage of organic solvent in the mobile phase might be required to achieve adequate separation and resolution of all 20 EPTH-amino acid derivatives.
Mandatory Visualizations
Edman Degradation Workflow
Caption: The cyclical workflow of the Edman degradation process.
Chemical Reaction Pathway of Edman Degradation
Caption: The key chemical transformations in a single cycle of Edman degradation.
Conclusion
Phenyl isothiocyanate remains the reagent of choice for Edman degradation due to its proven track record, high efficiency, and the extensive availability of established protocols and PTH-amino acid standards. While this compound presents an intriguing theoretical alternative, its utility in peptide sequencing is currently unproven. The primary anticipated difference lies in the increased hydrophobicity of the resulting EPTH-amino acid derivatives, which would necessitate the development and optimization of new HPLC separation protocols.
For researchers requiring reliable and routine N-terminal sequencing, PITC is the recommended reagent. However, for those engaged in the development of novel sequencing methodologies or encountering specific challenges with the separation of certain PTH-amino acids, the exploration of alternative reagents like Epitc, with a clear understanding that this would require significant methods development, could be a potential avenue for future investigation. Direct comparative studies are essential to fully elucidate the performance of Epitc in relation to PITC and to determine if its theoretical advantages translate to practical benefits in peptide sequencing efficiency.
References
- 1. Reactions of 4 methylphenyl isocyanate with amino acids [pubmed.ncbi.nlm.nih.gov]
- 2. jchemrev.com [jchemrev.com]
- 3. Synthesis of side chain-protected amino acid phenylthiohydantoins and their use in quantitative solid-phase Edman degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
A Comparative Guide to Edman Reagents: Benchmarking 4-Ethylphenyl Isothiocyanate for N-Terminal Protein Sequencing
For researchers, scientists, and drug development professionals engaged in protein analysis, the precise determination of the N-terminal amino acid sequence is a critical step in protein characterization, quality control, and functional analysis. The Edman degradation, a cornerstone of protein chemistry, offers a stepwise method for achieving this. The choice of the isothiocyanate reagent is pivotal to the success, sensitivity, and efficiency of this process. This guide provides a comprehensive comparison of 4-Ethylphenyl isothiocyanate with other commonly used and novel Edman reagents, supported by available experimental data and theoretical considerations.
The traditional Edman reagent, Phenyl isothiocyanate (PITC), has long been the gold standard for N-terminal sequencing.[1][2] However, the continuous drive for higher sensitivity and improved detection has spurred the development of alternative reagents. This guide will objectively compare the performance of this compound, PITC, and other alternatives, including fluorescent and charged reagents, to aid researchers in selecting the optimal tool for their specific application.
Performance Comparison of Edman Reagents
| Reagent | Key Features | Coupling Efficiency | Cleavage Yield | Detection Sensitivity | Advantages | Disadvantages |
| This compound | Alkyl-substituted aromatic isothiocyanate | Theoretical: High | Theoretical: High | Theoretical: Similar to PITC (UV) | Potentially improved solubility in organic solvents used in automated sequencers. | Lack of established protocols and extensive experimental validation. |
| Phenyl isothiocyanate (PITC) | The "gold standard" Edman reagent.[3][4][5] | High and well-characterized.[6] | Efficient under acidic conditions.[6] | Picomole to low nanomole range (UV detection).[3] | Well-established protocols, reliable performance, extensive literature. | Limited sensitivity for trace-level protein analysis. |
| 4-(3-pyridinylmethylaminocarboxypropyl) phenyl isothiocyanate | Permanently charged group.[7] | High | High | Low femtomole (Mass Spectrometry).[7][8] | Excellent sensitivity with mass spectrometry detection. | Requires optimization of sequencing protocols; less common than PITC. |
| 4-([5-(dimethylamino)-1-naphthylsulfonyl]amino) phenyl isothiocyanate (DNSA-PITC) | Fluorescently labeled reagent.[9] | Similar to PITC.[9] | High | Picomole range (Fluorescence detection).[10] | High sensitivity with fluorescence detection. | Potential for photobleaching; may require specialized detectors. |
| Fluorescein isothiocyanate (FITC) | Widely used fluorescent label.[11] | High | Not typically used for sequential degradation | High (Fluorescence) | Very high sensitivity. | Prone to photobleaching; primarily used for labeling, not sequential degradation.[11] |
| 4-Sulfophenyl isothiocyanate (SPITC) | Charged, water-soluble reagent.[12] | High | High | Enhanced with Mass Spectrometry | Improves ionization in mass spectrometry, facilitating detection.[12] | Alters chromatographic behavior compared to PITC derivatives. |
Theoretical Performance of this compound
The ethyl group on the phenyl ring of this compound is an electron-donating group. This is expected to have a minimal impact on the reactivity of the isothiocyanate group towards the N-terminal amine of the peptide compared to the unsubstituted phenyl ring of PITC. Therefore, the coupling efficiency is predicted to be high. Similarly, the electronic effects of the ethyl group are unlikely to significantly alter the acid-catalyzed cleavage of the N-terminal amino acid derivative.
The primary difference may lie in the properties of the resulting 4-ethylphenylthiohydantoin (E PTH) amino acid derivatives. The increased hydrophobicity due to the ethyl group could slightly alter their solubility and chromatographic behavior (e.g., retention times in HPLC) compared to the standard PTH-amino acids. This would necessitate the development of specific HPLC gradients for their separation and identification. The UV absorbance of the E PTH derivatives is expected to be comparable to that of PTH derivatives, allowing for similar detection sensitivity when using UV detectors.
Experimental Protocols
While a specific, validated protocol for this compound in automated Edman degradation is not available, the general protocol for PITC can be adapted. Researchers would need to optimize reagent concentrations, reaction times, and HPLC separation conditions.
General Automated Edman Degradation Protocol (Adapted from PITC)
-
Sample Preparation: The protein or peptide sample (typically 10-100 picomoles) is loaded onto a PVDF membrane or a glass fiber disk and placed in the reaction cartridge of an automated protein sequencer.[13]
-
Coupling Reaction: The immobilized sample is treated with a solution of the isothiocyanate reagent (e.g., this compound) in a suitable solvent under alkaline conditions to form the corresponding phenylthiocarbamoyl (PTC) derivative at the N-terminus.[1][2]
-
Washing: Excess reagent and by-products are removed by washing with appropriate solvents.
-
Cleavage: The PTC-derivatized N-terminal amino acid is selectively cleaved from the peptide chain using an anhydrous acid, typically trifluoroacetic acid (TFA), to yield an anilinothiazolinone (ATZ)-amino acid derivative and the shortened peptide.[14]
-
Extraction: The ATZ-amino acid is extracted with an organic solvent.
-
Conversion: The unstable ATZ-amino acid is converted to a more stable phenylthiohydantoin (PTH) derivative by treatment with aqueous acid.[1][14]
-
HPLC Analysis: The PTH-amino acid derivative is injected into an HPLC system for identification based on its retention time compared to a standard mixture of PTH-amino acids.
-
Cycle Repetition: The shortened peptide remaining on the support is subjected to the next cycle of degradation.
Visualizing the Edman Degradation Workflow
The following diagrams illustrate the general workflow of the Edman degradation process and the logical relationship in selecting an appropriate reagent.
Caption: General workflow of the Edman degradation cycle.
Caption: Decision tree for selecting an Edman reagent.
Conclusion
While Phenyl isothiocyanate remains the well-established workhorse for routine N-terminal sequencing, the development of alternative reagents offers significant advantages in terms of sensitivity and detection methods. This compound presents a theoretically viable alternative to PITC, with the potential for similar performance and possibly enhanced solubility properties. However, the lack of extensive experimental validation necessitates a careful, case-by-case evaluation by researchers, including protocol optimization, before its adoption in routine sequencing workflows. For applications demanding the highest sensitivity, fluorescent or permanently charged reagents coupled with appropriate detection systems remain the superior choice. As protein analysis continues to push the boundaries of detection, the exploration of novel Edman reagents like this compound will be crucial in advancing the field.
References
- 1. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]
- 2. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]
- 3. Edman degradation - Wikipedia [en.wikipedia.org]
- 4. Edman Degradation [drugfuture.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of the protein-sequencing reagent 4-(3-pyridinylmethylaminocarboxypropyl) phenyl isothiocyanate and characterization of 4-(3-pyridinylmethylaminocarboxypropyl) phenylthiohydantoins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-sensitivity detection of 4-(3-pyridinylmethylaminocarboxypropyl) phenylthiohydantoins by capillary liquid chromatography-microelectrospray ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A new sensitive Edman-type reagent: 4-(N-1-dimethylaminonaphthalene-5-sulfonylamino)phenyl isothiocyanate. Its synthesis and application for micro-sequencing of polypeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protein pico-sequencing with 4-([5-(dimethylamino)-1-naphthylsulfonyl]amino) phenyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fluorescein isothiocyanate - Wikipedia [en.wikipedia.org]
- 12. Charge derivatization by 4-sulfophenyl isothiocyanate enhances peptide sequencing by post-source decay matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cib.csic.es [cib.csic.es]
- 14. ehu.eus [ehu.eus]
A Researcher's Guide to Aryl Isothiocyanates for Protein Labeling: A Comparative Analysis
For researchers, scientists, and drug development professionals, the precise and efficient labeling of proteins is a cornerstone of experimental success. Aryl isothiocyanates are a widely utilized class of reagents for this purpose, forming stable covalent bonds with nucleophilic residues on proteins. This guide provides an objective comparison of the reactivity of various aryl isothiocyanates, supported by experimental data, to inform the selection of the most suitable reagent for your research needs.
The reactivity of the isothiocyanate group (-N=C=S) is governed by the electrophilicity of its central carbon atom, which is readily attacked by nucleophiles within the protein structure. The primary targets for this reaction are the ε-amino group of lysine residues and the N-terminal α-amino group, forming a stable thiourea linkage. To a lesser extent, and depending on the pH, the thiol group of cysteine can also be a target. The reaction is highly pH-dependent, with optimal labeling of lysine residues occurring in alkaline conditions (pH 8.5-9.5), where the amine groups are deprotonated and thus more nucleophilic.[1][2]
Comparative Reactivity of Aryl Isothiocyanates
The structure of the aryl group significantly influences the reactivity of the isothiocyanate moiety. Electron-withdrawing groups on the aromatic ring can enhance the electrophilicity of the isothiocyanate carbon, leading to a higher reaction rate. Conversely, the nature of the linker between the aryl ring and the isothiocyanate group also plays a crucial role.
Recent studies have demonstrated that benzyl isothiocyanates, which contain a methylene spacer between the phenyl ring and the isothiocyanate group, exhibit significantly higher reactivity and labeling efficiency compared to their phenyl isothiocyanate counterparts.[3][4] This enhanced reactivity is attributed to the insulating effect of the methylene group, which reduces the electron-donating resonance effect of the phenyl ring on the isothiocyanate group, thereby increasing its electrophilicity.
Data Presentation
The following tables summarize quantitative and semi-quantitative data comparing the reactivity of different aryl isothiocyanates.
Table 1: Comparative Reactivity of Phenyl Isothiocyanate and Benzyl Isothiocyanate with a Model Nonapeptide and Proteins. [4]
| Target | Reagent | Labeling Efficiency |
| KGDYHFPIC Nonapeptide | Phenyl Isothiocyanate (PITC) | Partial Labeling |
| Benzyl Isothiocyanate (BITC) | Complete Labeling | |
| Tau Protein (K18 fragment) | Phenyl Isothiocyanate (PITC) | Partial double labeling on Cys291 and Cys322 |
| Benzyl Isothiocyanate (BITC) | Complete double labeling on Cys291 and Cys322 | |
| KRas G12C Protein | Phenyl Isothiocyanate (PITC) | 54% Conversion |
| Benzyl Isothiocyanate (BITC) | 98% Conversion | |
| Reduced Trastuzumab Fab | Phenyl Isothiocyanate (PITC) | No significant labeling at pH 6.5 or 8.0 |
| Benzyl Isothiocyanate (BITC) | Complete labeling at pH 6.5 and 8.0 |
Table 2: Second-Order Rate Constants for the Reaction of Isothiocyanates with Glutathione (GSH) at pH 6.5. [5]
This data serves as a proxy for reactivity with cysteine residues.
| Isothiocyanate | Structure | Rate Constant (k) (M⁻¹min⁻¹) |
| Benzyl Isothiocyanate (BITC) | C₆H₅CH₂NCS | 130 |
| Allyl Isothiocyanate (AITC) | CH₂=CHCH₂NCS | 75 |
| Sulforaphane (SFN) | CH₃S(O)(CH₂)₄NCS | 45 |
Table 3: Comparative Labeling Efficiency of Fluorescein Isothiocyanate (FITC) and Benzyl-Fluorescein Isothiocyanate (FBITC) on Reduced Trastuzumab Fab. [4]
| Reagent | pH | Labeling Efficiency |
| Fluorescein Isothiocyanate (FITC) | 8.0 | Partial Labeling |
| Benzyl-Fluorescein Isothiocyanate (FBITC) | 8.0 | Complete Labeling |
Experimental Protocols
Detailed methodologies are crucial for reproducible and efficient protein labeling. Below are key experimental protocols for protein labeling with aryl isothiocyanates and for the kinetic analysis of the reaction.
General Protocol for Protein Labeling with Aryl Isothiocyanates
-
Protein Preparation:
-
Dissolve the protein in a suitable buffer, typically a carbonate-bicarbonate buffer or phosphate buffer, at a pH between 8.5 and 9.5 for optimal reaction with lysine residues.
-
Ensure the buffer is free of primary amines (e.g., Tris) or other nucleophiles that could compete with the protein for the isothiocyanate.
-
The protein concentration should typically be in the range of 1-10 mg/mL.
-
-
Reagent Preparation:
-
Dissolve the aryl isothiocyanate reagent in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to prepare a stock solution (e.g., 1-10 mg/mL).
-
-
Labeling Reaction:
-
Slowly add a 10- to 20-fold molar excess of the isothiocyanate stock solution to the protein solution while gently stirring. The optimal molar ratio may need to be determined empirically for each protein and reagent combination.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
-
Remove the unreacted isothiocyanate and byproducts by size-exclusion chromatography (e.g., a Sephadex G-25 column), dialysis, or spin filtration.
-
-
Characterization:
-
Determine the degree of labeling (DOL), which is the average number of dye molecules conjugated per protein molecule. This can be calculated spectrophotometrically by measuring the absorbance of the labeled protein at the wavelength of maximum absorbance for the dye and at 280 nm for the protein concentration.
-
The integrity and labeling sites of the modified protein can be further analyzed by techniques such as SDS-PAGE, mass spectrometry, and peptide mapping.
-
Kinetic Analysis of Isothiocyanate-Amine Reaction by Spectrophotometry
This method is suitable for determining the reaction kinetics of an aryl isothiocyanate with a model amine or a protein.
-
Reagent Preparation:
-
Prepare a solution of the aryl isothiocyanate in a suitable organic solvent.
-
Prepare a solution of the amine-containing compound (e.g., an amino acid or protein) in the desired reaction buffer.
-
-
Kinetic Measurement:
-
Use a spectrophotometer to monitor the change in absorbance over time upon mixing the reactants. The formation of the thiourea product often results in a change in the UV-Vis spectrum.
-
For rapid reactions, a stopped-flow apparatus can be used to ensure rapid mixing and immediate measurement.
-
-
Data Analysis:
-
The reaction is typically performed under pseudo-first-order conditions, with a large excess of the amine.
-
The observed pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance data to a single exponential equation.
-
The second-order rate constant (k) is then calculated by dividing k_obs by the concentration of the amine.
-
Mandatory Visualization
Reaction Mechanism and Influencing Factors
Caption: Reaction of an aryl isothiocyanate with a protein amine group.
Experimental Workflow for Protein Labeling
Caption: A typical workflow for labeling proteins with aryl isothiocyanates.
References
- 1. thermofisher.com [thermofisher.com]
- 2. Developments and recent advancements in the field of endogenous amino acid selective bond forming reactions for bioconjugation - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C5CS00048C [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Cysteine specific bioconjugation with benzyl isothiocyanates - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02934C [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to the Stability of 4-Ethylphenyl Isothiocyanate-Protein Adducts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the stability of protein adducts formed by 4-Ethylphenyl isothiocyanate (EPEITC) and other isothiocyanates. The information is intended to assist researchers in assessing the long-term viability and reactivity of these conjugates in biological systems. Due to the limited direct experimental data on EPEITC, this guide leverages data from the closely related and well-studied phenethyl isothiocyanate (PEITC) as a primary comparative model, alongside sulforaphane (SFN) for a broader context.
Introduction to Isothiocyanate-Protein Adducts
Isothiocyanates (ITCs) are a class of naturally occurring compounds found in cruciferous vegetables, known for their chemopreventive and therapeutic properties. Their biological activity is largely attributed to their ability to form covalent adducts with proteins, primarily through reaction with the nucleophilic side chains of cysteine and lysine residues. The stability of these adducts is a critical factor in determining their downstream biological effects, including the modulation of key signaling pathways involved in cellular stress response and apoptosis.
The formation of ITC-protein adducts is a crucial event that can lead to the induction of apoptosis in cancer cells and the activation of protective mechanisms like the Keap1-Nrf2 pathway.[1][2] The stability of these adducts dictates the duration and intensity of these cellular responses.
Comparative Stability of Isothiocyanate-Protein Adducts
The stability of isothiocyanate-protein adducts is influenced by the specific isothiocyanate, the target amino acid residue, and the local protein microenvironment. Generally, ITCs react with cysteine residues to form dithiocarbamate adducts and with lysine residues to form thiourea adducts.
Key Findings:
-
PEITC vs. SFN: Studies have shown that PEITC forms more stable and abundant protein adducts compared to SFN.[2][3] This is attributed to the hydrophobic nature of the phenethyl group, which may facilitate stronger interactions with proteins.
-
Cysteine vs. Lysine Adducts: The reaction of isothiocyanates with the thiol group of cysteine is rapid but can be reversible, leading to unstable dithiocarbamate adducts under physiological conditions.[1][4][5] In contrast, the reaction with the amino group of lysine is slower but forms more stable, essentially irreversible, thiourea adducts.[1]
Table 1: Comparison of Isothiocyanate-Protein Adduct Characteristics
| Feature | This compound (EPEITC) | Phenethyl Isothiocyanate (PEITC) | Sulforaphane (SFN) |
| Structure | Aromatic Isothiocyanate | Aromatic Isothiocyanate | Aliphatic Isothiocyanate |
| Reactivity with Cysteine | High (inferred from PEITC) | High | Moderate |
| Reactivity with Lysine | Moderate (inferred from PEITC) | Moderate | Low |
| Cysteine Adduct Stability | Less stable (dithiocarbamate) | Less stable (dithiocarbamate) | Less stable (dithiocarbamate) |
| Lysine Adduct Stability | More stable (thiourea) | More stable (thiourea) | More stable (thiourea) |
| Overall Protein Binding | High (inferred from PEITC) | High | Lower than PEITC[3] |
Experimental Protocols
Protocol 1: In Vitro Assessment of Isothiocyanate-Protein Adduct Stability by LC-MS/MS
This protocol outlines a method to compare the stability of protein adducts formed with different isothiocyanates.
1. Materials:
-
Purified protein (e.g., bovine serum albumin, BSA)
-
This compound (EPEITC), Phenethyl isothiocyanate (PEITC), Sulforaphane (SFN)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
Acetonitrile (ACN)
-
Ultrapure water
-
LC-MS/MS system
2. Procedure:
-
Adduct Formation:
-
Dissolve the purified protein in PBS to a final concentration of 1 mg/mL.
-
Add each isothiocyanate (EPEITC, PEITC, SFN) to separate protein solutions at a 10-fold molar excess.
-
Incubate the reactions at 37°C for various time points (e.g., 0, 1, 4, 8, 24 hours) to monitor adduct formation and stability.
-
-
Sample Preparation for Mass Spectrometry:
-
At each time point, take an aliquot of the reaction mixture.
-
To quench the reaction and prepare for digestion, reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 60°C for 30 minutes.
-
Alkylate free cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
Digest the protein with trypsin (1:50 enzyme-to-protein ratio) overnight at 37°C.
-
Acidify the samples with formic acid to a final concentration of 0.1% to stop the digestion.
-
Desalt the peptide mixture using a C18 solid-phase extraction cartridge.
-
-
LC-MS/MS Analysis:
-
Analyze the desalted peptides by LC-MS/MS.
-
Use a data-dependent acquisition method to identify and quantify the modified peptides.
-
Search the MS/MS data against the protein sequence, specifying the mass shifts corresponding to the different isothiocyanate adducts on cysteine and lysine residues.
-
-
Data Analysis:
-
Quantify the relative abundance of the adducted peptides at each time point.
-
Plot the abundance of each adduct over time to determine its stability and calculate its half-life.
-
Protocol 2: Determination of Protein Adduct Half-Life
The half-life of a protein adduct can be determined from the data obtained in Protocol 1 by plotting the natural logarithm of the relative abundance of the adduct against time. The slope of the resulting linear regression line is equal to the negative of the degradation rate constant (k). The half-life (t½) can then be calculated using the following equation:
t½ = 0.693 / k
Signaling Pathways Modulated by Isothiocyanate-Protein Adducts
The formation of stable protein adducts by isothiocyanates can significantly impact cellular signaling pathways, primarily the Keap1-Nrf2 antioxidant response pathway and apoptosis pathways.
Keap1-Nrf2 Signaling Pathway
Isothiocyanates are potent activators of the Nrf2 transcription factor, a master regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. Isothiocyanates can form adducts with reactive cysteine residues on Keap1, leading to a conformational change that releases Nrf2, allowing it to translocate to the nucleus and activate the transcription of antioxidant and cytoprotective genes.
Caption: Keap1-Nrf2 signaling pathway activation by isothiocyanates.
Apoptosis Signaling Pathway
Isothiocyanate-protein adducts can induce apoptosis through various mechanisms, including the generation of reactive oxygen species (ROS), disruption of mitochondrial function, and direct interaction with apoptosis-related proteins.[2][3] For example, PEITC has been shown to covalently modify the pro-apoptotic protein BID, leading to its activation and the initiation of the intrinsic apoptosis pathway.[3]
Caption: General overview of apoptosis induction by isothiocyanates.
Conclusion
The stability of isothiocyanate-protein adducts is a key determinant of their biological activity. While direct experimental data for this compound is limited, evidence from the structurally similar phenethyl isothiocyanate suggests that EPEITC likely forms relatively stable adducts, particularly with lysine residues. This stability is crucial for the sustained modulation of important cellular pathways such as the Keap1-Nrf2 and apoptosis signaling cascades. Further research employing the detailed experimental protocols outlined in this guide is necessary to fully characterize the stability and biological implications of EPEITC-protein adducts. The provided methodologies and pathway diagrams offer a robust framework for researchers to conduct these investigations and advance the understanding of isothiocyanate-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Proteomic Analysis of Covalent Modifications of Tubulins by Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative chemical proteomics reveals that phenethyl isothiocyanate covalently targets BID to promote apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cysteine specific bioconjugation with benzyl isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Proteomics: A Comparative Guide to Labeling Strategies
A Note on 4-Ethylphenyl isothiocyanate (Epit) Labeling:
An extensive review of current scientific literature reveals that this compound (Epit) is not a documented or commonly used reagent for quantitative proteomics. While various isothiocyanates are utilized in protein chemistry, such as for Edman degradation or fluorescent labeling, Epit has not been established as a method for relative or absolute quantification of proteins in complex samples using mass spectrometry. Therefore, this guide will focus on a comparative analysis of three well-established and widely adopted labeling techniques in quantitative proteomics: iTRAQ, TMT, and SILAC .
This guide provides an objective comparison of these prominent labeling methods, offering supporting data, detailed experimental protocols, and visual workflows to aid researchers, scientists, and drug development professionals in selecting the most suitable strategy for their experimental goals.
Performance Comparison of Leading Label-Based Quantification Techniques
The choice of a quantitative proteomics strategy is critical and depends on factors such as the sample type, desired level of multiplexing, and the required accuracy and precision of quantification. Below is a summary of the key characteristics of iTRAQ, TMT, and SILAC.
| Feature | iTRAQ (Isobaric Tags for Relative and Absolute Quantitation) | TMT (Tandem Mass Tags) | SILAC (Stable Isotope Labeling by Amino acids in Cell culture) |
| Labeling Principle | In vitro chemical labeling of peptides with isobaric tags.[1] | In vitro chemical labeling of peptides with isobaric tags.[1] | In vivo metabolic labeling of proteins with stable isotope-labeled amino acids.[1] |
| Multiplexing Capacity | 4-plex and 8-plex reagents are commonly available.[2][3] | Up to 18-plex with TMTpro reagents, allowing for simultaneous analysis of more samples.[1] | Typically 2-plex or 3-plex, though it can be extended with multiple experiments.[1] |
| Sample Type | Applicable to a wide range of biological samples, including tissues and biofluids.[1] | Suitable for diverse sample types, including clinical tissues and body fluids.[1] | Primarily limited to live, cultured cells that can incorporate the labeled amino acids.[3] |
| Quantification Level | MS/MS (reporter ions). | MS/MS (reporter ions). | MS1 (precursor ion intensities). |
| Advantages | - High-throughput analysis.[2]- Good repeatability and high sensitivity.[3]- Suitable for a wide variety of biological samples.[3] | - High-throughput capability, with up to 18 samples analyzed simultaneously.[1]- High quantification accuracy with high-resolution mass spectrometers.[2] | - High sensitivity and accuracy under physiological conditions.[2]- No chemical modification, reducing potential bias.[2]- Early sample pooling minimizes experimental variability. |
| Disadvantages | - Ratio distortion can occur in complex samples.[2]- High cost of labeling kits.[2]- Increased complexity in mass spectrometry signals can make data analysis challenging.[2] | - Isotope effects can introduce quantification bias in low-abundance proteins.[2]- High cost of reagents. | - Not applicable to non-dividing cells or tissue samples.[4]- Can be expensive for in vivo studies in small mammals.[4]- Lower throughput compared to isobaric tagging methods. |
Experimental Protocols
Detailed methodologies are crucial for reproducible quantitative proteomics experiments. Below are generalized protocols for iTRAQ/TMT and SILAC.
iTRAQ/TMT Experimental Protocol (In Vitro Labeling)
-
Protein Extraction and Digestion:
-
Extract proteins from each sample using an appropriate lysis buffer.
-
Determine the protein concentration for each sample.
-
Take an equal amount of protein from each sample and reduce the disulfide bonds with a reducing agent (e.g., DTT).
-
Alkylate the cysteine residues with an alkylating agent (e.g., iodoacetamide) to prevent the reformation of disulfide bonds.
-
Digest the proteins into peptides using an enzyme, typically trypsin.
-
-
Peptide Labeling:
-
Label the peptides from each sample with a different isobaric tag (iTRAQ or TMT reagent) according to the manufacturer's instructions. The tags react with the primary amines at the N-terminus of the peptides and the side chain of lysine residues.
-
-
Sample Pooling and Fractionation:
-
Combine the labeled peptide samples into a single mixture.
-
For complex samples, it is recommended to fractionate the pooled peptides using techniques like high-pH reversed-phase chromatography to reduce sample complexity and increase proteome coverage.
-
-
LC-MS/MS Analysis:
-
Analyze each fraction by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
In the mass spectrometer, the labeled peptides will appear as a single precursor ion in the MS1 scan.
-
During MS/MS fragmentation, the reporter ions are cleaved from the tags, and their relative intensities are used for quantification.
-
-
Data Analysis:
-
Use specialized software to identify the peptides and proteins and to quantify the relative abundance of each protein based on the intensities of the reporter ions.
-
SILAC Experimental Protocol (In Vivo Labeling)
-
Cell Culture and Labeling:
-
Culture two or three populations of cells in specialized SILAC media.
-
One population is grown in "light" medium containing normal amino acids (e.g., L-Arginine and L-Lysine).
-
The other population(s) are grown in "medium" or "heavy" media containing stable isotope-labeled amino acids (e.g., L-Arginine-¹³C₆ and L-Lysine-⁴H₂ or L-Arginine-¹³C₆¹⁵N₄ and L-Lysine-¹³C₆¹⁵N₂).
-
Ensure complete incorporation of the labeled amino acids over several cell divisions.
-
-
Cell Treatment and Lysis:
-
Apply the experimental treatment to the different cell populations.
-
Harvest and lyse the cells.
-
-
Sample Pooling and Protein Digestion:
-
Combine equal amounts of protein from the "light," "medium," and "heavy" cell lysates.
-
Digest the combined protein mixture into peptides using trypsin.
-
-
Peptide Cleanup:
-
Desalt the final peptide mixture using a C18 StageTip or a similar method.
-
-
LC-MS/MS Analysis:
-
Analyze the sample by LC-MS/MS.
-
Relative quantification is performed by comparing the peak intensities of the "light," "medium," and "heavy" peptide pairs in the MS1 scan.
-
-
Data Analysis:
-
Use software that can recognize and quantify the SILAC peptide triplets to determine the relative abundance of the identified proteins.
-
Visualizing Proteomic Workflows and Pathways
Diagrams are essential for understanding the complex workflows and biological insights derived from these experiments.
Caption: General workflow for iTRAQ/TMT-based quantitative proteomics.
Caption: Workflow for a typical SILAC experiment.
Signaling Pathway Analysis
Quantitative proteomics is frequently used to study complex signaling pathways. For instance, the mTOR (mammalian Target of Rapamycin) pathway, a central regulator of cell growth, can be investigated by comparing protein abundances in cells with and without an mTOR inhibitor.
Caption: Simplified mTOR signaling pathway and points of regulation.
References
A Comparative Guide to HPLC Profiles: PITC vs. 4-Ethylphenyl Isothiocyanate Derivatives
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of amino acids and other primary and secondary amines, the selection of a derivatizing agent is a critical step that directly impacts the sensitivity, resolution, and overall success of HPLC analysis. Phenyl isothiocyanate (PITC) is a widely established reagent for this purpose, offering reliable and reproducible results. This guide provides a detailed comparison of the well-documented HPLC profiles of PITC derivatives with the theoretical performance of 4-Ethylphenyl isothiocyanate derivatives, an alternative with limited published applications in this context.
Performance Comparison: PITC vs. This compound
Due to the limited availability of experimental data for this compound as a pre-column derivatization reagent for HPLC, this comparison is based on the extensive data for PITC and a theoretical assessment of how the structural difference in this compound—the presence of an ethyl group on the phenyl ring—would influence chromatographic behavior.
The addition of an ethyl group increases the hydrophobicity of the this compound molecule compared to PITC. Consequently, the derivatives formed with amino acids or other analytes will also be more hydrophobic. In reversed-phase HPLC (RP-HPLC), which is the standard method for separating these derivatives, retention time is directly related to the hydrophobicity of the analyte. Therefore, it is anticipated that this compound derivatives will exhibit longer retention times than their corresponding PITC counterparts under identical chromatographic conditions. This could potentially offer better resolution for early eluting, more polar analytes, but may also lead to longer overall run times.
Below is a summary table comparing the expected performance characteristics.
| Performance Parameter | Phenyl isothiocyanate (PITC) Derivatives | This compound Derivatives (Theoretical) |
| Retention Time | Well-characterized retention times for various amino acid derivatives. | Expected to have longer retention times due to increased hydrophobicity. |
| Resolution | Provides good resolution for a wide range of amino acids.[1][2] | Potentially improved resolution for early-eluting, polar analytes. May require gradient optimization to elute highly hydrophobic derivatives in a reasonable time. |
| Sensitivity | High sensitivity with UV detection, typically at 254 nm.[3] | Expected to have similar UV absorbance characteristics due to the phenyl isothiocyanate core structure. |
| Reaction Kinetics | The derivatization reaction is rapid and complete under established protocols.[2] | Reaction kinetics are expected to be similar to PITC, though steric hindrance from the ethyl group could potentially slow the reaction rate slightly. |
| Derivative Stability | PITC derivatives (phenylthiocarbamyl or PTC-amino acids) are sufficiently stable for HPLC analysis.[2] | Stability is expected to be comparable to PITC derivatives. |
| Availability of Data | Extensive literature and established protocols are available.[1][2][3][4][5] | Very limited to no published data on its use for HPLC derivatization. |
Experimental Protocols
A detailed protocol for the pre-column derivatization of amino acids using PITC is provided below. A similar protocol would theoretically be applicable for this compound, with potential adjustments to reaction times and solvent conditions.
PITC Derivatization Protocol for Amino Acid Analysis
This protocol is a standard method for the derivatization of amino acids prior to RP-HPLC analysis.
Reagents:
-
Phenyl isothiocyanate (PITC)
-
Triethylamine (TEA)
-
Ethanol
-
Water
-
Acetonitrile
-
Sample containing amino acids (e.g., protein hydrolysate)
-
Amino acid standards
Procedure:
-
Sample Preparation:
-
Ensure the sample is free of any primary or secondary amine-containing buffers.
-
Dry the amino acid sample or standard completely under vacuum.
-
-
Derivatization:
-
Prepare a fresh derivatization reagent by mixing ethanol, water, TEA, and PITC in a ratio of 7:1:1:1 (v/v/v/v).
-
Add an appropriate volume of the derivatization reagent to the dried sample. The molar excess of PITC to the total amount of amino groups should be significant to ensure complete reaction.
-
Vortex the mixture thoroughly to ensure complete dissolution and reaction.
-
Allow the reaction to proceed at room temperature for 20-30 minutes.
-
-
Removal of Excess Reagent:
-
Dry the reaction mixture completely under a stream of nitrogen or in a vacuum centrifuge to remove excess PITC and by-products.
-
-
Reconstitution:
-
Reconstitute the dried PTC-amino acid derivatives in a suitable injection solvent, typically the initial mobile phase of the HPLC gradient (e.g., a mixture of aqueous buffer and acetonitrile).
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC system.
-
Typical HPLC Conditions for PITC-Amino Acid Analysis
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Aqueous buffer (e.g., 0.05 M sodium acetate, pH 6.5).
-
Mobile Phase B: Acetonitrile or a mixture of acetonitrile and another organic solvent.
-
Gradient: A linear gradient from a low percentage of mobile phase B to a high percentage over 20-40 minutes is typically used to separate the PTC-amino acids.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm.
-
Column Temperature: 30-40 °C.
Visualizing the Derivatization and HPLC Workflow
The following diagrams illustrate the chemical reaction for derivatization and the general experimental workflow.
Caption: Chemical derivatization of an amino acid with an isothiocyanate.
Caption: General experimental workflow for HPLC analysis of derivatized amino acids.
References
- 1. Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. daneshyari.com [daneshyari.com]
- 3. Amino Acid Analysis Using Precolumn Derivatization with Phenylisothiocyanate | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
The Ethyl Advantage: A Comparative Guide to 4-Ethylphenyl Isothiocyanate in N-Terminal Protein Sequencing
For researchers, scientists, and drug development professionals, the precise N-terminal sequencing of proteins and peptides is a critical step in protein characterization, quality control of biopharmaceuticals, and understanding biological function. The venerable Edman degradation remains a highly accurate and reliable method for this purpose. The choice of sequencing reagent is paramount to the success of this technique. While Phenyl isothiocyanate (PITC) is the classic and most widely used reagent, modified isothiocyanates have been developed to enhance different aspects of the sequencing workflow. This guide provides a detailed comparison of 4-Ethylphenyl isothiocyanate with the standard PITC and other alternatives, highlighting the advantages conferred by the ethyl group, supported by theoretical and extrapolated experimental insights.
Performance Comparison of Edman Degradation Reagents
The performance of an isothiocyanate in Edman degradation is critically dependent on the efficiency of its reaction with the N-terminal amino acid and the properties of the resulting phenylthiohydantoin (PTH)-amino acid derivative, which is identified in each cycle. The addition of an ethyl group to the phenyl ring of PITC, creating this compound, primarily modifies the hydrophobicity of the resulting PTH derivatives.
| Feature | Phenyl Isothiocyanate (PITC) | This compound | Fluorescein Isothiocyanate (FITC) |
| Principle | Standard Edman degradation reagent. | Edman degradation with modified hydrophobicity of PTH-derivatives. | Edman degradation with fluorescently labeled PTH-derivatives. |
| Detection Method | UV-Vis (HPLC) | UV-Vis (HPLC) | Fluorescence (HPLC) |
| Key Advantage | Well-established, extensive literature and protocols. | Potentially improved HPLC separation of PTH-amino acid derivatives due to increased hydrophobicity. | High sensitivity due to fluorescent tag. |
| Potential Drawback | Overlapping elution times for some PTH-amino acid derivatives in HPLC. | Potential for slight steric hindrance affecting reaction kinetics (theoretical). | Larger size of the reagent may affect reaction efficiency and solubility. |
| Sensitivity | 10-100 picomoles. | Expected to be in a similar range to PITC. | Low picomole to femtomole range. |
The Advantage of the Ethyl Group: Enhanced Chromatographic Resolution
The primary advantage of the ethyl group in this compound lies in its potential to improve the separation of the resulting ethyl-phenylthiohydantoin (E-PTH)-amino acid derivatives during High-Performance Liquid Chromatography (HPLC). The addition of the non-polar ethyl group increases the overall hydrophobicity of the E-PTH derivatives compared to the standard PTH-amino acids generated with PITC.
This increased hydrophobicity can lead to:
-
Improved Resolution: In reversed-phase HPLC, which is the standard method for separating PTH-amino acids, more hydrophobic molecules have longer retention times and can be more effectively separated from each other. This can be particularly advantageous for resolving PTH-amino acids that have very similar polarities and tend to co-elute when using PITC.
-
More Robust Identification: By achieving better separation between peaks, the identification and quantification of each amino acid derivative become more reliable and less prone to error from overlapping signals.
While direct experimental data for this compound in protein sequencing is not widely published, the principles of chromatography and studies on other modified hydrophobic reagents support this theoretical advantage.
Experimental Protocols
The following is a generalized protocol for one cycle of Edman degradation. The key difference when using this compound would be the use of this reagent in the coupling step and the adjustment of the HPLC gradient to optimize the separation of the more hydrophobic E-PTH-amino acid derivatives.
Coupling Reaction
-
The purified peptide or protein is immobilized on a solid support (e.g., a PVDF membrane).
-
The immobilized sample is treated with this compound in a basic solution (e.g., N,N-dimethylallylamine/pyridine buffer) at approximately 50°C.
-
The isothiocyanate group reacts with the free N-terminal amino group of the peptide to form a 4-ethylphenylthiocarbamoyl (E-PTC)-peptide derivative.
-
Excess reagent and by-products are washed away with appropriate solvents like ethyl acetate and heptane.
Cleavage Reaction
-
The E-PTC-peptide is treated with a strong anhydrous acid, typically trifluoroacetic acid (TFA).
-
This cleaves the peptide bond between the first and second amino acid, releasing the N-terminal amino acid as an anilinothiazolinone (ATZ) derivative.
-
The shortened peptide remains immobilized for the next cycle of degradation.
Conversion and Identification
-
The ATZ-amino acid derivative is extracted and then converted to the more stable 4-ethylphenylthiohydantoin (E-PTH)-amino acid derivative by heating in an acidic aqueous solution.
-
The resulting E-PTH-amino acid is injected into a reversed-phase HPLC system.
-
The identity of the amino acid is determined by comparing the retention time of the E-PTH derivative with the retention times of known E-PTH-amino acid standards.
Visualizing the Workflow and Rationale
To better understand the Edman degradation process and the rationale behind using this compound, the following diagrams illustrate the key steps and the concept of improved chromatographic separation.
Navigating Covalent Interactions: A Comparative Guide to the Cross-Reactivity of 4-Ethylphenyl Isothiocyanate
For researchers, scientists, and drug development professionals, understanding the covalent binding landscape of electrophilic compounds is paramount for predicting efficacy, off-target effects, and overall safety. This guide provides a detailed comparison of the cross-reactivity of 4-Ethylphenyl isothiocyanate (EPI), a representative isothiocyanate, with key biological functional groups. Leveraging established principles of isothiocyanate chemistry, this document presents a framework for assessing covalent modification, supported by illustrative data and detailed experimental protocols.
Isothiocyanates (ITCs) are a class of compounds, both naturally occurring and synthetic, characterized by the -N=C=S functional group. Their biological activity often stems from their ability to form covalent bonds with nucleophilic residues on proteins and other biomolecules. The electrophilic carbon atom of the isothiocyanate moiety is susceptible to attack by various nucleophiles, with the reaction kinetics and specificity being influenced by the nature of the nucleophile, the steric and electronic properties of the isothiocyanate's substituent, and the reaction conditions, notably pH.
Relative Reactivity: A Comparative Overview
The primary targets for covalent modification by isothiocyanates within a biological milieu are sulfhydryl (thiol) groups, amino groups, and to a lesser extent, hydroxyl groups. The general hierarchy of reactivity is driven by the nucleophilicity and pKa of these functional groups.
Table 1: Comparison of this compound Reactivity with Biological Functional Groups
| Functional Group | Representative Amino Acid | Reaction Product | General Reaction Conditions | Expected Relative Reactivity |
| Thiol (Sulfhydryl) | Cysteine | Dithiocarbamate | pH 6.0 - 8.0 | High |
| Amine (Primary) | Lysine (side chain), N-terminus | Thiourea | pH 9.0 - 11.0 | Moderate |
| Hydroxyl | Serine, Threonine, Tyrosine | Thiocarbamate (unstable) | Generally less favorable | Low |
Note: This table is based on the established reactivity patterns of the isothiocyanate functional group. Direct comparative experimental data for this compound was not available in the public domain. The reactivity of isothiocyanates is highly dependent on the specific steric and electronic environment of the reacting partners.
The thiol group of cysteine residues is the most potent nucleophile at physiological pH, making it the most likely target for isothiocyanates like EPI.[1] The reaction with the primary amine of lysine is also significant but is generally favored under more alkaline conditions.[2] While reactions with hydroxyl-containing amino acids are possible, they are typically much slower and the resulting thiocarbamate adducts can be unstable.
Visualizing the Reactions
The covalent modification of proteins by this compound proceeds through the nucleophilic attack on the central carbon of the isothiocyanate group.
Experimental Protocol: Assessing Cross-Reactivity via Competitive Reaction Assay
To quantitatively assess the cross-reactivity of this compound, a competitive reaction assay with model compounds representing key amino acid side chains can be employed. N-acetyl-L-cysteine and N-acetyl-L-lysine serve as excellent mimics for reactive cysteine and lysine residues, respectively. The disappearance of the parent compounds and the formation of adducts can be monitored by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Objective: To determine the relative reactivity of this compound with a model thiol and a model amine.
Materials:
-
This compound (EPI)
-
N-acetyl-L-cysteine
-
N-acetyl-L-lysine
-
Phosphate buffer (pH 7.4)
-
Borate buffer (pH 9.5)
-
Acetonitrile (HPLC grade)
-
Formic acid (for mobile phase)
-
Water (HPLC grade)
-
HPLC or LC-MS system with a C18 column
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of EPI in acetonitrile.
-
Prepare 10 mM stock solutions of N-acetyl-L-cysteine and N-acetyl-L-lysine in the appropriate reaction buffer.
-
-
Competitive Reaction:
-
In a microcentrifuge tube, combine equal volumes of the N-acetyl-L-cysteine and N-acetyl-L-lysine stock solutions.
-
Initiate the reaction by adding a molar equivalent of the EPI stock solution to the mixture of nucleophiles.
-
The final reaction mixture should contain equimolar concentrations of EPI, N-acetyl-L-cysteine, and N-acetyl-L-lysine.
-
Incubate the reaction mixture at a controlled temperature (e.g., 37°C).
-
-
Time-Point Sampling and Quenching:
-
At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the reaction mixture.
-
Quench the reaction by adding an equal volume of a solution containing 1% formic acid in acetonitrile. This will protonate the nucleophiles and stop the reaction.
-
-
HPLC/LC-MS Analysis:
-
Analyze the quenched samples by reverse-phase HPLC or LC-MS.
-
Use a suitable gradient of water and acetonitrile (both containing 0.1% formic acid) to separate the reactants (EPI, N-acetyl-L-cysteine, N-acetyl-L-lysine) and the corresponding adducts.
-
Monitor the disappearance of the reactants and the formation of the products by detecting the absorbance at a suitable wavelength (e.g., 254 nm) or by mass spectrometry.
-
-
Data Analysis:
-
Quantify the peak areas of the reactants and products at each time point.
-
Calculate the rate of consumption for each nucleophile to determine the relative reactivity of EPI towards the thiol and amine groups under the tested conditions.
-
Signaling Pathway Implications
The covalent modification of proteins by isothiocyanates can have profound effects on cellular signaling pathways. For instance, many enzymes and transcription factors rely on critical cysteine residues for their catalytic activity or for maintaining their proper conformation. The adduction of these residues by an isothiocyanate can lead to inhibition or activation of these proteins. While specific pathways modulated by this compound are not extensively characterized, the general mechanism of action for ITCs involves the alteration of pathways regulated by proteins such as Keap1-Nrf2 (a key regulator of the antioxidant response) and NF-κB (a central mediator of inflammation). The cross-reactivity profile of an ITC is therefore a critical determinant of its broader biological effects.
Conclusion
This compound, like other members of its class, exhibits a preferential reactivity towards thiol groups, followed by amines. This reactivity profile is fundamental to its mechanism of action and is a key consideration in drug development and toxicological assessment. The provided experimental framework offers a robust method for quantitatively evaluating this cross-reactivity, enabling a more informed prediction of a compound's interaction with its biological targets. A thorough understanding of these covalent interactions is essential for the rational design of safer and more effective therapeutic agents.
References
A Comparative Guide to the Sensitive Detection of 4-Ethylphenyl Isothiocyanate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the sensitive detection and quantification of 4-Ethylphenyl isothiocyanate (4-EPI) and its derivatives. The selection of an appropriate analytical technique is paramount for accurate pharmacokinetic studies, metabolism research, and the overall development of isothiocyanate-based therapeutic agents. This document outlines the performance of various methods, supported by experimental data, to aid in the selection of the most suitable approach for your research needs.
Comparison of Detection Sensitivities
The sensitivity of detection for this compound and its derivatives varies significantly across different analytical platforms and with the use of derivatization agents. The following table summarizes the limits of detection (LOD) and quantification (LOQ) for aromatic isothiocyanates using various techniques. While specific data for 4-EPI is limited, the provided values for structurally similar compounds offer a strong basis for methodological selection.
| Analytical Method | Derivatization/Technique | Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| HPLC-UV | 2-Naphthalenethiol Derivatization | Sulforaphane¹ | 2.8 ng/mL | 9.1 ng/mL | [1][2] |
| GC-MS | Cyclocondensation with 1,2-Benzenedithiol | Total Isothiocyanates | 35 nM | - | [1] |
| LC-MS/MS | Atmospheric Pressure Chemical Ionization (APCI) | Phenethyl Isothiocyanate² | - | 5.00 ng/mL (LLOQ) | [3][4][5] |
| Fluorescent Probe | Novel Probe | 4-Methylthiophenol³ | 116 nM | - | [6] |
¹Data for Sulforaphane, an aliphatic isothiocyanate, is included to represent the sensitivity of HPLC-UV with a common derivatization strategy. ²Phenethyl isothiocyanate is a close structural analog of this compound. ³Data for a thiophenol derivative is provided to illustrate the potential sensitivity of fluorescent probe-based methods for related sulfur-containing aromatic compounds.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and validation of analytical methods. Below are representative methodologies for the techniques discussed.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) using Derivatization
This method enhances the UV absorbance of isothiocyanates, which often lack a strong chromophore, thereby improving detection sensitivity.
1. Derivatization:
-
Reagent: 2-Naphthalenethiol (2-NT).
-
Procedure: Mix the isothiocyanate-containing sample with a solution of 2-NT in a suitable solvent (e.g., acetonitrile). The reaction is typically carried out at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 30 minutes) to ensure complete derivatization.
2. HPLC-UV Analysis:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile).
-
Detection: UV detector set at a wavelength appropriate for the derivatized product (e.g., 254 nm).
-
Quantification: Based on a calibration curve generated from derivatized standards of known concentrations.
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
GC-MS offers high sensitivity and selectivity, particularly for volatile and semi-volatile compounds. Derivatization is often employed to improve chromatographic properties and enhance sensitivity.
1. Derivatization (Cyclocondensation):
-
Reagent: 1,2-Benzenedithiol.
-
Procedure: The isothiocyanate sample is reacted with 1,2-benzenedithiol to form a stable, cyclic product that is amenable to GC analysis. This reaction is highly specific for isothiocyanates.
2. GC-MS Analysis:
-
Injection: The derivatized sample is injected into the GC inlet.
-
Separation: A capillary column (e.g., DB-5ms) is used to separate the analyte from other components in the sample matrix.
-
Ionization: Electron ionization (EI) is typically used.
-
Detection: A mass spectrometer operating in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target derivative.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific technique that often does not require derivatization, allowing for a more direct analysis of the target compound.
1. Sample Preparation:
-
Typically involves protein precipitation (for biological samples) followed by centrifugation and filtration.
2. LC-MS/MS Analysis:
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient of aqueous and organic solvents, similar to HPLC-UV.
-
Ionization: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI). APCI has been shown to be effective for phenethyl isothiocyanate.[3][4][5]
-
Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
Visualizing the Workflow
A generalized experimental workflow for the detection of this compound derivatives is presented below. This diagram illustrates the key decision points and processes from sample preparation to data analysis.
Signaling Pathway Considerations
While this guide focuses on analytical detection, it is important to consider the biological context. This compound and its derivatives, like other isothiocyanates, are known to interact with various cellular signaling pathways, often through the formation of conjugates with glutathione (GSH). The detection and quantification of these metabolites are crucial for understanding the mechanism of action and overall disposition of the parent compound. The analytical methods described herein can be adapted to detect these conjugated derivatives, providing a more complete picture of the compound's biological fate.
References
- 1. A Newly Developed HPLC-UV/Vis Method Using Chemical Derivatization with 2-Naphthalenethiol for Quantitation of Sulforaphane in Rat Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Newly Developed HPLC-UV/Vis Method Using Chemical Derivatization with 2-Naphthalenethiol for Quantitation of Sulforaphane in Rat Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of Detection Limits and Quantitation Limits for Compounds in a Database of GC/MS by FUMI Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of an LC-APCI-MS/MS method for the determination of phenethyl isothiocyanate in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent Progress in the Development of Fluorescent Probes for Thiophenol | MDPI [mdpi.com]
A Comparative Guide to Manual vs. Automated Protein Sequencing with 4-Ethylphenyl Isothiocyanate
For researchers, scientists, and drug development professionals, the precise determination of a protein's N-terminal amino acid sequence is a critical step in understanding its function, structure, and biological role. The Edman degradation, a powerful chemical method, enables the stepwise removal and identification of amino acids from the N-terminus of a peptide. This guide provides a comprehensive comparison of manual and automated Edman degradation techniques, with a specific focus on the use of 4-Ethylphenyl isothiocyanate as the sequencing reagent.
While Phenyl isothiocyanate (PITC) has traditionally been the reagent of choice for this method, the use of substituted isothiocyanates like this compound can offer potential advantages in terms of derivatization and detection. This comparison will delve into the practical and performance-based differences between performing this sequencing manually versus utilizing an automated sequencer.
Performance Comparison: Manual vs. Automated Sequencing
The choice between manual and automated Edman degradation depends on various factors, including the number of samples, desired throughput, available budget, and the level of expertise in the laboratory. Below is a summary of key performance indicators.
| Feature | Manual Sequencing | Automated Sequencing |
| Throughput | Low; suitable for a small number of samples or sequences. | High; capable of processing multiple samples and longer sequences unattended. |
| Speed per Cycle | Slower; each cycle of coupling, cleavage, and conversion is performed manually. | Faster; automated fluid handling and reaction control significantly reduce cycle time. |
| Reagent Consumption | Generally higher and more variable due to manual dispensing. | Optimized and lower; precise delivery systems minimize waste. |
| Labor Requirement | High; requires constant operator attention and expertise. | Low; "walk-away" operation after initial setup. |
| Reproducibility | Operator-dependent, leading to potential variability between runs. | High; consistent and reproducible results due to standardized protocols. |
| Sensitivity | Typically in the low nanomole to high picomole range. | High; modern sequencers can achieve sub-picomole sensitivity.[1] |
| Sequence Length | Shorter reads (typically < 20 residues) due to cumulative sample loss and side reactions. | Longer reads (up to 50-60 residues) with high efficiency per cycle (>99%).[2] |
| Cost (Initial) | Low; requires basic laboratory equipment. | High; significant capital investment for the sequencing instrument. |
| Cost (Per Sample) | Can be higher for a large number of samples due to labor and reagent use. | Lower for high-throughput applications due to automation and efficiency. |
The Edman Degradation Workflow
The core of both manual and automated sequencing lies in the three-step Edman degradation reaction. The introduction of an ethyl group at the para position of the phenyl ring in this compound may influence the reaction kinetics and the chromatographic properties of the resulting thiohydantoin derivatives, potentially offering improved separation and detection.
Chemical Reaction Pathway
The Edman degradation cycle consists of three main chemical steps: coupling, cleavage, and conversion.
References
Benchmarking 4-Ethylphenyl Isothiocyanate Against Novel Sequencing Reagents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The precise determination of protein and peptide sequences is a cornerstone of modern biological and therapeutic research. For decades, Edman degradation, utilizing isothiocyanate reagents, has been a reliable method for N-terminal sequencing. Phenyl isothiocyanate (PITC) has long been the standard reagent in this process. This guide provides a comprehensive comparison of a related compound, 4-Ethylphenyl isothiocyanate, with the array of novel sequencing reagents that have emerged with the advancement of proteomics, including fluorescent and mass spectrometry-based methods. While direct, head-to-head experimental data for this compound is limited, this guide leverages data from its close analogs and theoretical considerations to provide a robust comparative analysis against next-generation sequencing technologies.
At a Glance: Sequencing Reagent Comparison
The landscape of protein sequencing is rapidly evolving. While traditional methods like Edman degradation offer high accuracy for N-terminal sequencing, novel techniques provide significant advantages in throughput, sensitivity, and the ability to analyze complex samples and post-translational modifications.[1][2]
| Feature | This compound (Edman Degradation) | Novel Fluorescent Reagents | Novel Mass Spectrometry Reagents |
| Principle | Sequential chemical cleavage of N-terminal amino acids.[3] | Covalent labeling of N-terminal amino acids with fluorescent dyes for detection.[4] | Covalent tagging of peptides to enhance detection and fragmentation in a mass spectrometer.[5] |
| Primary Use | N-terminal sequencing of purified peptides.[2] | High-sensitivity detection and sequencing of peptides. | High-throughput sequencing of complex peptide mixtures and proteome-wide analysis.[6] |
| Sensitivity | Picomole range.[7] | Picomole to femtomole range. | Femtomole to attomole range. |
| Throughput | Low (one sample at a time, ~45-60 minutes per residue). | Moderate to high, with potential for multiplexing.[8] | High, suitable for automated, multi-sample analysis.[6] |
| Handling of Modifications | Challenging for N-terminally blocked or modified residues.[9] | Can be designed to be compatible with certain modifications. | Can readily identify a wide range of post-translational modifications.[10] |
| Data Analysis | Direct identification based on chromatographic retention times of standards.[11] | Requires fluorescence detection and specialized imaging analysis.[12] | Requires sophisticated software for spectral interpretation and database searching.[13] |
In-Depth Analysis of Sequencing Reagents
This compound and Edman Degradation
This compound is an aromatic isothiocyanate, structurally similar to the canonical Edman reagent, Phenyl isothiocyanate (PITC). The additional ethyl group is expected to subtly influence its reactivity and the chromatographic properties of its amino acid derivatives. The core of its function lies within the well-established Edman degradation workflow.
Performance Characteristics (Inferred from Analogs like PITC):
| Parameter | Typical Value | Notes |
| Coupling Efficiency | >98% | The reactivity of the N-terminal α-amino group is largely unaffected by the ethyl substitution on the phenyl ring.[14] |
| Cleavage Efficiency | >98% | The electronic properties of the ethyl group are not expected to significantly inhibit the cyclization and cleavage steps.[14] |
| Repetitive Yield | >95% | Dependent on the overall peptide sequence and the efficiency of each cycle.[14] |
| Sequencing Length | Up to 30-50 residues | Limited by the cumulative effect of incomplete reactions in each cycle.[7] |
Experimental Workflow: Edman Degradation
The Edman degradation is a cyclical process involving three main steps: coupling, cleavage, and conversion.[9]
Novel Fluorescent Sequencing Reagents
A significant advancement in protein sequencing involves the use of fluorescently labeled reagents. These compounds offer enhanced sensitivity, allowing for the detection of smaller amounts of protein.
Key Features and Performance:
-
High Sensitivity: Fluorescent detection methods can reach picomole to femtomole sensitivity, a significant improvement over traditional UV-Vis detection of PTH-amino acids.
-
Potential for Multiplexing: Different fluorophores with distinct excitation and emission spectra can be used, opening the door for parallel sequencing of multiple peptides.[8]
-
Direct Visualization: In some next-generation protein sequencing (NGPS) platforms, fluorescently labeled amino acids are directly visualized, enabling single-molecule sequencing.[8]
Experimental Workflow: Fluorescent N-Terminal Labeling
The general principle involves the covalent attachment of a fluorescent dye to the N-terminus of a peptide, followed by detection.
Novel Mass Spectrometry-Based Reagents
Mass spectrometry (MS) has become a dominant technology in proteomics. The development of novel reagents that are isobaric mass tags allows for the simultaneous identification and quantification of proteins from multiple samples.[6]
Key Features and Performance:
-
High Throughput: MS-based methods are capable of analyzing thousands of proteins from complex mixtures in a single run.[6]
-
Multiplexing: Reagents like Tandem Mass Tags (TMT) and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) allow for the comparison of up to 16 or more samples simultaneously.
-
Comprehensive Characterization: MS can identify a wide range of post-translational modifications (PTMs), providing a more complete picture of the proteome.[10]
-
De Novo Sequencing: Advanced fragmentation techniques and computational algorithms enable the sequencing of novel peptides directly from their mass spectra.[13]
Experimental Workflow: Mass Spectrometry-Based Proteomics
A typical "bottom-up" proteomics workflow involves protein extraction, digestion into peptides, labeling with mass tags (optional), and analysis by LC-MS/MS.[4]
Detailed Experimental Protocols
Protocol 1: N-Terminal Sequencing with this compound (Edman Degradation)
This protocol is adapted from standard Edman degradation procedures and assumes the use of an automated protein sequencer.
Materials:
-
Purified peptide sample (10-100 picomoles)
-
This compound solution (5% in heptane)
-
Coupling buffer (e.g., N-methylmorpholine/water/2-propanol)
-
Cleavage agent (anhydrous trifluoroacetic acid - TFA)
-
Conversion solution (e.g., 25% TFA in water)
-
Extraction solvents (e.g., n-butyl chloride, ethyl acetate)
-
HPLC system with a UV detector
-
PTH-amino acid standards
Procedure:
-
Sample Preparation: Dissolve the purified peptide in a suitable solvent and apply it to the sequencer's reaction cartridge.
-
Coupling: The peptide is treated with this compound in the coupling buffer under alkaline conditions to form the 4-ethylphenylthiocarbamoyl (EPTC)-peptide.
-
Washing: The reaction mixture is washed with solvents to remove excess reagent and by-products.
-
Cleavage: The EPTC-peptide is treated with anhydrous TFA to cleave the N-terminal amino acid as an anilinothiazolinone (ATZ) derivative.
-
Extraction: The ATZ-amino acid is extracted with an organic solvent.
-
Conversion: The extracted ATZ-amino acid is converted to the more stable 4-ethylphenylthiohydantoin (EPTH)-amino acid by treatment with aqueous TFA.
-
Identification: The EPTH-amino acid is injected into an HPLC system and its retention time is compared to that of known standards for identification.
-
Cycle Repetition: The shortened peptide in the reaction cartridge is subjected to the next cycle of coupling, cleavage, and conversion.
Protocol 2: Fluorescent Labeling of Peptides with Fluorescein Isothiocyanate (FITC)
This protocol provides a general procedure for labeling the N-terminus of a peptide with FITC.
Materials:
-
Purified peptide sample
-
FITC solution (1 mg/mL in anhydrous DMSO)
-
Labeling buffer (0.1 M sodium carbonate buffer, pH 9.0)
-
Quenching solution (e.g., 1.5 M hydroxylamine, pH 8.5)
-
Desalting column or HPLC system for purification
Procedure:
-
Peptide Solubilization: Dissolve the peptide in the labeling buffer to a final concentration of 1-10 mg/mL.
-
Labeling Reaction: Slowly add the FITC solution to the peptide solution while gently vortexing. A molar ratio of 10:1 to 20:1 (FITC:peptide) is a good starting point.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Quenching (Optional): Add the quenching solution to stop the reaction.
-
Purification: Remove unreacted FITC and by-products using a desalting column or by reverse-phase HPLC.
-
Analysis: The labeled peptide can be analyzed by fluorescence spectroscopy or other downstream applications.
Protocol 3: Sample Preparation for Mass Spectrometry-Based Proteomics
This is a generalized protocol for the in-solution digestion of a protein sample for LC-MS/MS analysis.
Materials:
-
Protein sample
-
Lysis buffer (e.g., containing 8 M urea or 1% SDS)
-
Reducing agent (e.g., dithiothreitol - DTT)
-
Alkylating agent (e.g., iodoacetamide - IAA)
-
Digestion buffer (e.g., 50 mM ammonium bicarbonate)
-
Protease (e.g., Trypsin, MS-grade)
-
Quenching solution (e.g., formic acid)
-
C18 desalting spin columns
Procedure:
-
Lysis and Denaturation: Solubilize the protein sample in lysis buffer to denature the proteins.
-
Reduction: Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.
-
Alkylation: Add IAA to a final concentration of 20 mM and incubate for 30 minutes at room temperature in the dark to alkylate free cysteines.
-
Buffer Exchange/Dilution: Dilute the sample with digestion buffer to reduce the concentration of the denaturant (e.g., urea to < 1 M).
-
Digestion: Add trypsin at a 1:50 to 1:100 (enzyme:protein) ratio and incubate overnight at 37°C.
-
Quenching: Stop the digestion by adding formic acid to a final concentration of 0.1-1%.
-
Desalting: Clean up the peptide sample using a C18 desalting spin column according to the manufacturer's instructions.
-
Analysis: The purified peptides are ready for analysis by LC-MS/MS.
Conclusion
The choice of a protein sequencing reagent is highly dependent on the specific research goals. This compound, within the framework of Edman degradation, remains a valuable tool for the high-fidelity N-terminal sequencing of purified proteins. Its performance is expected to be comparable to the well-characterized PITC. However, for researchers and drug development professionals working with complex protein mixtures, requiring high throughput, or needing to characterize post-translational modifications, novel fluorescent and mass spectrometry-based reagents offer unparalleled advantages in sensitivity and scope. A thorough understanding of the principles, strengths, and limitations of each approach is crucial for selecting the optimal strategy to achieve high-quality, reliable protein sequence data.
References
- 1. Strategies for Development of a Next-Generation Protein Sequencing Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A New Era of Protein Sequencing | Lab Manager [labmanager.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Tandem Mass Spectrometry (MS/MS) Explained | Technology Networks [technologynetworks.com]
- 5. researchgate.net [researchgate.net]
- 6. epfl.ch [epfl.ch]
- 7. Edman degradation - Wikipedia [en.wikipedia.org]
- 8. frontlinegenomics.com [frontlinegenomics.com]
- 9. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]
- 10. Protein Sequencing by Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 11. Workflow of Edman degradation - Creative Proteomics [creative-proteomics.com]
- 12. benchchem.com [benchchem.com]
- 13. Mass spectrometry-based protein identification by integrating de novo sequencing with database searching - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Characterization of 4-Ethylphenyl isothiocyanate-thiohydantoin Standards: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for the characterization of 4-Ethylphenyl isothiocyanate-thiohydantoin (4-EP-PTH) standards. The information presented here is essential for researchers in proteomics and drug discovery who rely on accurate identification and quantification of proteins and peptides through Edman degradation. This process yields phenylthiohydantoin (PTH) derivatives of amino acids, and the use of well-characterized standards is crucial for unambiguous sequencing.
Executive Summary
The characterization of this compound-thiohydantoin standards, derived from the reaction of this compound with the N-terminal amino acid of a peptide, is pivotal for accurate protein sequencing. This guide details the application of High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for the comprehensive analysis of these standards. Each technique offers unique advantages in terms of sensitivity, structural elucidation, and quantification, providing a robust analytical toolkit for researchers.
Comparative Data of Analytical Techniques
The following tables summarize the key performance indicators for the primary analytical techniques used in the characterization of 4-EP-PTH standards.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) |
| Primary Use | Quantification, Purity Assessment | Molecular Weight Determination, Structural Elucidation | Definitive Structural Confirmation |
| Sensitivity | High (picomole) | Very High (femtomole to attomole)[1] | Low (micromole to nanomole) |
| Quantitative Accuracy | Excellent | Good to Excellent (with internal standards) | Good (with internal standards) |
| Structural Information | Limited (retention time) | High (fragmentation patterns) | Excellent (atomic connectivity) |
| Throughput | High | High | Low |
| Instrumentation Cost | Moderate | High | Very High |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established methods for the analysis of phenylthiohydantoin amino acid derivatives and are adapted for 4-EP-PTH standards.
High-Performance Liquid Chromatography (HPLC)
This protocol outlines a standard reversed-phase HPLC method for the separation and quantification of 4-EP-PTH standards.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 10% to 90% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 254 nm.
-
Standard Preparation: Prepare a stock solution of the 4-EP-PTH standard in acetonitrile and dilute to a series of concentrations to generate a calibration curve.
Mass Spectrometry (MS)
This protocol describes the use of electrospray ionization mass spectrometry for the characterization of 4-EP-PTH standards.[1]
-
Instrumentation: An electrospray ionization mass spectrometer (ESI-MS).
-
Ionization Mode: Positive ion mode.
-
Solvent System: Methanol/dichloromethane (1:1 v/v) containing 5 mM lithium triflate can be used for high sensitivity.[1]
-
Infusion: Direct infusion of the sample dissolved in an appropriate solvent (e.g., acetonitrile/water with 0.1% formic acid) at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire full scan mass spectra over a relevant m/z range. For higher sensitivity and specificity, selected reaction monitoring (SRM) can be employed.[1]
-
Collision-Induced Dissociation (CID): To obtain structural information, perform CID on the protonated molecular ion to generate characteristic fragment ions.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol provides a general procedure for acquiring ¹H NMR spectra of 4-EP-PTH standards for structural confirmation.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the 4-EP-PTH standard in a deuterated solvent such as deuterated dimethyl sulfoxide (DMSO-d₆).[2]
-
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.
-
Analysis: The chemical shifts, coupling constants, and integration of the proton signals will provide definitive information about the molecular structure, including the presence of the 4-ethylphenyl group and the thiohydantoin ring.
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the logical flow of the characterization process.
References
Safety Operating Guide
Proper Disposal of 4-Ethylphenyl Isothiocyanate: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
The proper handling and disposal of 4-Ethylphenyl isothiocyanate are critical for ensuring laboratory safety, environmental protection, and regulatory compliance. As a member of the isothiocyanate class of compounds, it is considered hazardous waste and requires careful management throughout its lifecycle. This guide provides immediate, essential information and step-by-step procedures for its safe disposal.
Immediate Safety and Hazard Information
Before handling this compound, it is crucial to be aware of its associated hazards. Based on data from analogous isothiocyanate compounds, the primary hazards include:
-
Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3]
-
Sensitization: May cause allergic skin reactions and allergy or asthma symptoms or breathing difficulties if inhaled.[1][4]
-
Environmental Hazards: Toxic to aquatic life with long-lasting effects.[5]
Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes:
-
Eyeshields and a face shield[1]
-
Chemical-resistant gloves[1]
-
A lab coat or other protective clothing
-
Use of a respirator with an appropriate filter (e.g., type ABEK (EN14387)) may be necessary in case of inadequate ventilation.[1]
All handling and disposal procedures should be conducted in a well-ventilated chemical fume hood.[1]
Quantitative Data for Disposal and Handling
| Parameter | Guideline/Value | Source Analogs |
| Storage Class | 8A - Combustible, corrosive hazardous materials | Phenyl isothiocyanate, Ethyl isothiocyanate |
| Flash Point | 113 °C (235.4 °F) - closed cup | This compound |
| Incompatible Materials | Acids, Water, Strong oxidizing agents, Strong bases, Alcohols, Amines | Phenyl isothiocyanate, Ethyl isothiocyanate |
| Spill Absorbent Material | Inert absorbent material (e.g., vermiculite, dry sand, Chemizorb®) | Benzyl isothiocyanate, Ethyl isothiocyanate |
Step-by-Step Disposal Protocol
The proper disposal of this compound must be conducted as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[6]
-
Segregation and Collection :
-
All waste containing this compound, including contaminated consumables like pipette tips and gloves, must be collected in a dedicated, leak-proof, and chemically compatible container.[6]
-
Whenever possible, leave the waste in its original, clearly labeled container.[6]
-
Crucially, do not mix this compound waste with other chemical waste streams to prevent dangerous reactions.[6]
-
-
Labeling :
-
The waste container must be clearly labeled as "Hazardous Waste."
-
The label must include the full chemical name: "this compound" and the appropriate hazard pictograms (e.g., corrosive, toxic).[6]
-
-
Storage :
-
Final Disposal :
-
The disposal of this compound must be handled by a licensed hazardous waste disposal company.[1]
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for collection and disposal.
-
Experimental Protocol: In-Lab Neutralization (for Trained Personnel Only)
For laboratories equipped to handle chemical neutralization, converting the isothiocyanate to a more stable thiourea derivative before disposal can be considered. This procedure should only be performed by trained personnel in a chemical fume hood.
Objective: To convert reactive this compound into a less hazardous thiourea derivative.
Materials:
-
This compound waste
-
A suitable solvent (e.g., the one used in the experiment that generated the waste)
-
A primary or secondary amine (e.g., an excess of a simple amine like butylamine)
-
Stirring apparatus
-
Ice bath
Procedure:
-
Dilution of Amine: In a suitable reaction vessel, prepare a solution of the amine in a compatible solvent.
-
Dilution of Waste: In a separate container, dilute the this compound waste with the same solvent to control the reaction rate and dissipate heat.
-
Neutralization Reaction: Slowly add the diluted isothiocyanate solution to the stirring amine solution. The reaction may be exothermic, so slow addition and external cooling (e.g., an ice bath) may be necessary.
-
Reaction Monitoring: Allow the mixture to stir at room temperature for at least one hour to ensure the reaction is complete.
-
Waste Collection: Transfer the resulting thiourea solution to a properly labeled hazardous waste container.
-
Final Disposal: Arrange for the collection and disposal of the neutralized waste through your institution's EHS office or a licensed chemical waste disposal company.
Important Note: Never use bleach (sodium hypochlorite) for the neutralization of isothiocyanates, as this can produce toxic gases.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound, 97%, Thermo Scientific Chemicals 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. carlroth.com [carlroth.com]
- 5. fishersci.com [fishersci.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Essential Safety and Operational Guide for 4-Ethylphenyl Isothiocyanate
For researchers, scientists, and drug development professionals, the safe handling of reactive chemical compounds like 4-Ethylphenyl isothiocyanate is of paramount importance. This guide provides immediate, essential safety and logistical information, including detailed operational and disposal plans to ensure laboratory safety and procedural accuracy.
Chemical Identity and Hazards:
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 18856-63-8 |
| Molecular Formula | C₂H₅C₆H₄NCS |
| Molecular Weight | 163.24 g/mol |
| Appearance | Not specified, handle with care |
| Boiling Point | 245 °C |
| Density | 1.075 g/mL at 25 °C |
Hazard Classifications: [1]
-
Skin Corrosion/Irritation: Category 1B[1]
-
Serious Eye Damage/Eye Irritation: Category 1[1]
-
Acute Toxicity (Oral, Dermal, Inhalation): While not explicitly categorized for this specific compound in the provided results, other isothiocyanates are listed as toxic or harmful by these routes.[2][3] It is prudent to handle with high caution.
-
Respiratory and Skin Sensitization: May cause sensitization by skin contact or allergy/asthma-like symptoms if inhaled.[4]
Signal Word: Danger[1]
Personal Protective Equipment (PPE)
Proper personal protective equipment is critical to prevent exposure when handling this compound. The following table summarizes the required PPE.
| Body Part | Recommended Protection | Specification |
| Eyes/Face | Safety Goggles & Face Shield | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield is also required.[1][4][5] |
| Skin | Chemical Resistant Gloves & Protective Clothing | Wear appropriate protective gloves (e.g., Nitrile rubber) and clothing to prevent skin exposure.[5][6] Flame retardant and antistatic protective clothing is advised.[2] |
| Respiratory | Respirator with appropriate filter | A NIOSH/MSHA or European Standard EN 149 approved respirator with a type ABEK (EN14387) filter is recommended if exposure limits are exceeded or if irritation is experienced.[1][4][7] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is essential for minimizing risks.
1. Preparation:
-
Work within a certified chemical fume hood with proper ventilation.[2][5]
-
Ensure that an eyewash station and safety shower are readily accessible.[4][5]
-
Gather all necessary PPE as outlined in the table above and inspect for integrity.
-
Prepare all necessary equipment and reagents before handling the chemical.
-
Ground and bond containers when transferring the material to prevent static discharge.[2][5] Use only non-sparking tools.[2][5]
2. Handling:
3. Post-Handling:
-
Wash hands and any exposed skin thoroughly after handling.[2][4]
-
Remove and properly store or dispose of contaminated PPE.[2]
-
Clean the work area thoroughly.
Emergency and Disposal Plan
Spill Response:
-
Evacuate: Immediately evacuate the area and eliminate all ignition sources.[2][4]
-
Protect: Wear appropriate PPE, including respiratory protection.[2]
-
Contain: Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[2][8]
-
Collect: Collect the absorbed material into a suitable, labeled container for disposal.[2]
-
Ventilate and Clean: Ventilate the area and wash the spill site after material pickup is complete.[2]
First Aid Measures:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[6][9]
-
Skin: Immediately wash off with soap and plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. Seek immediate medical attention.[4][6]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][6]
Disposal:
-
Waste from residues and unused product is classified as hazardous waste.
-
Dispose of the chemical and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.
-
Do not allow the chemical to enter drains or sewers.[6]
-
Contaminated packaging should also be disposed of as hazardous waste.[6]
References
- 1. This compound 98 18856-63-8 [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. fishersci.ie [fishersci.ie]
- 7. fishersci.com [fishersci.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
